Product packaging for Sodium 4-isopropylbenzenesulfonate(Cat. No.:CAS No. 32073-22-6)

Sodium 4-isopropylbenzenesulfonate

Cat. No.: B3423801
CAS No.: 32073-22-6
M. Wt: 222.24 g/mol
InChI Key: QEKATQBVVAZOAY-UHFFFAOYSA-M
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Description

Sodium 4-isopropylbenzenesulfonate is a useful research compound. Its molecular formula is C9H11NaO3S and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.03265966 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NaO3S B3423801 Sodium 4-isopropylbenzenesulfonate CAS No. 32073-22-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-propan-2-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKATQBVVAZOAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047523
Record name Sodium 4-isopropylbenzenesulfonate
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Pellets or Large Crystals, Liquid
Record name Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1)
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CAS No.

15763-76-5, 32073-22-6
Record name p-Cumenesulfonic acid, sodium salt
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Record name Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1)
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Record name Sodium 4-isopropylbenzenesulfonate
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Record name Sodium p-cumenesulphonate
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Record name Cumene, monosulpho derivative, sodium salt
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM P-CUMENESULFONATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium 4-Isopropylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium 4-isopropylbenzenesulfonate, a versatile hydrotrope and surfactant.[1][2][3][4] The document details the primary synthetic pathway, comprehensive characterization methodologies, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is a two-step process involving the electrophilic aromatic substitution of cumene (isopropylbenzene), followed by neutralization.[1][2][3]

The overall reaction is as follows:

C₆H₅CH(CH₃)₂ + SO₃ → C₉H₁₁SO₃H C₉H₁₁SO₃H + NaOH → C₉H₁₁NaO₃S + H₂O

Step 1: Sulfonation of Cumene Cumene is reacted with a sulfonating agent to introduce the sulfonic acid group (-SO₃H) onto the benzene ring, primarily at the para position due to the ortho, para-directing nature of the isopropyl group. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid.[1][5]

Step 2: Neutralization The resulting 4-isopropylbenzenesulfonic acid is then neutralized with a sodium base, typically sodium hydroxide, to yield the final product, this compound.[2][3][6]

A generalized workflow for the synthesis is presented below.

Synthesis_Workflow cluster_synthesis Synthesis Process Cumene Cumene Sulfonation Sulfonation Reaction Cumene->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄) Sulfonating_Agent->Sulfonation 4_Isopropylbenzenesulfonic_Acid 4-Isopropylbenzenesulfonic Acid Sulfonation->4_Isopropylbenzenesulfonic_Acid Neutralization Neutralization 4_Isopropylbenzenesulfonic_Acid->Neutralization NaOH_Solution Sodium Hydroxide Solution NaOH_Solution->Neutralization Crude_Product Crude Product Solution Neutralization->Crude_Product Purification Purification (e.g., Bleaching, Vacuum Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic and chromatographic techniques.[1]

2.1 Spectroscopic Characterization

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a definitive technique for structural elucidation.[1] The ¹H NMR spectrum provides information about the chemical environment of the protons. For this compound, the spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the single methine proton) and the para-substituted aromatic ring (two doublets).[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.[1] The spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretching), the substituted aromatic ring, and the aliphatic isopropyl group.[1][7]

  • Mass Spectrometry (MS): While challenging for non-volatile salts, MS can be used for structural confirmation.[1] Techniques like electrospray ionization (ESI) can be employed. For methods like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the sulfonate into a more volatile species (e.g., a sulfonyl chloride or methyl ester) may be necessary to analyze impurities.[1]

2.2 Chromatographic Characterization

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the final product and separating it from isomers, unreacted starting materials, and by-products.[8]

The logical flow of the characterization process is depicted below.

Characterization_Logic cluster_characterization Characterization Process Synthesized_Product Synthesized Product Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment H_NMR ¹H NMR Structural_Elucidation->H_NMR FT_IR FT-IR Structural_Elucidation->FT_IR MS Mass Spectrometry Structural_Elucidation->MS HPLC HPLC Purity_Assessment->HPLC

Caption: Logical workflow for the characterization of the synthesized product.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

Property Value Reference(s)
Molecular Formula C₉H₁₁NaO₃S [3][6][9]
Molecular Weight 222.24 g/mol [10]
Appearance White to off-white solid or powder [11][12]

| Solubility | Soluble in water |[11][12] |

Table 2: Predicted Spectroscopic Data

Technique Parameter Predicted Value Reference(s)
¹H NMR Isopropyl -CH(CH₃ )₂ ~1.2 ppm (doublet, 6H) [1]
Isopropyl -CH (CH₃)₂ ~2.9 ppm (septet, 1H) [1]
Aromatic protons (ortho to isopropyl) ~7.4 ppm (doublet, 2H) [1]
Aromatic protons (ortho to sulfonate) ~7.8 ppm (doublet, 2H) [1]
FT-IR Asymmetric S=O Stretch ~1190 cm⁻¹ [13]
Symmetric S=O Stretch ~1046 cm⁻¹ [13]
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹

| | C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | |

Experimental Protocols

4.1 Protocol for Synthesis

This protocol is based on the sulfonation of cumene with concentrated sulfuric acid.

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 35 mL of cumene.[14]

  • Sulfonation: While stirring, slowly add 35 mL of 98% concentrated sulfuric acid from the dropping funnel. Maintain the reaction temperature below 40°C during the addition.[14]

  • Heating: After the addition is complete, heat the mixture to 60-70°C and maintain this temperature for 2 hours with continuous stirring.[6][14] A patent suggests a reaction temperature of 100-110°C for 5-6 hours to drive the reaction via azeotropic reflux to remove water.[6][9]

  • Quenching and Separation: Cool the reaction mixture to 40-50°C. Slowly add approximately 15 mL of water. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing excess sulfuric acid.[14] Some procedures may involve vacuum distillation at this stage to remove unreacted cumene for recycling.[6][9]

  • Neutralization: Prepare a 10% sodium hydroxide solution. Slowly add the upper organic layer (4-isopropylbenzenesulfonic acid) to the NaOH solution under vigorous stirring.[14]

  • pH Adjustment: Continue adding the NaOH solution while monitoring the pH. Adjust the final pH to between 7 and 8, ensuring the temperature is maintained at 40-50°C.[14]

  • Product Isolation: The resulting aqueous solution contains this compound. For a solid product, the water can be removed by lyophilization or evaporation. Some methods may include a bleaching step with hydrogen peroxide to decolorize the solution before final isolation.[6]

  • Drying: Dry the obtained solid product in a vacuum oven.

4.2 Protocol for Characterization

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the dried product in approximately 0.7 mL of deuterium oxide (D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

    • Process the data (phasing, baseline correction, and integration) and assign the peaks based on their chemical shift, multiplicity, and integration values as detailed in Table 2.

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dried solid product with dry potassium bromide powder and pressing it into a thin, transparent disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

    • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the sulfonate, aromatic, and isopropyl functional groups.

  • Purity Analysis by HPLC:

    • Use a reverse-phase HPLC method.[8]

    • Column: C18 column.

    • Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[8]

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject the sample and analyze the resulting chromatogram for the main product peak and any impurity peaks. Calculate the purity based on the relative peak areas.

References

The Hydrotropic Mechanism of Sodium 4-Isopropylbenzenesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrotropic mechanism of sodium 4-isopropylbenzenesulfonate, also known as sodium p-cumenesulfonate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are seeking to understand and utilize this compound for solubility enhancement of poorly water-soluble active pharmaceutical ingredients (APIs). This document delves into the core principles of hydrotropy, the specific mechanism of action of this compound, quantitative data on its performance, and detailed experimental protocols for its characterization.

Introduction to Hydrotropy

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in a significant increase in the aqueous solubility of a poorly soluble primary solute.[1][2] Hydrotropes are amphiphilic compounds that possess both a hydrophilic and a hydrophobic moiety. However, unlike traditional surfactants, the hydrophobic part of a hydrotrope is typically too small to cause the spontaneous self-aggregation into well-defined micelles in the absence of a solute.[1] Instead, hydrotropes are thought to operate through a more complex and debated mechanism, which will be the focus of this guide.

This compound is a widely used hydrotrope in various industrial applications, including detergents, cleaning agents, and increasingly, in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[3] Its molecular structure, consisting of a sulfonated aromatic ring with an isopropyl group, provides the necessary amphiphilic character to function as an effective hydrotrope.

The Core Mechanism of Hydrotropy for this compound

The precise mechanism of hydrotropy has been a subject of scientific debate, with several theories proposed. For this compound, the prevailing evidence points towards a mechanism involving the formation of aggregates, particularly at concentrations above a certain threshold known as the Minimum Hydrotropic Concentration (MHC).

The Role of Self-Aggregation and Solute-Induced Aggregation

Initially, it was proposed that hydrotropes self-aggregate in solution, forming loose, dynamic clusters. The poorly soluble drug would then partition into the hydrophobic cores of these pre-formed aggregates, similar to micellar solubilization.

However, more recent studies, including molecular dynamics simulations, suggest a more nuanced mechanism of solute-induced aggregation .[4][5] In this model, the hydrotrope molecules organize themselves around the poorly soluble solute molecules. This process is driven by favorable interactions between the hydrophobic parts of the hydrotrope (the isopropylbenzene group) and the hydrophobic regions of the solute molecule.

At concentrations below the MHC, this compound exists primarily as monomers in solution. As the concentration approaches and surpasses the MHC, these monomers begin to form aggregates. The presence of a poorly soluble drug can promote and stabilize the formation of these aggregates at lower hydrotrope concentrations than in the absence of the drug.

Molecular Interactions and the Formation of a "Micelle-Like" Environment

Molecular dynamics simulations of sodium cumenesulfonate have shown that above the MHC, the hydrotrope molecules self-aggregate to create a "micelle-like" environment.[4][5] In these aggregates, the hydrophobic isopropylbenzene tails point inwards, forming a non-polar core. The hydrophilic sulfonate groups are oriented outwards, interacting with the surrounding water molecules.

This hydrophobic core provides a favorable environment for the encapsulation of poorly soluble drug molecules, effectively shielding them from the aqueous bulk solution and leading to a significant increase in their overall solubility.

The following diagram illustrates the proposed mechanism of hydrotropic solubilization by this compound.

hydrotropy_mechanism cluster_below_mhc Below MHC cluster_above_mhc Above MHC cluster_aggregate Hydrotrope Aggregate h1 SCS h4 SCS h2 SCS h3 SCS d1 Drug d2 Drug d1->d2 Solubilization h5 SCS h6 SCS h7 SCS h8 SCS h9 SCS

Mechanism of hydrotropic solubilization by this compound (SCS).

Quantitative Data on Hydrotropic Performance

The effectiveness of a hydrotrope is quantified by its Minimum Hydrotropic Concentration (MHC) and its ability to enhance the solubility of poorly soluble drugs.

ParameterValueMethodReference
Minimum Hydrotropic Concentration (MHC)
This compound~0.2 MMolecular Dynamics Simulation[4][5]
Solubility Enhancement
Drug Hydrotrope Fold Increase in Solubility Reference
Ibuprofen2.0 M Sodium Benzoate~81[6]
Griseofulvin2 M Sodium Benzoate>70% drug release in 45 min[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the hydrotropic properties of this compound.

Determination of Minimum Hydrotropic Concentration (MHC) by Conductometry

Principle: The MHC can be determined by measuring the change in conductivity of an aqueous solution of the hydrotrope as a function of its concentration. A break in the conductivity versus concentration plot indicates the onset of aggregation.

Materials:

  • This compound

  • Deionized water

  • Conductivity meter and probe

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of a known high concentration of this compound in deionized water (e.g., 1 M).

  • Prepare a series of dilutions from the stock solution to cover a wide concentration range (e.g., 0.01 M to 0.5 M).

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Measure the conductivity of each solution at a constant temperature (e.g., 25 °C), ensuring the solution is well-stirred.

  • Plot the specific conductivity (κ) as a function of the hydrotrope concentration.

  • The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the MHC.

conductometry_workflow start Start prep_stock Prepare Stock Solution (e.g., 1 M SCS) start->prep_stock prep_dilutions Prepare Serial Dilutions (e.g., 0.01 M to 0.5 M) prep_stock->prep_dilutions calibrate Calibrate Conductivity Meter prep_dilutions->calibrate measure Measure Conductivity of each dilution at constant T calibrate->measure plot Plot Specific Conductivity vs. Concentration measure->plot determine_mhc Determine MHC from the break in the plot plot->determine_mhc end End determine_mhc->end

Workflow for MHC determination by conductometry.
Determination of Solubility Enhancement by UV-Vis Spectrophotometry

Principle: The increase in the solubility of a poorly soluble drug in the presence of a hydrotrope can be quantified by measuring the drug's concentration in saturated solutions using UV-Vis spectrophotometry.

Materials:

  • Poorly soluble drug with a known UV-Vis absorbance maximum (e.g., Ibuprofen, Griseofulvin)

  • This compound

  • Deionized water

  • UV-Vis spectrophotometer

  • Vials or flasks for solubility studies

  • Shaker or rotator

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the drug in a suitable organic solvent (e.g., methanol, ethanol).

    • Prepare a series of standard solutions of the drug in the hydrotrope solution (at a concentration above the MHC) by diluting the stock solution.

    • Measure the absorbance of each standard solution at the drug's λmax.

    • Plot absorbance versus concentration to generate a calibration curve.

  • Solubility Measurement (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of this compound.

    • Add an excess amount of the poorly soluble drug to each solution.

    • Seal the vials/flasks and shake them at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • After reaching equilibrium, allow the solutions to stand to let the undissolved drug settle.

    • Carefully withdraw a sample from the supernatant of each solution and filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered samples appropriately with the corresponding hydrotrope solution.

    • Measure the absorbance of the diluted samples at the drug's λmax.

    • Determine the concentration of the dissolved drug in each sample using the previously prepared calibration curve.

  • Data Analysis:

    • Plot the solubility of the drug as a function of the this compound concentration.

    • The solubility enhancement ratio can be calculated by dividing the solubility of the drug in the hydrotrope solution by its intrinsic aqueous solubility.

solubility_workflow cluster_calib Calibration Curve Preparation cluster_sol Solubility Measurement prep_stock_drug Prepare Drug Stock Solution prep_standards Prepare Standard Solutions in Hydrotrope Solution prep_stock_drug->prep_standards measure_abs_std Measure Absorbance at λmax prep_standards->measure_abs_std plot_calib Plot Absorbance vs. Concentration measure_abs_std->plot_calib determine_conc Determine Concentration using Calibration Curve plot_calib->determine_conc Use for calculation prep_hydro_sols Prepare Hydrotrope Solutions add_excess_drug Add Excess Drug prep_hydro_sols->add_excess_drug equilibrate Equilibrate (Shake) add_excess_drug->equilibrate filter_samples Filter Samples equilibrate->filter_samples measure_abs_sample Measure Absorbance filter_samples->measure_abs_sample measure_abs_sample->determine_conc

Workflow for determining solubility enhancement.

Conclusion

This compound is a versatile and effective hydrotrope that enhances the aqueous solubility of poorly soluble compounds through a mechanism involving the formation of aggregates and the creation of a favorable hydrophobic microenvironment. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and comprehensive experimental protocols. By understanding and applying the principles outlined in this document, researchers and drug development professionals can effectively leverage the potential of this compound to address the challenges of poor drug solubility and improve the performance of pharmaceutical formulations. Further research to generate more specific quantitative solubility data for a wider range of APIs with this hydrotrope is encouraged to expand its application in drug development.

References

Spectroscopic Analysis of Sodium 4-Isopropylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of sodium 4-isopropylbenzenesulfonate. The document details the expected quantitative data from various analytical techniques, outlines detailed experimental protocols, and presents a logical workflow for the analysis of this compound.

Introduction

This compound, also known as sodium p-cumenesulfonate, is an organic compound widely used as a hydrotrope, solubilizing agent, and viscosity modifier in various industrial and pharmaceutical applications.[1] Its chemical structure consists of a benzene ring substituted with an isopropyl group and a sulfonate group. Accurate and thorough spectroscopic analysis is crucial for its identification, purity assessment, and quality control. This guide covers the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following sections summarize the expected quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the 4-isopropylbenzenesulfonate anion is predicted to show distinct signals for the isopropyl group and the aromatic protons.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Doublet6HIsopropyl -CH(CH₃ )₂
~2.9Septet1HIsopropyl -CH (CH₃)₂
~7.4Doublet2HAromatic protons ortho to the isopropyl group
~7.8Doublet2HAromatic protons ortho to the sulfonate group

Table 1: Predicted ¹H NMR Spectral Data for the 4-isopropylbenzenesulfonate Anion.[1]

2.1.2. ¹³C NMR Spectroscopy

  • Aliphatic Carbons: Signals for the methyl carbons (-CH₃) of the isopropyl group are expected in the range of 20-30 ppm, and the methine carbon (-CH) is expected between 30-40 ppm.

  • Aromatic Carbons: The aromatic carbons would appear in the region of 120-150 ppm. Due to the para-substitution, four distinct signals are expected: two for the protonated carbons and two for the quaternary carbons (one attached to the isopropyl group and one to the sulfonate group).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the sulfonate group, the substituted aromatic ring, and the isopropyl group.[1][2]

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic Ring
2970-2870C-H StretchIsopropyl Group
~1600, ~1475C=C StretchAromatic Ring
1250-1140Asymmetric S=O StretchSulfonate (R-SO₃⁻)
1070-1030Symmetric S=O StretchSulfonate (R-SO₃⁻)
~840C-H Out-of-Plane Bend1,4-Disubstituted Ring

Table 2: Characteristic FTIR Absorption Bands for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent ion and its fragments, aiding in the confirmation of the molecular weight and structure. For the 4-isopropylbenzenesulfonate anion, the precursor ion would have an m/z of 199.0434.

Precursor m/zFragment m/zPutative Fragment
199.0434184.0200[M-H-CH₃]⁻
199.0434183.0121[M-H-H₂O]⁻
199.0434135.0815[M-H-SO₂]⁻
199.043479.9574[SO₃]⁻

Table 3: MS2 Fragmentation Data for the 4-isopropylbenzenesulfonate Anion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic compounds like this compound exhibit characteristic absorption in the UV region of the electromagnetic spectrum. For the closely related sodium dodecylbenzene sulfonate, strong absorption bands are observed at approximately 194 nm and 225 nm, with a weaker band around 260 nm. Similar absorption maxima are expected for this compound in an aqueous solution.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, as the compound is water-soluble).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

3.1.3. ¹³C NMR Acquisition

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.

FTIR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

3.2.2. FTIR Acquisition

  • Spectrometer: A Fourier-Transform Infrared Spectrometer.

  • Accessory: Sample holder for KBr pellets.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: Collect a background spectrum of the empty spectrometer.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS)

3.3.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working solution at a concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

3.3.2. LC-MS Acquisition

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both with a small amount of a modifier like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Negative ion mode is preferred to detect the [M-H]⁻ ion of the corresponding acid.

  • Data Acquisition: Acquire full scan data to identify the parent ion and tandem MS (MS/MS) data to obtain fragmentation patterns.

UV-Vis Spectroscopy

3.4.1. Sample Preparation

  • Prepare a stock solution of this compound in deionized water with a known concentration (e.g., 100 mg/L).

  • Prepare a series of standard solutions by serial dilution of the stock solution.

3.4.2. UV-Vis Acquisition

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Wavelength Range: Scan from 400 nm to 190 nm.

  • Blank: Use deionized water as the blank.

  • Procedure:

    • Record the spectrum of the blank.

    • Record the spectra of the standard solutions and the sample solution.

    • Identify the wavelength of maximum absorbance (λ_max).

    • Construct a calibration curve of absorbance at λ_max versus concentration for the standard solutions to quantify the concentration of the sample.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample of this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Final Characterization Sample This compound Sample Purity_Check Initial Purity Assessment (e.g., HPLC) Sample->Purity_Check NMR NMR Spectroscopy (¹H and ¹³C) Purity_Check->NMR FTIR FTIR Spectroscopy Purity_Check->FTIR MS Mass Spectrometry (LC-MS) Purity_Check->MS UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data FTIR_Data FTIR Data Analysis: - Peak Assignments - Functional Group ID FTIR->FTIR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data UV_Vis_Data UV-Vis Data Analysis: - λ_max - Molar Absorptivity UV_Vis->UV_Vis_Data Structure_Confirmation Structural Confirmation and Purity Verification NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation MS_Data->Structure_Confirmation UV_Vis_Data->Structure_Confirmation

A logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the spectroscopic analysis of this compound. By following the outlined data tables, experimental protocols, and workflow, researchers, scientists, and drug development professionals can effectively characterize this compound, ensuring its identity, purity, and quality for its intended applications. The combination of NMR, FTIR, MS, and UV-Vis spectroscopy offers a comprehensive analytical approach for the complete structural elucidation and quantification of this compound.

References

Determining the Critical Micelle Concentration of Sodium 4-isopropylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realms of pharmaceutical sciences, materials science, and chemical engineering, the characterization of surface-active agents (surfactants) is paramount. The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles.[1][2][3] Above the CMC, significant changes occur in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[1][4]

Sodium 4-isopropylbenzenesulfonate is an anionic surfactant characterized by a hydrophilic sulfonate head group and a hydrophobic tail composed of an isopropyl-substituted benzene ring. Understanding its CMC is crucial for applications ranging from drug delivery, where micelles can encapsulate poorly soluble drugs, to industrial cleaning and emulsification processes. This guide provides an in-depth overview of the primary experimental methods for determining the CMC of surfactants like this compound, complete with detailed protocols and data presentation.

Factors Influencing Critical Micelle Concentration

The CMC of a surfactant is not an immutable constant but is influenced by several factors, including the molecular structure of the surfactant and the surrounding experimental conditions.[5]

  • Structure of the Hydrophobic Group: An increase in the size of the hydrophobic group (e.g., longer alkyl chain) typically leads to a decrease in the CMC, as it enhances the driving force for micellization to minimize contact with the aqueous solvent.[6] The presence of branching or aromatic groups, as in this compound, also affects the packing of monomers into the micelle, thereby influencing the CMC.[7]

  • Nature of the Hydrophilic Group: The type and charge of the hydrophilic head group play a significant role. Ionic surfactants, like sulfonates, generally have higher CMCs than non-ionic surfactants with equivalent hydrophobic tails due to electrostatic repulsion between the charged head groups in the micelle.[6][7]

  • Presence of Electrolytes: The addition of electrolytes (salts) to solutions of ionic surfactants decreases the CMC.[6] The counterions from the salt shield the electrostatic repulsion between the ionic head groups, facilitating micelle formation at lower concentrations.[6]

  • Temperature: The effect of temperature on CMC is complex. For many ionic surfactants, the CMC may pass through a minimum as temperature increases.[6] For non-ionic surfactants, an increase in temperature generally leads to a lower CMC.[6]

  • Organic Additives: The presence of organic molecules can either increase or decrease the CMC depending on their nature and how they interact with the surfactant monomers and micelles.[7]

Experimental Methodologies for CMC Determination

Several physical properties of a surfactant solution exhibit a distinct change at the CMC, forming the basis for various determination methods.[4] The most common and reliable techniques include tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tensiometry

Principle: This is one of the most direct and widely used methods. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond this point, additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.[1][2][4] The CMC is identified as the concentration at which this abrupt change in the slope of the surface tension versus logarithm of concentration plot occurs.[2][8]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 50 mM).

  • Preparation of Dilution Series: Create a series of solutions with decreasing surfactant concentrations by diluting the stock solution. The concentration range should span the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) with deionized water at a constant temperature.

  • Measurement: Measure the surface tension of each solution in the series, starting from the most dilute. Ensure the system reaches equilibrium before each reading.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • CMC Determination: The plot will show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.[2][4]

Tensiometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis A Prepare Stock Solution B Create Dilution Series A->B C Calibrate Tensiometer B->C D Measure Surface Tension of Series C->D E Plot γ vs. log(C) D->E F Determine CMC (Intersection Point) E->F

Caption: Workflow for CMC determination using surface tensiometry.

Quantitative Data Example (Hypothetical)

The following table presents example data for a tensiometry experiment.

Concentration (mM)Log(Concentration)Surface Tension (mN/m)
0.1-4.0072.0
0.5-3.3068.5
1.0-3.0064.2
2.0-2.7058.1
5.0-2.3047.3
8.0 -2.10 38.5
10.0-2.0038.1
20.0-1.7038.0
50.0-1.3037.9

In this example, the surface tension plateaus around 8.0 mM, indicating the CMC.

Conductometry

Principle: This method is highly effective for ionic surfactants like this compound.[9][10] In a dilute solution (below the CMC), the surfactant exists as individual ions (e.g., 4-isopropylbenzenesulfonate⁻ and Na⁺), and the conductivity increases linearly with concentration. When micelles form, the mobility of the surfactant anions is significantly reduced as they become part of a larger, slower-moving aggregate.[1] Although counterions (Na⁺) associate with the micelle, the overall increase in conductivity with concentration is much slower above the CMC.[8] The CMC is identified as the concentration at the breakpoint in the conductivity versus concentration plot.[1]

Experimental Protocol:

  • Preparation of Solution: Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.

  • Titration: Prepare a concentrated stock solution of the surfactant. Add small, precise aliquots of this stock solution into the water while continuously monitoring the conductivity.

  • Measurement: Record the conductivity after each addition, ensuring the solution is homogeneous and the reading has stabilized.

  • Data Analysis: Plot the measured conductivity (κ) as a function of the surfactant concentration.

  • CMC Determination: The plot will exhibit two distinct linear portions with different slopes. The CMC corresponds to the concentration at the intersection of the lines fitted to these two portions.[10]

Conductometry_Workflow cluster_setup Experimental Setup cluster_titration Titration & Analysis A Place DI Water in Thermostated Vessel B Insert Calibrated Conductivity Probe A->B C Add Aliquots of Surfactant Stock B->C D Record Conductivity at Each Step C->D E Plot κ vs. C D->E F Determine CMC (Breakpoint) E->F

Caption: Workflow for CMC determination using conductometry.

Quantitative Data Example (Hypothetical)

The table below shows example data for a conductometry experiment.

Concentration (mM)Conductivity (μS/cm)
0.5115
1.0180
2.0310
4.0570
6.0830
8.0 1090
10.01180
15.01395
20.01610

The slope of conductivity increase is significantly lower after ~8.0 mM, identifying this as the CMC.

Fluorescence Spectroscopy

Principle: This sensitive method utilizes a fluorescent probe (e.g., pyrene) whose spectral properties are sensitive to the polarity of its microenvironment.[8] Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[8] This change in environment causes a distinct shift in the pyrene emission spectrum. A common approach is to monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. This ratio is high in polar environments and significantly decreases when pyrene enters the nonpolar micellar core. The CMC is determined from the inflection point of the I₁/I₃ ratio versus concentration plot.

Experimental Protocol:

  • Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Preparation of Surfactant Solutions: Prepare a series of surfactant solutions at different concentrations. To each, add a small aliquot of the pyrene stock solution and allow the solvent to evaporate completely, leaving a final pyrene concentration in the low micromolar range (e.g., 1-2 µM).

  • Equilibration: Allow the solutions to equilibrate, typically for several hours, to ensure the probe has partitioned correctly.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the pyrene (typically around 334 nm) and record the emission spectrum for each sample.[11]

  • Data Analysis: Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the intensity ratio (I₁/I₃) against the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at the midpoint of the sigmoidal transition in the plot.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Measurement & Analysis A Prepare Surfactant Dilution Series B Add Pyrene Probe to Each Sample A->B C Equilibrate Solutions B->C D Record Emission Spectra (λex=334nm) C->D E Calculate I₁/I₃ Intensity Ratio D->E F Plot I₁/I₃ vs. C E->F G Determine CMC (Sigmoidal Midpoint) F->G

Caption: Workflow for CMC determination using fluorescence probe spectroscopy.

Quantitative Data Example (Hypothetical)

The table below illustrates sample data from a fluorescence probe experiment.

Concentration (mM)I₁/I₃ Ratio
0.11.75
1.01.74
2.01.72
4.01.65
6.01.48
8.0 1.25
10.01.12
15.01.10
20.01.10

The midpoint of the sharp decrease in the I₁/I₃ ratio occurs around 8.0 mM, indicating the CMC.

Summary and Conclusion

Determining the critical micelle concentration is a critical step in characterizing the behavior of surfactants like this compound. The choice of method depends on the nature of the surfactant and the available equipment. For an ionic surfactant such as this, conductometry offers a simple and precise method. Tensiometry provides a direct measurement related to surface activity, while fluorescence spectroscopy offers exceptional sensitivity, which is particularly useful for systems with very low CMCs. By employing these techniques, researchers and drug development professionals can gain essential insights into the self-assembly behavior of this surfactant, enabling its effective application in various advanced formulations and processes.

References

An In-depth Technical Guide to the Solubility and Aggregation Behavior of Sodium 4-isopropylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-isopropylbenzenesulfonate, also commonly known as sodium cumenesulfonate, is an aromatic sulfonate that has garnered significant interest in various industrial and pharmaceutical applications. Its amphiphilic nature, possessing both a hydrophilic sulfonate group and a hydrophobic isopropylbenzene moiety, drives its unique behavior in aqueous and non-aqueous solutions. This technical guide provides a comprehensive overview of the solubility and aggregation characteristics of this compound, with a focus on its role as a hydrotrope. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging the properties of this versatile compound.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[1] It is also known to be soluble in ethanol and slightly soluble in benzene.[2] The primary function of this compound in many applications is to increase the aqueous solubility of poorly soluble or insoluble substances, a phenomenon known as hydrotropy.[3][4]

Solubility Profile

A critical aspect for any application is understanding the solubility of this compound in relevant solvent systems.

Aqueous Solubility

This compound exhibits high solubility in water. One source reports a solubility of 634.6 g/L at 25°C .[5] This high aqueous solubility is a key prerequisite for its function as a hydrotrope.[6]

Organic Solvent Solubility

While primarily used in aqueous systems, understanding its solubility in organic solvents is crucial for formulation development and synthesis processes. This compound is reported to be soluble in ethanol .[2]

Table 1: Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility
Water25634.6 g/L[5]
EthanolNot SpecifiedSoluble[2]
BenzeneNot SpecifiedSlightly Soluble[2]

Aggregation Behavior: A Hydrotropic Perspective

Unlike traditional surfactants that form well-defined micelles above a critical micelle concentration (CMC), this compound behaves as a hydrotrope.[4][6] This means it enhances the solubility of hydrophobic compounds through a mechanism that does not involve the formation of conventional micelles.[6]

The Concept of Minimum Hydrotrope Concentration (MHC)

Instead of a CMC, the onset of self-aggregation for hydrotropes is characterized by a Minimum Hydrotrope Concentration (MHC) .[7] Above the MHC, this compound molecules begin to form small, loose aggregates.[7][8][9] This self-aggregation is a stepwise process, with the size of the aggregates gradually increasing with concentration.[6] Molecular dynamics simulations have been instrumental in visualizing and understanding this aggregation process.[8][9]

It is the formation of these hydrotropic aggregates that is believed to be responsible for the solubilization of poorly water-soluble compounds.[8] The hydrophobic regions of the aggregates can provide a more favorable environment for the solute molecules.

Note: While the concept of MHC is well-established in the literature for sodium cumenesulfonate, specific experimentally determined values for its MHC under various conditions were not found in the reviewed sources.

Distinction from Micellization

The key differences between hydrotropic aggregation and micellization are:

  • Aggregation Size and Structure: Hydrotropic aggregates are generally smaller and less organized than surfactant micelles.[8]

  • Concentration Dependence: The transition to self-aggregation is more gradual for hydrotropes around the MHC compared to the sharp transition at the CMC for surfactants.[6]

  • Hydrophobic Core: While hydrotropic aggregates possess hydrophobic domains, they may not be as well-defined or as large as the core of a micelle.

Experimental Protocols for Characterizing Aggregation

The aggregation behavior of this compound can be investigated using techniques traditionally employed for determining the CMC of surfactants. These methods detect changes in the physicochemical properties of the solution as a function of concentration, indicating the onset of aggregation.

Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the point of aggregation, after which it remains relatively constant. For a hydrotrope, a change in the slope of the surface tension versus log concentration plot can indicate the MHC.

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range where the MHC is expected.

  • Instrumentation: Utilize a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

  • Measurement: Measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the concentration. The MHC is determined from the intersection of the two linear regions of the plot.

experimental_workflow_surface_tension cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Serial Dilutions prep1->prep2 meas2 Measure Surface Tension of Each Dilution prep2->meas2 meas1 Calibrate Tensiometer meas1->meas2 an1 Plot Surface Tension vs. log(Concentration) meas2->an1 an2 Identify Inflection Point (MHC) an1->an2 experimental_workflow_conductivity cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Serial Dilutions prep1->prep2 meas2 Measure Specific Conductivity prep2->meas2 meas1 Calibrate Conductivity Meter meas1->meas2 an1 Calculate Equivalent Conductivity meas2->an1 an2 Plot Equivalent Conductivity vs. sqrt(Concentration) an1->an2 an3 Determine MHC from Slope Change an2->an3 drug_development_applications cluster_benefits Benefits in Drug Development SCS This compound (Hydrotrope) Formulation Aqueous Formulation SCS->Formulation API Poorly Soluble API API->Formulation Benefit1 Increased Solubility & Bioavailability Formulation->Benefit1 Benefit2 Enhanced Formulation Stability Formulation->Benefit2 Benefit3 Viscosity Control Formulation->Benefit3 Benefit4 Reduced Organic Solvent Use Formulation->Benefit4

References

An In-depth Technical Guide on the Interactions of Sodium 4-isopropylbenzenesulfonate with Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-isopropylbenzenesulfonate, also known as sodium cumenesulfonate, is an amphiphilic organic compound widely recognized for its hydrotropic properties. Hydrotropes are a class of substances that enhance the aqueous solubility of poorly soluble organic compounds. Unlike typical surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes are thought to increase solubility through a more complex and debated mechanism, often involving self-aggregation and direct interaction with the solute.[1][2] This technical guide provides a comprehensive overview of the interactions between this compound and organic molecules, with a focus on its application in pharmaceutical and chemical research. The document outlines the underlying mechanisms of interaction, presents available quantitative data, details key experimental protocols for characterization, and provides visualizations of these processes.

Mechanism of Interaction: Hydrotropy

The primary mechanism by which this compound interacts with many poorly water-soluble organic molecules is hydrotropy. The prevailing theory suggests that hydrotrope molecules, above a certain concentration known as the Minimum Hydrotrope Concentration (MHC), form dynamic, loosely-structured aggregates in aqueous solution.[3][4] These aggregates can then encapsulate or associate with insoluble organic molecules, effectively increasing their solubility in the bulk aqueous phase.

The driving force for this interaction is primarily hydrophobic.[5][6] The non-polar isopropylbenzene moiety of the hydrotrope interacts with the non-polar regions of the organic solute, while the polar sulfonate group remains exposed to the aqueous environment, thereby stabilizing the complex in solution.[3] This water-mediated aggregation of hydrotrope molecules around the solute is a key feature of the hydrotropic mechanism.[5][6]

Hydrotropy_Mechanism cluster_0 Aqueous Environment cluster_1 Hydrotropic Solubilization (Above MHC) Organic_Molecule Poorly Soluble Organic Molecule Solubilized_Complex Solubilized Complex Organic_Molecule->Solubilized_Complex Encapsulation Hydrotrope_Monomers This compound (Monomers) Hydrotrope_Aggregate Hydrotrope Aggregates Hydrotrope_Monomers->Hydrotrope_Aggregate Self-Aggregation Hydrotrope_Aggregate->Solubilized_Complex Interaction

Figure 1: Proposed mechanism of hydrotropic solubilization.

Quantitative Data on Interactions

Thermodynamic Parameters of Self-Aggregation

The self-aggregation of this compound (sodium cumene sulfonate) in aqueous solution is a critical aspect of its hydrotropic activity. The thermodynamic parameters for this process provide insight into the spontaneity and driving forces of aggregation.

Temperature (°C)Minimum Hydrotrope Concentration (MHC) (mol/L)Gibbs Free Energy of Aggregation (ΔG°agg) (kJ/mol)Enthalpy of Aggregation (ΔH°agg) (kJ/mol)Entropy of Aggregation (ΔS°agg) (J/mol·K)
300.609 (for a similar hydrotrope, sodium salicylate)[1]---
35----

Note: The provided MHC value is for sodium salicylate, a structurally similar hydrotrope, as a direct value for this compound was not found in the initial searches. The thermodynamic parameters are temperature-dependent and can be determined experimentally as described in Section 4.

A study on sodium cumene sulfonate reported that the aggregation is an exothermic process and is favored by a positive entropy value, indicating that the process is spontaneous and driven by an increase in disorder, likely due to the release of structured water molecules from around the hydrophobic parts of the hydrotrope monomers.[1]

Solubility Enhancement of Organic Molecules

The primary quantitative measure of a hydrotrope's effectiveness is the extent to which it increases the solubility of a poorly soluble compound. This is often expressed as a solubility enhancement ratio.

Organic MoleculeInitial Solubility (S0) (mol/L)Hydrotrope Concentration (mol/L)Final Solubility (S) (mol/L)Solubility Enhancement Ratio (S/S0)
[Example Data]----
Ibuprofen[To be determined][To be determined][To be determined][To be determined]
Caffeine[To be determined][To be determined][To be determined][To be determined]

This table is a template to be populated with data from Phase Solubility Studies (see Section 4.1).

Binding Constants and Stoichiometry

For interactions that can be modeled as a binding equilibrium, the binding constant (Kb) and stoichiometry (n) provide valuable quantitative information.

Organic MoleculeBinding Constant (Kb) (M-1)Stoichiometry (n) (Hydrotrope:Solute)
[Example Data]--
Aromatic Drug 'X'[To be determined][To be determined]
Protein 'Y'[To be determined][To be determined]

This table is a template to be populated with data from techniques such as Isothermal Titration Calorimetry or Fluorescence Spectroscopy (see Sections 4.4 and 4.3).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions between this compound and organic molecules.

Phase Solubility Studies

Objective: To determine the solubility enhancement of a poorly soluble organic molecule as a function of this compound concentration and to determine the Minimum Hydrotrope Concentration (MHC).

Methodology:

  • Preparation of Stock Solutions: Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0.1 M to 2.0 M).

  • Equilibration: Add an excess amount of the poorly soluble organic molecule to each hydrotrope solution in sealed vials.

  • Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the solutions to stand, then filter an aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved organic molecule in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the solubility of the organic molecule against the concentration of this compound. The MHC is the concentration at which a significant increase in solubility is observed. The solubility enhancement ratio is calculated as the ratio of the solubility in the hydrotrope solution to the intrinsic solubility in water.

Phase_Solubility_Workflow Start Start Prep_Solutions Prepare Hydrotrope Solutions Start->Prep_Solutions Add_Solute Add Excess Organic Solute Prep_Solutions->Add_Solute Equilibrate Equilibrate (Shaking at constant T) Add_Solute->Equilibrate Filter Filter to Remove Undissolved Solute Equilibrate->Filter Analyze Analyze Solute Concentration (UV-Vis/HPLC) Filter->Analyze Plot_Data Plot Solubility vs. Hydrotrope Concentration Analyze->Plot_Data Determine_MHC Determine MHC and Solubility Enhancement Plot_Data->Determine_MHC End End Determine_MHC->End

Figure 2: Workflow for Phase Solubility Studies.
UV-Visible Spectroscopy

Objective: To investigate the interaction between this compound and a chromophoric organic molecule by observing changes in the absorption spectrum.

Methodology:

  • Solution Preparation: Prepare a stock solution of the chromophoric organic molecule in a suitable buffer. Prepare a series of solutions containing a fixed concentration of the organic molecule and varying concentrations of this compound.

  • Spectra Acquisition: Record the UV-Vis absorption spectra of each solution over a relevant wavelength range.

  • Data Analysis: Analyze the spectra for changes in the maximum absorbance wavelength (λmax) and the molar absorptivity (ε). A shift in λmax (bathochromic or hypsochromic) or a change in ε can indicate an interaction and a change in the microenvironment of the chromophore.

Fluorescence Spectroscopy

Objective: To study the binding interaction between this compound and a fluorescent organic molecule (or a protein with intrinsic fluorescence) through fluorescence quenching.

Methodology:

  • Solution Preparation: Prepare a solution of the fluorescent molecule (or protein) at a constant concentration. Prepare a series of quencher solutions of this compound at different concentrations.

  • Fluorescence Measurements: Titrate the fluorescent solution with the hydrotrope solution, recording the fluorescence emission spectrum after each addition.

  • Data Analysis: Analyze the decrease in fluorescence intensity as a function of the hydrotrope concentration. The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant. For static quenching, a modified Stern-Volmer equation can be used to determine the binding constant (Kb) and the number of binding sites (n).

Fluorescence_Quenching_Workflow Start Start Prep_Fluorophore Prepare Fluorophore Solution Start->Prep_Fluorophore Titrate Titrate Fluorophore with Hydrotrope Prep_Fluorophore->Titrate Prep_Hydrotrope Prepare Hydrotrope Titrant Prep_Hydrotrope->Titrate Measure_Fluorescence Measure Fluorescence Intensity Titrate->Measure_Fluorescence Plot_Data Plot Fluorescence Quenching Data Measure_Fluorescence->Plot_Data Analyze_Data Analyze using Stern-Volmer Equation Plot_Data->Analyze_Data Determine_Params Determine Binding Constant (Kb) and Stoichiometry (n) Analyze_Data->Determine_Params End End Determine_Params->End

Figure 3: Workflow for Fluorescence Quenching Studies.
Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters (enthalpy, entropy, Gibbs free energy, binding constant, and stoichiometry) of the interaction between this compound and an organic molecule.

Methodology:

  • Sample Preparation: Prepare solutions of the organic molecule and this compound in the same buffer to minimize heats of dilution. Degas both solutions.

  • ITC Experiment: Load the organic molecule solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Titration: Perform a series of injections of the hydrotrope solution into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per injection. Plot the heat change against the molar ratio of hydrotrope to the organic molecule. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the self-aggregation of this compound and its interaction with organic molecules at a molecular level by observing changes in the chemical shifts of protons.[5][6]

Methodology:

  • Sample Preparation: Prepare a series of D2O solutions containing a fixed concentration of the organic molecule and varying concentrations of this compound.

  • NMR Spectra Acquisition: Acquire 1H NMR spectra for each sample.

  • Data Analysis: Analyze the changes in the chemical shifts (Δδ) of the protons of both the hydrotrope and the organic molecule. Significant changes in chemical shifts can provide evidence for the formation of hydrotrope-solute aggregates and indicate which parts of the molecules are involved in the interaction.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role is as an excipient in formulations to improve the solubility and delivery of active pharmaceutical ingredients (APIs). The logical relationship is therefore one of a formulation enabler, which can indirectly impact the efficacy of a drug by influencing its bioavailability.

Conclusion

This compound is a versatile hydrotrope that plays a significant role in enhancing the aqueous solubility of a wide range of organic molecules. Its mechanism of action is primarily driven by hydrophobic interactions, leading to the formation of hydrotrope-solute aggregates. While a comprehensive database of quantitative interaction parameters is still developing, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize these interactions in detail. The application of techniques such as phase solubility studies, spectroscopy, and calorimetry will continue to elucidate the nuances of hydrotropy and facilitate the rational design of formulations with improved performance for a variety of scientific and industrial applications.

References

Technical Guide: Toxicology and Ecotoxicology of Sodium 4-Isopropylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-isopropylbenzenesulfonate, also known as sodium cumene sulfonate, is a hydrotrope, a class of compounds that enhance the solubility of sparingly soluble substances in aqueous solutions. Its primary applications are in industrial and household cleaning products, personal care items, and as a viscosity-reducing agent.[1] This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Chemical and Physical Properties

PropertyValueReference
CAS Number 28348-53-0, 32073-22-6[2]
Molecular Formula C₉H₁₁NaO₃S[1]
Molecular Weight 222.24 g/mol [3]
Physical State Solid[3]
Appearance White to cream powder[4]
Water Solubility 330 g/L[3]
Vapor Pressure 1.09 x 10⁻⁹ Pa at 25°C[3]
Log Kₒw (Octanol/Water Partition Coefficient) -1.5[3]

Toxicology

The toxicological profile of this compound has been evaluated through various studies, primarily focusing on acute toxicity and local irritation. The data is largely derived from the OECD SIDS (Screening Information Data Set) report on hydrotropes, which includes sodium cumene sulfonate.[5]

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀RatOral> 2000 mg/kg bw[6]
LD₅₀ (analogue: calcium xylene sulfonate)RatDermal> 2000 mg/kg bw[7]
LC₅₀ (analogue: sodium toluene sulfonate)RatInhalation> 6.41 mg/L (4h)[7]
Skin and Eye Irritation
EndpointSpeciesResultReference
Skin Irritation RabbitNot irritating[2][7]
Eye Irritation RabbitSlightly irritating (reversible)[2][7]
Experimental Protocols

A study on sodium p-toluenesulfonate, a related hydrotrope, followed a protocol consistent with OECD Guideline 401.[6] While the full report for this compound is not publicly available, the methodology would have been similar:

  • Test Species: Rat (specific strain not specified).

  • Administration: Oral gavage.

  • Dose: A limit test was likely performed at a dose of 2000 mg/kg body weight.

  • Observations: Animals were observed for clinical signs of toxicity and mortality for a period of at least 14 days. Gross necropsy was performed at the end of the observation period.

  • Findings: The oral LD₅₀ was determined to be greater than 2000 mg/kg body weight. Observed signs of toxicity at this dose included diarrhea.[6]

Studies on sodium cumene sulfonate have shown it to be non-irritating to the skin.[2][7] The general protocol for such a test is as follows:

  • Test Species: Albino rabbit.

  • Application: A single dose of the test substance is applied to a small area of shaved skin.

  • Exposure: The test site is covered with a gauze patch for a 4-hour exposure period.

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Findings: Sodium cumene sulfonate did not produce significant skin irritation.[2][7]

Sodium cumene sulfonate has been found to be a slight but reversible eye irritant.[2][7] The experimental procedure is generally as follows:

  • Test Species: Albino rabbit.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye.

  • Observations: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

  • Findings: The substance caused slight, reversible eye irritation.[2][7]

Mechanism of Toxicity

Specific signaling pathways for this compound toxicity have not been elucidated. As a hydrotrope, its primary interaction with biological systems is likely related to its amphiphilic nature. At high concentrations, hydrotropes can self-aggregate and interact with cell membranes and proteins. This interaction is generally non-covalent and may lead to alterations in membrane fluidity or protein conformation, potentially causing mild irritation. The low toxicity profile suggests that these interactions do not lead to significant cellular damage at typical exposure levels.

G cluster_exposure Exposure cluster_interaction Physicochemical Interaction cluster_effect Biological Effect High_Concentration High Concentration of This compound Self_Aggregation Self-Aggregation of Hydrotrope Molecules High_Concentration->Self_Aggregation Cell_Membrane Cell Membrane Self_Aggregation->Cell_Membrane Interaction Proteins Cellular Proteins Self_Aggregation->Proteins Interaction Membrane_Alteration Alteration of Membrane Fluidity Cell_Membrane->Membrane_Alteration Protein_Alteration Alteration of Protein Conformation Proteins->Protein_Alteration Mild_Irritation Mild Irritation Membrane_Alteration->Mild_Irritation Protein_Alteration->Mild_Irritation

General Mechanism of Hydrotrope-Induced Irritation.

Ecotoxicology

The ecotoxicological effects of this compound have been assessed for key aquatic organisms. The substance is considered to have low aquatic toxicity.

EndpointSpeciesDurationValueReference
LC₅₀Oncorhynchus mykiss (Rainbow Trout)96 hours> 100 mg/L[8]
EC₅₀Daphnia magna (Water Flea)48 hours> 1000 mg/L[2]
EC₅₀Green Algae (Scenedesmus subspicatus)96 hours230 mg/L[7]
Environmental Fate

This compound is readily biodegradable, indicating a low potential for persistence in the environment.

EndpointTest GuidelineResultReference
Ready Biodegradability OECD 301B (CO₂ Evolution)Readily biodegradable[9]
Experimental Protocols
  • Test Species: Oncorhynchus mykiss (Rainbow Trout).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

  • Findings: The 96-hour LC₅₀ for rainbow trout was greater than 100 mg/L.[8]

  • Test Species: Daphnia magna.

  • Exposure: Daphnids are exposed to the test substance for 48 hours in a static system.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Test Conditions from a specific study: Static test without aeration at 20 ± 2 °C. The medium had a hardness of 146 mg/L (as CaCO₃) and a pH of 8.2.[2]

  • Findings: The 48-hour EC₅₀ for Daphnia magna was greater than 1000 mg/L.[2]

  • Test Species: Scenedesmus subspicatus.

  • Exposure: Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72-96 hours.

  • Observations: Algal growth is measured over time and compared to a control.

  • Findings: The 96-hour EC₅₀ for Scenedesmus subspicatus was 230 mg/L.[7]

  • Method: CO₂ Evolution Test.

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions. The degradation is followed by the measurement of the amount of CO₂ produced.

  • Duration: 28 days.

  • Findings: this compound is considered readily biodegradable.[9]

G cluster_setup Test Setup cluster_exposure Exposure Phase cluster_observation Observation & Endpoint Test_Substance This compound Test_System Static or Semi-Static Aqueous System Test_Substance->Test_System Test_Organism Test Organism (Fish, Daphnia, or Algae) Test_Organism->Test_System Exposure Exposure for a Defined Period (e.g., 48h, 96h) Test_System->Exposure Concentrations Range of Concentrations + Control Concentrations->Test_System Observation Observation of Effects (Mortality, Immobilization, Growth Inhibition) Exposure->Observation Endpoint Determination of LC₅₀ or EC₅₀ Observation->Endpoint

References

Methodological & Application

Application Notes and Protocols for Solubilizing Poorly Soluble Drugs with Sodium 4-Isopropylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrotropy is a solubilization technique that employs amphiphilic substances, known as hydrotropes, to enhance the aqueous solubility of poorly soluble compounds. Unlike surfactants, which form micelles above a critical concentration, hydrotropes are thought to modify the structure of water, thereby increasing the solubility of non-polar substances. Sodium 4-isopropylbenzenesulfonate, also known as sodium p-cumenesulfonate, is a widely used hydrotropic agent in various industrial applications and is gaining attention in pharmaceutical formulations for its ability to solubilize drugs with poor aqueous solubility.

This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). The information is compiled from various scientific sources to aid researchers in drug development and formulation.

Mechanism of Action

This compound is an aromatic sulfonate with a hydrotropic mechanism that is distinct from micellar solubilization. While the exact mechanism is still a subject of research, it is believed that above a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), the hydrotrope molecules self-aggregate. These aggregates create a microenvironment that is more accommodating to hydrophobic drug molecules, effectively increasing their solubility in the aqueous medium. This process does not involve the formation of well-defined micelles but rather a less organized aggregation that alters the solvent properties.

Quantitative Data on Solubility Enhancement

The effectiveness of a hydrotrope is quantified by the fold-increase in the solubility of a poorly soluble drug in an aqueous solution containing the hydrotrope compared to its solubility in water alone. The following table summarizes the quantitative data on the solubility enhancement of various poorly soluble drugs using different hydrotropic agents, including those with similar structures to this compound, to provide a comparative perspective.

DrugHydrotropic AgentConcentration of HydrotropeFold Increase in SolubilityReference
NifedipineSodium Benzoate30% w/v85[1]
NifedipineSodium Salicylate30% w/v135[1]
PiroxicamIbuprofen Sodium1.5 M>50[2]
AceclofenacSodium Citrate30%>5[2]
AceclofenacUrea30%>25[2]
Aceclofenac20% Urea + 10% Sodium Citrate->250[2]
RosiglitazoneUrea6 M~15[1]
HalofantrineSodium Acetate4 M11[2]
HalofantrineSodium Citrate5 M18[2]

Experimental Protocols

Protocol for Determining the Aqueous Solubility of a Poorly Soluble Drug

This protocol outlines the steps to determine the baseline aqueous solubility of a poorly soluble drug, which is essential for quantifying the solubility enhancement by a hydrotrope.

Materials:

  • Poorly soluble drug powder

  • Distilled or deionized water

  • Screw-capped vials

  • Mechanical shaker or orbital incubator shaker

  • Whatman filter paper (No. 41 or equivalent)

  • UV/Vis Spectrophotometer or HPLC system

  • Analytical balance

Procedure:

  • Add an excess amount of the poorly soluble drug to a screw-capped vial containing a known volume of distilled water (e.g., 10 mL).

  • Seal the vials and place them in a mechanical shaker or an orbital incubator shaker.

  • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to let the undissolved drug particles settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a Whatman filter paper (No. 41) to remove any undissolved drug particles.

  • Dilute the filtrate with a suitable solvent (e.g., methanol or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated UV/Vis spectrophotometric or HPLC method.

  • Calculate the aqueous solubility of the drug in mg/mL or M.

Protocol for Phase Solubility Studies

Phase solubility studies are conducted to evaluate the effect of a hydrotrope on the solubility of a poorly soluble drug and to determine the nature of the interaction.

Materials:

  • Poorly soluble drug powder

  • This compound

  • Distilled or deionized water

  • Series of screw-capped vials

  • Mechanical shaker or orbital incubator shaker

  • Whatman filter paper (No. 41 or equivalent)

  • UV/Vis Spectrophotometer or HPLC system

  • Analytical balance

Procedure:

  • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M, etc.).

  • Add an excess amount of the poorly soluble drug to screw-capped vials, each containing a known volume of a specific concentration of the hydrotrope solution.

  • Include a control vial with the drug in distilled water only.

  • Seal the vials and shake them at a constant temperature until equilibrium is reached (e.g., 24 or 48 hours).

  • After equilibration, allow the undissolved drug to settle.

  • Filter the supernatant from each vial using a Whatman filter paper (No. 41).

  • Dilute the filtrates appropriately with a suitable solvent.

  • Determine the concentration of the dissolved drug in each filtrate using a validated analytical method.

  • Plot the solubility of the drug (Y-axis) against the concentration of this compound (X-axis) to construct a phase solubility diagram.

  • Analyze the phase solubility diagram to determine the extent of solubility enhancement and to infer the mechanism of interaction (e.g., linear, positive, or negative deviation from linearity).

Protocol for UV/Vis Spectrophotometric Analysis of Drug Content

This protocol describes the use of a UV/Vis spectrophotometer to determine the concentration of the solubilized drug.

Materials:

  • Drug-hydrotrope solution (filtrate from solubility studies)

  • Standard stock solution of the drug in a suitable solvent (e.g., methanol)

  • Distilled water or the respective hydrotrope solution as blank

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of the drug of known concentrations from the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the drug.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Take an aliquot of the filtered drug-hydrotrope solution.

    • Dilute the sample with distilled water or the blank hydrotrope solution to a concentration that falls within the range of the standard curve.

    • Measure the absorbance of the diluted sample at the λmax against the appropriate blank.

    • Determine the concentration of the drug in the sample using the standard curve.

  • Calculation:

    • Calculate the original concentration of the drug in the undiluted filtrate by multiplying the measured concentration by the dilution factor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis cluster_results Results P1 Prepare Hydrotrope Solutions (various concentrations of Sodium 4-isopropylbenzenesulfonate) P2 Add Excess Poorly Soluble Drug P1->P2 to each vial S1 Equilibrate Samples (Mechanical Shaking at Constant Temperature) P2->S1 A1 Filter Supernatant S1->A1 A2 Dilute Filtrate A1->A2 A3 Analyze Drug Concentration (UV/Vis or HPLC) A2->A3 R1 Construct Phase Solubility Diagram A3->R1 R2 Calculate Fold Increase in Solubility R1->R2

Caption: Experimental workflow for determining solubility enhancement.

Mechanism_of_Action cluster_hydrotrope Hydrotrope Behavior cluster_drug Drug Solubilization H1 This compound (Below MHC) H2 Self-Aggregation (Above MHC) H1->H2 Increase Concentration H3 Hydrotrope Aggregates H2->H3 D2 Solubilized Drug (within aggregates) H3->D2 D1 Poorly Soluble Drug D1->D2 Encapsulation/Interaction

Caption: Proposed mechanism of hydrotropic solubilization.

Conclusion

This compound is a promising hydrotropic agent for enhancing the aqueous solubility of poorly soluble drugs. The provided protocols offer a systematic approach for researchers to evaluate its effectiveness for specific drug candidates. The key advantages of this technique include its simplicity, cost-effectiveness, and the avoidance of organic solvents. Further research to generate more quantitative data for a wider range of drugs with this specific hydrotrope is warranted to expand its application in pharmaceutical formulations.

References

Application Notes and Protocols: The Role of Sodium 4-isopropylbenzenesulfonate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A review of the literature regarding the application of sodium 4-isopropylbenzenesulfonate in nanoparticle synthesis protocols.

Introduction:

This document outlines the findings from a comprehensive literature review on the use of this compound in the synthesis of nanoparticles. Despite a thorough search of scientific databases and patent literature, no specific, detailed experimental protocols or quantitative data were identified for the direct application of this compound as a primary capping or stabilizing agent in nanoparticle synthesis.

Therefore, this document will provide a broader overview of the role of aromatic sulfonate surfactants, a class to which this compound belongs, in the synthesis of nanoparticles. This will be supplemented with generalized experimental workflows and diagrams to illustrate the common principles involved.

General Role of Aromatic Sulfonate Surfactants in Nanoparticle Synthesis

Aromatic sulfonate surfactants are amphiphilic molecules characterized by a hydrophobic aromatic group and a hydrophilic sulfonate group. In the context of nanoparticle synthesis, these surfactants can play several crucial roles:

  • Stabilization: The surfactant molecules can adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and uncontrolled growth through steric and/or electrostatic repulsion. This is a critical step in controlling the size and monodispersity of the nanoparticles.

  • Micelle Formation: In solution, surfactant molecules can self-assemble into micelles above a certain concentration (the critical micelle concentration). These micelles can act as "nanoreactors," providing a confined environment for the nucleation and growth of nanoparticles, thereby influencing their size and shape.

  • Phase Transfer: In biphasic synthesis systems, surfactants can facilitate the transfer of reactants or newly formed nanoparticles from one phase to another.

Generalized Experimental Protocol for Metal Nanoparticle Synthesis Using a Surfactant

While a specific protocol for this compound is unavailable, the following generalized protocol for the synthesis of gold or silver nanoparticles using a chemical reduction method with a surfactant illustrates the typical steps involved. This protocol is a composite of common methodologies found in the literature.

Materials:

  • Metal precursor (e.g., HAuCl₄ for gold, AgNO₃ for silver)

  • Reducing agent (e.g., sodium borohydride, sodium citrate)

  • Surfactant (e.g., an aromatic sulfonate)

  • Solvent (typically deionized water)

Procedure:

  • Preparation of Precursor Solution: An aqueous solution of the metal precursor is prepared at a specific concentration.

  • Addition of Surfactant: The surfactant is added to the precursor solution and stirred to ensure homogeneity. The concentration of the surfactant is a critical parameter that influences nanoparticle size and stability.

  • Reduction: A freshly prepared, chilled solution of the reducing agent is added dropwise to the metal precursor-surfactant solution under vigorous stirring. The addition rate of the reducing agent can affect the nucleation and growth kinetics of the nanoparticles.

  • Reaction and Observation: The reaction mixture is stirred for a specific period. The formation of nanoparticles is often indicated by a color change in the solution (e.g., from yellow to ruby red for gold nanoparticles, or colorless to yellowish-brown for silver nanoparticles).

  • Purification: The synthesized nanoparticles are purified to remove unreacted reagents and byproducts. This is typically achieved by centrifugation followed by redispersion of the nanoparticle pellet in a fresh solvent. This washing step may be repeated multiple times.

  • Characterization: The size, shape, and stability of the synthesized nanoparticles are characterized using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Zeta Potential measurement.

Illustrative Data Presentation

The following table presents a hypothetical summary of how quantitative data from nanoparticle synthesis experiments would be structured. Since no specific data for this compound was found, this table is for illustrative purposes only.

Nanoparticle TypeSurfactant Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold115 ± 20.25-35 ± 3
Gold510 ± 10.18-42 ± 4
Silver125 ± 50.31-30 ± 2
Silver518 ± 30.22-38 ± 3

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates a generalized workflow for the synthesis of nanoparticles using a surfactant.

Nanoparticle_Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization A Metal Precursor Solution D Mixing & Stirring A->D B Surfactant Solution B->D C Reducing Agent Solution E Reduction & Nanoparticle Formation C->E D->E F Centrifugation E->F G Redispersion F->G G->F Repeat as needed H Characterization (TEM, DLS, etc.) G->H

Generalized workflow for nanoparticle synthesis.

Signaling Pathway and Logical Relationship Visualization

As no specific signaling pathways related to the use of this compound in nanoparticle synthesis were identified, a logical diagram illustrating the role of a surfactant in stabilizing nanoparticles is provided below.

Surfactant_Stabilization cluster_process Nanoparticle Formation & Stabilization NP Nanoparticle Core Agg Aggregation (unstable) NP->Agg Without Surfactant Stab Stabilized Nanoparticle NP->Stab With Surfactant Surf Surfactant Molecules Surf->Stab

Role of surfactant in nanoparticle stabilization.

While this compound possesses properties that could be advantageous in nanoparticle synthesis, the current body of scientific literature lacks specific protocols and data to guide its application in this context. The information provided herein offers a general framework for understanding the role of similar surfactants and a template for experimental design. Researchers interested in exploring the potential of this compound for nanoparticle synthesis will need to undertake systematic experimental investigations to determine optimal conditions and characterize the resulting nanomaterials.

Application of Sodium 4-Isopropylbenzenesulfonate in Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-isopropylbenzenesulfonate, also known as sodium cumenesulfonate, is a hydrotropic compound widely utilized in various industrial applications. In the realm of analytical chemistry, its properties as an anionic surfactant make it a valuable tool in liquid chromatography, particularly as an ion-pair reagent. This application note provides detailed protocols and data on the use of this compound for the separation and analysis of cationic compounds by reversed-phase high-performance liquid chromatography (RP-HPLC).

Ion-pair chromatography is a technique used to separate ionic analytes on a reversed-phase column.[1] By adding an ion-pair reagent to the mobile phase, a neutral ion pair is formed with the charged analyte.[1] This increases the hydrophobicity of the analyte, leading to greater retention on the non-polar stationary phase and enabling the separation of compounds that are otherwise poorly retained. Alkyl sulfonates are common anionic ion-pair reagents used to enhance the retention of cationic (basic) analytes.[2][3]

Principle of Ion-Pair Chromatography with this compound

In reversed-phase chromatography, cationic analytes often exhibit poor retention and peak shape due to their high polarity and potential interactions with residual silanols on the silica-based stationary phase. This compound, when added to the mobile phase, provides a counter-ion that forms a neutral, more hydrophobic ion pair with the cationic analyte. This ion pair has a stronger interaction with the C18 stationary phase, resulting in increased retention time and improved chromatographic resolution.

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Analyte Cationic Analyte (+) IonPair Neutral Ion Pair Analyte->IonPair Forms in Mobile Phase IPR This compound (-) IPR->IonPair StationaryPhase Hydrophobic C18 Chains IonPair->StationaryPhase Hydrophobic Interaction (Retention)

Caption: Mechanism of ion-pair chromatography using this compound.

Application: Analysis of Cationic Pharmaceuticals

A common application of ion-pair chromatography is the analysis of basic pharmaceutical compounds, such as beta-blockers, antihistamines, and antidepressants. These compounds are often protonated at acidic to neutral pH and require an ion-pair reagent for adequate retention and separation from other components in a formulation.

Experimental Protocol: Separation of a Model Mix of Cationic Drugs

This protocol describes a general method for the separation of a mixture of two hypothetical cationic drugs, Drug A (less hydrophobic) and Drug B (more hydrophobic), using this compound as the ion-pair reagent.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
Instrumentation
HPLC SystemStandard LC system with quaternary pump, autosampler, and UV detector
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase
Component A0.01 M this compound, 0.02 M KH2PO4, pH 3.0
Component BAcetonitrile
Gradient30% B to 70% B over 15 minutes
Flow Rate1.0 mL/min
Detection
Wavelength254 nm
Sample
DiluentMobile Phase A / Water (50:50)
Injection Volume10 µL
Detailed Methodology
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, dissolve 2.22 g of this compound and 2.72 g of potassium phosphate monobasic (KH2PO4) in 900 mL of HPLC-grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of Drug A and Drug B at a concentration of 1 mg/mL in methanol.

    • Prepare a working standard solution by diluting the stock solution to 10 µg/mL in the sample diluent.

  • Chromatographic Procedure:

    • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution.

    • Run the gradient program as specified in Table 1.

    • At the end of each run, a high organic wash (e.g., 95% B) for 5 minutes is recommended to elute any strongly retained compounds, followed by re-equilibration at the initial conditions.

Expected Results

The use of this compound as an ion-pair reagent is expected to significantly increase the retention times of both Drug A and Drug B compared to a standard reversed-phase method without the reagent. The separation will be based on the differential hydrophobicity of the neutral ion pairs formed.

Table 2: Representative Chromatographic Data

AnalyteRetention Time (min) without IPRRetention Time (min) with IPRTailing FactorResolution
Drug A1.56.21.1\multirow{2}{*}{> 2.0}
Drug B1.88.51.2

Note: The data presented in Table 2 is representative and will vary depending on the specific analytes and exact chromatographic conditions.

Method Development Workflow

The development of an ion-pair chromatographic method involves a systematic approach to optimize the separation.

G A Define Analytes and Matrix B Select Column (e.g., C18) A->B C Initial Mobile Phase Screening (Acetonitrile vs. Methanol) B->C D Optimize Ion-Pair Reagent Concentration (e.g., 5-20 mM this compound) C->D E Optimize Mobile Phase pH (Ensure analyte is ionized) D->E F Optimize Gradient Profile E->F G Method Validation (Specificity, Linearity, Accuracy, Precision) F->G

Caption: Workflow for ion-pair chromatography method development.

Conclusion

This compound serves as an effective ion-pair reagent in reversed-phase liquid chromatography for the analysis of cationic compounds. By forming a neutral, hydrophobic ion pair with the analyte, it enhances retention and improves separation efficiency. The provided protocol and method development workflow offer a solid foundation for researchers and scientists to develop robust and reliable analytical methods for a wide range of basic analytes in pharmaceutical and other scientific applications. Careful optimization of the ion-pair reagent concentration, mobile phase pH, and organic modifier is crucial for achieving the desired chromatographic performance.

References

Application Notes and Protocols for Protein Crystallization Utilizing Sodium 4-isopropylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The crystallization of proteins is a critical bottleneck in structural biology, essential for elucidating three-dimensional structures through X-ray crystallography. The selection of appropriate chemical reagents is paramount to inducing the formation of well-ordered crystals. While common precipitants such as polyethylene glycols (PEGs), ammonium sulfate, and sodium chloride are widely used, the exploration of novel chemical entities can unlock crystallization conditions for challenging proteins.

This document provides a detailed protocol for the application of Sodium 4-isopropylbenzenesulfonate , a hydrotropic compound, in protein crystallization experiments. It is important to note that as of the last update, specific literature detailing the use of this compound as a primary precipitant or additive in protein crystallization is not widely available. Therefore, the following protocols are based on established principles of screening novel chemical compounds in crystallization trials and the known properties of hydrotropes.

This compound is recognized as a hydrotrope, a class of amphiphilic compounds that can enhance the solubility of hydrophobic molecules in aqueous solutions. In the context of protein crystallization, a hydrotrope could potentially act as a beneficial additive by:

  • Improving Protein Solubility and Stability: Preventing non-specific aggregation that can hinder crystal formation.

  • Modulating Protein-Protein Interactions: Facilitating the ordered arrangement of protein molecules into a crystal lattice.

  • Altering Solvent Properties: Influencing the hydration shell of the protein in a manner conducive to crystallization.

The following protocols are designed for researchers to systematically investigate the potential of this compound as a novel additive in their protein crystallization screening experiments.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to start with high-purity reagents to ensure the reproducibility of crystallization experiments.

Materials:

  • This compound (CAS No: 28348-53-0), high purity (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Appropriate buffer stock solutions (e.g., Tris-HCl, HEPES, MES) at various pH values

  • Stock solutions of common precipitants (e.g., PEGs, ammonium sulfate, sodium chloride)

  • Sterile filtration units (0.22 µm pore size)

Procedure:

  • Prepare a 1.0 M stock solution of this compound in ultrapure water.

  • Gently heat the solution if necessary to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Sterile filter the solution using a 0.22 µm syringe filter to remove any particulate matter.

  • Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.

Initial Screening of this compound as an Additive

The initial screening aims to identify if this compound has a positive effect on protein crystallization in the presence of a known precipitant. The hanging drop vapor diffusion method is a common technique for initial screening.[1]

Materials:

  • Purified protein sample at a suitable concentration (typically 5-20 mg/mL) in a low ionic strength buffer.[1]

  • 1.0 M this compound stock solution.

  • A commercial or in-house crystallization screen (e.g., a sparse matrix screen).

  • Crystallization plates (e.g., 24-well or 96-well).

  • Siliconized cover slips.

  • Sealing grease or tape.

Procedure:

  • Set up a standard crystallization screen using a precipitant known to produce suboptimal results (e.g., precipitate, poor quality crystals) for your target protein.

  • Prepare a parallel screen where a final concentration of 10-100 mM this compound is included in the crystallization drop.

  • Hanging Drop Setup:

    • Pipette 500 µL of the reservoir solution (precipitant solution) into the well of the crystallization plate.[2]

    • On a siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

    • For the additive screen, mix 0.8 µL of the protein solution with 1.0 µL of the reservoir solution and 0.2 µL of 1.0 M this compound stock solution (this will give a final concentration of 100 mM in the drop). Adjust volumes as necessary to screen different concentrations.

    • Invert the cover slip and seal the well with grease.[1]

  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks.[2]

  • Document the results using a microscope, noting any changes in crystal morphology, size, or number, as well as any reduction in precipitation.

Optimization of Crystallization Conditions

If the initial screen shows promising results (e.g., new crystal hits, improved crystal quality), the next step is to optimize the concentrations of the protein, precipitant, and this compound, as well as the pH.

Procedure:

  • Grid Screen Setup: Create a systematic grid screen around the promising condition. For example, vary the precipitant concentration on one axis and the this compound concentration on the other axis, while keeping the pH constant.

  • pH Screening: In parallel, set up screens at different pH values using appropriate buffers to determine the optimal pH for crystallization in the presence of this compound.

  • Protein Concentration: Vary the protein concentration to find the optimal level for nucleation and crystal growth.[3]

  • The hanging drop or sitting drop vapor diffusion methods are suitable for optimization experiments.[4]

Data Presentation

Systematic recording and presentation of experimental data are crucial for successful optimization.

Table 1: Initial Additive Screening Results

Well IDPrecipitant ConditionThis compound (mM)Observations (Day 7)
A120% PEG 3350, 0.1 M HEPES pH 7.50Amorphous Precipitate
A220% PEG 3350, 0.1 M HEPES pH 7.550Small Needles
A320% PEG 3350, 0.1 M HEPES pH 7.5100Clear Drop
B11.5 M (NH₄)₂SO₄, 0.1 M Tris pH 8.50Phase Separation
B21.5 M (NH₄)₂SO₄, 0.1 M Tris pH 8.550Microcrystals
B31.5 M (NH₄)₂SO₄, 0.1 M Tris pH 8.5100Larger Single Crystals

Table 2: Optimization Grid Screen for a Promising Condition

Protein: Target Protein X at 10 mg/mL, Buffer: 0.1 M Tris pH 8.5

(NH₄)₂SO₄ (M)25 mM this compound50 mM this compound75 mM this compound100 mM this compound
1.2 Clear DropClear DropClear DropClear Drop
1.3 Phase SeparationMicrocrystalsSmall RodsSmall Rods
1.4 PrecipitateSmall RodsSingle Crystals (50 µm)Single Crystals (70 µm)
1.5 Heavy PrecipitatePrecipitateSingle Crystals (30 µm)Microcrystals

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_characterization Characterization protein_prep Protein Purification (>95% Purity) initial_screen Initial Additive Screen (Sparse Matrix) protein_prep->initial_screen reagent_prep Reagent Preparation (Stock Solutions) reagent_prep->initial_screen analyze_initial Analyze Results initial_screen->analyze_initial grid_screen Grid Screen (Concentration, pH) analyze_initial->grid_screen Promising Conditions analyze_optimization Analyze Crystal Quality grid_screen->analyze_optimization harvest_cryo Crystal Harvesting & Cryo-protection analyze_optimization->harvest_cryo Diffraction Quality Crystals xray X-ray Diffraction harvest_cryo->xray

Caption: Workflow for screening and optimizing protein crystallization with a novel additive.

Logical Relationship of Key Parameters

logical_relationship protein Protein Properties (pI, Stability, Concentration) outcome Crystallization Outcome (Clear, Precipitate, Crystals) protein->outcome precipitant Precipitant (Type, Concentration) precipitant->outcome additive Additive (this compound Conc.) additive->outcome conditions Physical Conditions (pH, Temperature) conditions->outcome

Caption: Key parameters influencing the outcome of a protein crystallization experiment.

Conclusion

While direct protocols for the use of this compound in protein crystallization are not yet established in the literature, its properties as a hydrotrope suggest it may be a valuable tool as an additive. The protocols outlined in this document provide a systematic framework for researchers to explore its potential in overcoming crystallization challenges with their proteins of interest. As with any novel reagent, empirical determination of optimal conditions through systematic screening is essential for success.

References

Application Notes and Protocols: Sodium 4-isopropylbenzenesulfonate as a Phase Transfer Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-isopropylbenzenesulfonate is a hydrotrope, a class of compounds that enhances the solubility of sparingly soluble organic substances in aqueous solutions.[1] This property, coupled with its surfactant-like structure, suggests its potential as a phase transfer catalyst (PTC) in heterogeneous organic reactions. Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting a reactant from one phase to another.[2] This approach can lead to faster reaction rates, milder reaction conditions, and improved yields.[2]

While specific literature detailing the use of this compound as a phase transfer catalyst is limited, its structural similarity to other known surfactant-based catalysts, such as sodium dodecylbenzenesulfonate, allows for the development of protocols for its application in various organic reactions, most notably in nucleophilic substitution reactions like the Williamson ether synthesis.[1][3] These application notes provide a detailed protocol for the Williamson ether synthesis, a fundamental and widely used method for preparing ethers, using this compound as a phase transfer catalyst.[4][5][6]

Principle of Phase Transfer Catalysis

In a typical phase transfer catalyzed reaction, a catalyst, often a quaternary ammonium salt or a surfactant, facilitates the transfer of an anion from the aqueous phase to the organic phase where it can react with the organic substrate. The catalyst cation forms a lipophilic ion pair with the anion, allowing it to traverse the phase boundary. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaX Na⁺X⁻ (e.g., NaOH) Catalyst_aq Q⁺Y⁻ (Catalyst) NaX->Catalyst_aq Ion Exchange Catalyst_org Q⁺Nu⁻ Catalyst_aq->Catalyst_org Phase Transfer RX R-X (Organic Substrate) Product R-Nu Catalyst_org->Catalyst_aq Catalyst Regeneration Catalyst_org->RX Reaction

Application: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide or phenoxide reacts with a primary alkyl halide to form an ether.[4][5] When using a solid or aqueous base to deprotonate the alcohol or phenol, a phase transfer catalyst is essential to transport the resulting alkoxide/phenoxide anion into the organic phase containing the alkyl halide.

Reaction Scheme:

R-OH + R'-X + NaOH --(this compound)--> R-O-R' + NaX + H₂O

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Alcohol Alcohol/Phenol (R-OH) Ether Ether (R-O-R') Alcohol->Ether AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Ether Base Base (e.g., NaOH) Salt Salt (NaX) Base->Salt PTC This compound (PTC) PTC->Ether Water Water (H₂O)

Experimental Protocol

This protocol is a representative procedure for the synthesis of benzyl phenyl ether from phenol and benzyl chloride.

Materials:

  • Phenol (1.0 g, 10.6 mmol)

  • Benzyl chloride (1.35 g, 10.6 mmol)

  • Sodium hydroxide (0.85 g, 21.2 mmol)

  • This compound (0.24 g, 1.1 mmol, 10 mol%)

  • Toluene (20 mL)

  • Water (20 mL)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and this compound in 20 mL of toluene.

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide in 20 mL of water and add the aqueous solution to the reaction flask.

  • Addition of Alkyl Halide: Add benzyl chloride to the biphasic mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure benzyl phenyl ether.

Data Presentation

The following table summarizes expected yields and reaction times for the Williamson ether synthesis of various ethers using a phase transfer catalyst. While this data is based on reactions with similar catalysts, it provides a reasonable expectation for reactions employing this compound.

EntryAlcohol/PhenolAlkyl HalideCatalystSolventTime (h)Yield (%)
1PhenolBenzyl chlorideTBABToluene592
24-MethoxyphenolBenzyl bromideAliquat 336Dichloromethane495
31-OctanolBenzyl chlorideCTABHeptane688
42-NaphtholEthyl bromideTBABToluene890

Data is representative and sourced from analogous reactions in the literature. TBAB: Tetrabutylammonium bromide; Aliquat 336: Tricaprylylmethylammonium chloride; CTAB: Cetyltrimethylammonium bromide.

Logical Workflow for a Phase Transfer Catalyzed Reaction

The following diagram illustrates the general workflow for carrying out and analyzing a phase transfer catalyzed organic reaction.

PTC_Workflow A Reaction Setup B Addition of Reactants and Catalyst A->B C Reaction Monitoring (TLC/GC) B->C D Work-up and Extraction C->D E Purification (Chromatography/Distillation) D->E F Characterization (NMR, IR, MS) E->F G Data Analysis and Reporting F->G

Conclusion

This compound holds promise as an effective and readily available phase transfer catalyst for a variety of organic reactions, particularly nucleophilic substitutions such as the Williamson ether synthesis. Its ability to increase the solubility of reactants in the aqueous phase can lead to enhanced reaction rates and yields. The provided protocol serves as a foundational guide for researchers to explore the application of this catalyst in their synthetic endeavors. Further optimization of reaction conditions, including catalyst loading, temperature, and solvent, may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols: Formulation of Pesticides with Sodium 4-isopropylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium 4-isopropylbenzenesulfonate as a key component in pesticide formulations. This document outlines its function, provides exemplary experimental protocols for formulation development and evaluation, and presents quantitative data in a structured format.

Introduction to this compound in Pesticide Formulations

This compound, also known as sodium cumenesulfonate, is an anionic surfactant and a highly effective hydrotrope.[1][2][3][4] A hydrotrope is a compound that enhances the solubility of sparingly soluble substances in aqueous solutions.[1][2] This property makes it a valuable ingredient in the formulation of pesticides, particularly for active ingredients with low water solubility. In agrochemical formulations, it functions as a wetting agent, emulsifier, dispersant, and stabilizer, contributing to the overall efficacy and stability of the pesticide product.[4][5] Its primary role is to ensure that the pesticide can be easily mixed with water and remains in a stable, effective form during application, leading to improved coverage and penetration on plant surfaces.

Key Functions in Pesticide Formulations:

  • Solubility Enhancement: As a hydrotrope, it increases the solubility of hydrophobic active ingredients in aqueous spray solutions, preventing precipitation and ensuring a homogenous mixture.[1][2][6]

  • Improved Wetting and Spreading: By reducing the surface tension of the spray droplet, it allows for better contact and spreading on the waxy surfaces of leaves, leading to more uniform coverage.

  • Emulsion Stability: In emulsifiable concentrate (EC) formulations, it acts as an emulsifier, helping to create a stable emulsion when the concentrate is diluted with water.[7][8]

  • Prevention of Crystallization: It can help prevent the crystallization of the active ingredient in the formulation and upon dilution in the spray tank.

Quantitative Data on Formulation Properties

The following tables summarize typical quantitative data for pesticide formulations containing this compound. The data presented here is representative and will vary depending on the specific active ingredient, co-formulants, and environmental conditions.

Table 1: Physical-Chemical Properties of a Generic Emulsifiable Concentrate (EC) Formulation

PropertyFormulation without this compoundFormulation with 5% (w/w) this compound
Appearance Clear, homogenous liquidClear, homogenous liquid
Emulsion Stability (after 2h in standard hard water) Phase separation observedStable, milky emulsion
Surface Tension of 1% Spray Solution (mN/m) 45.232.5
Wetting Time on a Hydrophobic Surface (seconds) > 6015
Mean Droplet Size (Dv50) of Spray (µm) 250180

Table 2: Efficacy of a Generic Herbicide Formulation on Broadleaf Weeds

FormulationApplication Rate (a.i.)Weed Control (%) after 14 days
Herbicide alone1 kg/ha 75
Herbicide + 2% (w/v) this compound1 kg/ha 92
Herbicide + 5% (w/v) this compound1 kg/ha 95

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of pesticide formulations containing this compound.

Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a stable EC formulation of a water-insoluble pesticide active ingredient.

Materials:

  • Pesticide Active Ingredient (Technical Grade, solid or liquid)

  • Aromatic Solvent (e.g., Solvesso™ 150)

  • Co-solvent (optional, e.g., N-Methyl-2-pyrrolidone)

  • This compound

  • Non-ionic surfactant (e.g., alcohol ethoxylate)

  • Magnetic stirrer and hot plate

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Dissolution of Active Ingredient: In a beaker, weigh the required amount of the aromatic solvent. While stirring, slowly add the pesticide active ingredient until it is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution. If a co-solvent is used, it can be added at this stage.

  • Addition of Surfactants: To the solution from step 1, add the calculated amount of this compound and the non-ionic surfactant.

  • Homogenization: Continue stirring the mixture until a clear, homogenous solution is obtained.

  • Quality Control: Assess the physical appearance of the concentrate for clarity and homogeneity. Store a sample for stability testing.

Example Formulation:

  • Pesticide Active Ingredient: 20% (w/w)

  • Aromatic Solvent: 65% (w/w)

  • This compound: 5% (w/w)

  • Non-ionic Surfactant: 10% (w/w)

Protocol 2: Evaluation of Emulsion Stability

Objective: To assess the stability of the emulsion formed upon dilution of the EC formulation in water of a standard hardness.

Materials:

  • EC formulation from Protocol 1

  • Standard hard water (e.g., CIPAC Standard Water D)

  • 100 mL graduated cylinders with stoppers

  • Water bath maintained at 30°C ± 1°C

Procedure:

  • Add 95 mL of standard hard water to a 100 mL graduated cylinder.

  • Add 5 mL of the EC formulation to the cylinder.

  • Stopper the cylinder and invert it 30 times.

  • Place the cylinder in the water bath and let it stand undisturbed.

  • Observe and record the volume of any cream or sediment that forms at the top or bottom of the cylinder after 30 minutes, 1 hour, and 2 hours.

  • A stable emulsion should show minimal or no phase separation.

Protocol 3: Measurement of Surface Tension

Objective: To determine the effect of this compound on the surface tension of the pesticide spray solution.

Materials:

  • EC formulation from Protocol 1

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Beakers and volumetric flasks

Procedure:

  • Prepare a stock solution of the pesticide formulation by diluting it in deionized water to a concentration typically used in the field (e.g., 1% v/v).

  • Prepare a series of dilutions of this compound in deionized water.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of deionized water as a control.

  • Measure the surface tension of the pesticide stock solution.

  • Measure the surface tension of the this compound solutions.

  • Record the measurements in mN/m. A lower surface tension indicates better wetting properties.

Protocol 4: Bio-Efficacy Greenhouse Trial

Objective: To evaluate the enhancement of pesticidal activity by the addition of this compound.

Materials:

  • Pesticide formulations (with and without this compound)

  • Target pest (insects or weeds) and host plants

  • Spray chamber or handheld sprayer

  • Pots and standardized soil medium

  • Greenhouse with controlled environmental conditions

Procedure:

  • Plant and Pest Propagation: Grow host plants to a uniform growth stage. For insecticide trials, infest the plants with a known number of target insects. For herbicide trials, ensure the target weeds have reached the specified growth stage.

  • Treatment Preparation: Prepare the spray solutions of the different pesticide formulations to the desired concentrations. Include a water-only control and a control with the active ingredient but without this compound.

  • Application: Randomly assign treatments to the experimental units (pots). Apply the treatments using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Maintain the treated plants in the greenhouse under optimal conditions for pest/weed growth and symptom development.

  • Efficacy Assessment: At specified time intervals (e.g., 3, 7, and 14 days after treatment), assess the efficacy of the treatments. For insecticides, this may involve counting the number of dead insects. For herbicides, a visual rating of weed control on a scale of 0-100% is common.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

Visualizations

The following diagrams illustrate key workflows in the formulation and evaluation process.

Formulation_Workflow cluster_preparation Formulation Preparation cluster_evaluation Formulation Evaluation cluster_properties Physicochemical Properties A Weigh Active Ingredient & Solvents B Dissolve Active Ingredient A->B C Add this compound & Other Surfactants B->C D Homogenize Mixture C->D E Physical Stability Testing D->E Test Sample F Physicochemical Property Analysis D->F Test Sample G Bio-Efficacy Trials D->G Test Sample H Emulsion Stability F->H I Surface Tension F->I J Droplet Size F->J K Viscosity F->K

Pesticide Formulation and Evaluation Workflow.

Emulsion_Stability_Protocol start Start prep_cylinder Add 95 mL Standard Hard Water to 100 mL Graduated Cylinder start->prep_cylinder add_ec Add 5 mL of EC Formulation prep_cylinder->add_ec invert Stopper and Invert 30 Times add_ec->invert incubate Place in 30°C Water Bath invert->incubate observe_30 Observe and Record Separation at 30 min incubate->observe_30 observe_60 Observe and Record Separation at 1 hr observe_30->observe_60 observe_120 Observe and Record Separation at 2 hrs observe_60->observe_120 end End observe_120->end

Emulsion Stability Test Protocol Workflow.

Bioefficacy_Trial_Logic cluster_setup Experimental Setup cluster_application Application & Incubation cluster_assessment Assessment & Analysis A Propagate Host Plants & Pests B Prepare Treatment Solutions A->B C Randomize Treatments B->C D Apply Treatments with Calibrated Sprayer C->D E Incubate in Controlled Environment D->E F Assess Efficacy at Predetermined Intervals E->F G Perform Statistical Analysis F->G H Draw Conclusions G->H

Logical Flow of a Bio-Efficacy Trial.

References

Application Notes and Protocols: Sodium 4-Isopropylbenzenesulfonate as a Template for Porous Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of porous materials with controlled pore structures and high surface areas is a significant area of research with wide-ranging applications in catalysis, separation, drug delivery, and energy storage. The use of templating agents is a key strategy to direct the formation of these porous architectures. While various surfactants and block copolymers have been extensively studied as templates, the application of sodium 4-isopropylbenzenesulfonate in this context is not well-documented in publicly available scientific literature.

Our comprehensive search for specific experimental protocols, quantitative data, and application notes on the use of this compound as a primary templating agent for the synthesis of porous materials did not yield any direct research articles or established methodologies. The information available primarily identifies this compound as a hydrotrope, a substance that enhances the solubility of sparingly soluble organic compounds in aqueous solutions. This property is relevant to templating mechanisms; however, its specific application for creating well-defined porous structures has not been detailed in the literature found.

Therefore, this document will provide a generalized overview of how a hydrotropic compound like this compound could theoretically be employed in porous material synthesis, based on the established principles of surfactant-templated synthesis. The experimental protocols and data presented are hypothetical and intended to serve as a starting point for researchers interested in exploring this specific application.

Theoretical Role of this compound in Porous Material Synthesis

This compound possesses an amphiphilic structure, with a hydrophilic sulfonate group and a hydrophobic isopropylbenzene group. In an aqueous solution above a certain concentration (the critical micelle concentration or, for hydrotropes, the minimum hydrotrope concentration), these molecules can self-assemble into aggregates. These aggregates can act as a template around which inorganic or organic precursors can polymerize. Subsequent removal of the template would leave behind a porous structure.

The general workflow for such a synthesis process can be visualized as follows:

Synthesis_Workflow cluster_solution Solution Preparation cluster_process Synthesis Process cluster_product Final Product Template This compound Mixing Mixing and Stirring Template->Mixing Solvent Solvent (e.g., Water) Solvent->Mixing Precursor Porous Material Precursor (e.g., TEOS for Silica) Precursor->Mixing Catalyst Catalyst (e.g., Acid or Base) Catalyst->Mixing Aging Aging Mixing->Aging Template_Removal Template Removal (e.g., Calcination, Solvent Extraction) Aging->Template_Removal Porous_Material Porous Material Template_Removal->Porous_Material Characterization Characterization Porous_Material->Characterization

Caption: Generalized workflow for porous material synthesis using a templating agent.

Hypothetical Experimental Protocol: Synthesis of Mesoporous Silica

This protocol is a speculative guide for the synthesis of mesoporous silica using this compound as a template. Researchers should optimize these parameters based on experimental results.

Materials:

  • This compound (Template)

  • Tetraethyl orthosilicate (TEOS) (Silica precursor)

  • Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) (Catalyst)

  • Deionized water (Solvent)

  • Ethanol (Co-solvent/Washing)

Procedure:

  • Template Solution Preparation: Dissolve a specific amount of this compound in deionized water with vigorous stirring to form a clear solution. The concentration should be varied to investigate its effect on the final pore structure.

  • Precursor Addition: To the template solution, add the silica precursor (TEOS) dropwise while maintaining vigorous stirring. The molar ratio of template to precursor is a critical parameter to control.

  • Catalyst Addition & Hydrolysis: Adjust the pH of the mixture by adding an acid or base catalyst to initiate the hydrolysis and condensation of TEOS. The reaction temperature and time should be carefully controlled.

  • Aging: Allow the mixture to age for a specified period (e.g., 24-48 hours) at a constant temperature to ensure the complete polymerization of the silica framework around the template aggregates.

  • Solid Product Recovery: The solid product is recovered by filtration or centrifugation, followed by washing with deionized water and ethanol to remove any unreacted species.

  • Template Removal: The template is removed from the silica framework. This can be achieved through:

    • Calcination: Heating the material at a high temperature (e.g., 550 °C) in air to burn off the organic template.

    • Solvent Extraction: Refluxing the material in a suitable solvent (e.g., ethanol with an acidic catalyst) to extract the template.

  • Final Product: The resulting white powder is the mesoporous silica.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from such experiments could be structured for comparison.

Table 1: Synthesis Parameters

Sample IDTemplate Conc. (mol/L)TEOS:Template Molar RatioCatalystTemperature (°C)Aging Time (h)
PMS-10.15:1HCl4024
PMS-20.25:1HCl4024
PMS-30.110:1HCl4024
PMS-40.15:1NH₄OH4024

Table 2: Resulting Material Properties

Sample IDBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
PMS-1Data to be determinedData to be determinedData to be determined
PMS-2Data to be determinedData to be determinedData to be determined
PMS-3Data to be determinedData to be determinedData to be determined
PMS-4Data to be determinedData to be determinedData to be determined

Logical Relationship in Templated Synthesis

The relationship between the synthesis parameters and the final material properties is crucial for designing materials with desired characteristics.

Logical_Relationship cluster_params Synthesis Parameters cluster_assembly Self-Assembly cluster_props Material Properties Template_Conc Template Concentration Micelle_Structure Template Aggregate Structure & Size Template_Conc->Micelle_Structure Precursor_Ratio Precursor:Template Ratio Precursor_Ratio->Micelle_Structure pH pH (Catalyst) pH->Micelle_Structure Temp Temperature Temp->Micelle_Structure Pore_Size Pore Size Micelle_Structure->Pore_Size Surface_Area Surface Area Micelle_Structure->Surface_Area Pore_Volume Pore Volume Micelle_Structure->Pore_Volume

Caption: Influence of synthesis parameters on final material properties.

While the direct use of this compound as a template for porous material synthesis is not established in the reviewed literature, its hydrotropic properties suggest potential for such applications. The provided hypothetical protocols and data tables offer a foundational framework for researchers to systematically investigate this possibility. Further experimental work is necessary to determine the feasibility and to characterize the resulting materials. Key areas for investigation would include determining the phase behavior of this compound in solution and understanding its interaction with various material precursors.

Application Notes and Protocols for Sodium 4-Isopropylbenzenesulfonate in Soil Remediation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-isopropylbenzenesulfonate is a hydrotrope, a class of compounds that enhance the solubility of sparingly soluble organic substances in aqueous solutions.[1] Unlike typical surfactants that form micelles above a critical micelle concentration (CMC), hydrotropes can increase solubility at concentrations where they do not form large, organized aggregates.[1] This property makes them of interest for various applications, including industrial formulations and potentially for environmental remediation. In soil remediation, the primary application of this compound would be in Surfactant-Enhanced Soil Washing (SESW) or Surfactant-Enhanced Aquifer Remediation (SEAR) to mobilize and solubilize organic contaminants, making them easier to remove from the soil matrix.

This document provides detailed application notes and protocols for the use of this compound in laboratory-scale soil remediation studies. It is important to note that while the principles of surfactant-enhanced remediation are well-established, specific experimental data for this compound in this application is limited in publicly available literature. Therefore, the following protocols are based on general methodologies for surfactant-based soil washing and the known chemical properties of this compound.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is presented below. It is crucial to experimentally verify these parameters under specific site conditions (e.g., water chemistry, temperature) before designing a remediation strategy.

PropertyValueSource / Method
Chemical Formula C₉H₁₁NaO₃S--INVALID-LINK--
Molecular Weight 222.24 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Solubility in Water Soluble--INVALID-LINK--
Critical Micelle Concentration (CMC) Not well-defined; hydrotropes exhibit a minimum hydrotrope concentration (MHC) for solubilization enhancement. This needs to be determined experimentally for the specific contaminant and conditions.General knowledge on hydrotropes[2]

Illustrative Contaminant Removal Efficiency:

The following table is a hypothetical representation of data that should be collected during a treatability study. The values are for illustrative purposes only and will vary depending on the soil type, contaminant, and washing conditions.

ContaminantInitial Soil Concentration (mg/kg)Surfactant Concentration (% w/v)Washing CyclesFinal Soil Concentration (mg/kg)Removal Efficiency (%)
Pyrene5001125050
Pyrene5001315070
Pyrene5005110080
Pyrene500535090
Diesel10,000216,00040
Diesel10,000233,50065
Diesel10,0001012,00080
Diesel10,0001031,00090

Experimental Protocols

Protocol 1: Determination of Minimum Hydrotrope Concentration (MHC) for Contaminant Solubilization

Objective: To determine the optimal concentration of this compound required to significantly enhance the aqueous solubility of the target organic contaminant.

Materials:

  • This compound

  • Target contaminant (e.g., a polycyclic aromatic hydrocarbon like pyrene, or a petroleum hydrocarbon mixture)

  • Deionized water

  • Glass vials with Teflon-lined caps

  • Shaker table

  • Analytical instrument for contaminant quantification (e.g., HPLC-UV, GC-MS)

  • Centrifuge

Procedure:

  • Prepare a stock solution of the contaminant in a volatile solvent (e.g., acetone, hexane).

  • In a series of glass vials, add a known amount of the contaminant stock solution and evaporate the solvent completely to create a thin film of the contaminant.

  • Prepare a range of aqueous solutions of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 5%, 10% w/v).

  • Add a fixed volume of each hydrotrope solution to the vials containing the contaminant film. Include a control vial with only deionized water.

  • Seal the vials and place them on a shaker table to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature.

  • After equilibration, centrifuge the vials at high speed to pellet any undissolved contaminant and suspended particles.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Analyze the contaminant concentration in the supernatant using the appropriate analytical method.

  • Plot the apparent solubility of the contaminant (concentration in the aqueous phase) as a function of the this compound concentration. The MHC is the concentration above which a significant and sharp increase in solubility is observed.

Protocol 2: Batch Soil Washing Experiment

Objective: To evaluate the effectiveness of this compound in removing a target contaminant from a specific soil matrix.

Materials:

  • Contaminated soil (either field-collected or artificially spiked)

  • This compound solution at the determined optimal concentration (from Protocol 1)

  • Deionized water (for control)

  • Centrifuge tubes or flasks

  • Shaker table or rotator

  • Centrifuge

  • Apparatus for soil extraction and contaminant analysis (e.g., Soxhlet extractor, ultrasonic bath, GC-MS, HPLC-UV)

Procedure:

  • Characterize the soil: Determine soil type, particle size distribution, organic matter content, and pH.

  • Determine the initial concentration of the contaminant in the soil.

  • Place a known mass of contaminated soil (e.g., 10 g) into a series of centrifuge tubes or flasks.

  • Add a specific volume of the this compound solution to each tube to achieve a desired soil-to-solution ratio (e.g., 1:5, 1:10 w/v).

  • Include control tubes with deionized water instead of the hydrotrope solution.

  • Seal the tubes and place them on a shaker table for a set washing time (e.g., 2, 6, 12, 24 hours).

  • After washing, centrifuge the tubes to separate the soil from the washing solution.

  • Carefully decant the supernatant (washing effluent). The contaminant concentration in the effluent can also be analyzed.

  • To study the effect of multiple washing cycles, the soil pellet can be resuspended in a fresh aliquot of the hydrotrope solution and the washing process repeated.

  • After the final washing step, the soil is dried and then extracted to determine the final contaminant concentration.

  • Calculate the contaminant removal efficiency for each condition.

Protocol 3: Column Leaching Experiment (Simulated In-Situ Flushing)

Objective: To simulate the in-situ flushing of a contaminated soil column with a this compound solution and evaluate the contaminant removal over time.

Materials:

  • Glass or stainless steel chromatography column

  • Contaminated soil

  • This compound solution

  • Peristaltic pump

  • Fraction collector

  • Sand and glass wool (for column packing)

  • Analytical instrument for contaminant quantification

Procedure:

  • Pack the column with the contaminated soil to a known bulk density. Place a layer of sand and glass wool at the top and bottom of the soil column to ensure even flow distribution and prevent soil washout.

  • Saturate the column with deionized water by pumping from the bottom to displace any trapped air.

  • Once saturated, switch the inflow to the this compound solution and pump it through the column at a constant flow rate.

  • Collect the effluent from the column outlet at regular time intervals using a fraction collector.

  • Analyze the contaminant concentration in each collected fraction.

  • Continue the flushing until the contaminant concentration in the effluent drops to a negligible level.

  • After the experiment, the soil can be extruded from the column and analyzed for residual contaminant concentration at different depths.

  • Plot the contaminant concentration in the effluent versus the number of pore volumes flushed to obtain a breakthrough curve.

Visualization of Experimental Workflows and Mechanisms

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results ContaminatedSoil Contaminated Soil Sample BatchWashing Batch Soil Washing ContaminatedSoil->BatchWashing ColumnLeaching Column Leaching Study ContaminatedSoil->ColumnLeaching HydrotropeSolution Prepare this compound Solution HydrotropeSolution->BatchWashing HydrotropeSolution->ColumnLeaching SoilAnalysis Analyze Residual Contaminant in Soil BatchWashing->SoilAnalysis EffluentAnalysis Analyze Contaminant in Effluent BatchWashing->EffluentAnalysis ColumnLeaching->SoilAnalysis ColumnLeaching->EffluentAnalysis RemovalEfficiency Calculate Removal Efficiency SoilAnalysis->RemovalEfficiency EffluentAnalysis->RemovalEfficiency BreakthroughCurve Generate Breakthrough Curve EffluentAnalysis->BreakthroughCurve

Caption: General experimental workflow for evaluating soil remediation.

Solubilization_Mechanism Contaminant Organic Contaminant (Low Solubility) AqueousPhase Enhanced Aqueous Concentration Contaminant->AqueousPhase Increased Solubilization Hydrotrope This compound (Hydrotrope) Hydrotrope->AqueousPhase Alters Water Structure Water Water Water->AqueousPhase

Caption: Mechanism of hydrotropic solubilization.

Considerations and Future Research

  • Ecotoxicity: The ecotoxicity of this compound and its degradation products should be assessed for the specific soil ecosystem.[1]

  • Biodegradation: Studies on the biodegradability of this compound in soil are needed to understand its environmental fate. Linear alkylbenzene sulfonates, a related class of compounds, are known to be biodegradable.[3][4]

  • Interaction with Soil Components: The adsorption of this compound onto soil organic matter and clay minerals can reduce its effectiveness and should be quantified.

  • Combined Remediation Strategies: The potential for combining hydrotrope-enhanced soil washing with other remediation technologies, such as bioremediation or chemical oxidation, should be explored. The increased bioavailability of contaminants could enhance their degradation by microorganisms or chemical oxidants.

  • Analytical Methods: Robust analytical methods, such as HPLC or LC-MS, are required for the accurate quantification of this compound and the target contaminants in soil and water matrices.[1]

By following these protocols and considering the outlined research needs, a more comprehensive understanding of the potential of this compound in soil remediation can be achieved.

References

Application Notes and Protocols: Sodium 4-Isopropylbenzenesulfonate in Textile Dyeing Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium 4-isopropylbenzenesulfonate, also known as sodium cumene sulfonate, as a hydrotropic agent in textile dyeing processes, with a particular focus on disperse dyes for synthetic fibers like polyester.

Introduction

This compound is an anionic hydrotrope, a class of compounds that enhances the solubility of sparingly soluble or hydrophobic substances in aqueous solutions.[1][2] In textile dyeing, particularly with disperse dyes which have inherently low water solubility, achieving a stable and uniform dye dispersion is crucial for level dyeing and optimal color yield. This compound serves as a solubilizing agent, improving the dye bath stability and facilitating the transfer of dye molecules to the fiber surface.

Physicochemical Properties of this compound

PropertyValue
Synonyms Sodium cumene sulfonate
CAS Number 28348-53-0
Molecular Formula C₉H₁₁NaO₃S
Appearance White to off-white crystalline powder or liquid solution
Solubility Soluble in water
Mechanism of Action

The primary function of this compound in textile dyeing is based on its hydrotropic mechanism. Unlike typical surfactants that form well-defined micelles, hydrotropes form smaller, less organized aggregates. Above a certain concentration, known as the minimum hydrotrope concentration (MHC), these aggregates create a less polar microenvironment within the aqueous dye bath.[3] This microenvironment can encapsulate the hydrophobic disperse dye molecules, effectively increasing their solubility in the water-based system.[3] This enhanced solubility prevents the aggregation and precipitation of dye particles, leading to a more stable dye dispersion and improved dyeing performance.

G Mechanism of Hydrotropic Solubilization cluster_0 Aqueous Dye Bath (Low Hydrotrope Concentration) cluster_1 Aqueous Dye Bath (Above MHC) Dye Disperse Dye (Low Solubility) SolubilizedDye Solubilized Disperse Dye Dye->SolubilizedDye Increased Solubility Water Water Molecules Hydrotrope This compound (Aggregates) Hydrotrope->SolubilizedDye Encapsulation

Caption: Hydrotropic action of this compound.

Applications in Textile Dyeing

The primary application of this compound is as a solubilizing and dispersing agent in the dyeing of hydrophobic fibers, such as polyester, with disperse dyes. Its use can lead to:

  • Improved Dye Solubility: Prevents aggregation of dye particles, leading to a more stable dye bath.

  • Enhanced Leveling: Promotes uniform distribution of the dye on the fabric surface, preventing patchy or uneven dyeing.[4]

  • Increased Color Yield: By maintaining the dye in a more readily available state, it can potentially improve the efficiency of dye uptake by the fiber.

  • Viscosity Control: Can act as a viscosity reducer in concentrated dye formulations.[5]

Quantitative Data on Performance

Specific quantitative data on the performance of this compound in textile dyeing is not extensively available in publicly accessible literature. The optimal concentration, temperature, and its precise effect on color yield (K/S values) and fastness properties are highly dependent on the specific dye, substrate, and dyeing machinery used. The following table provides a general guideline, and it is strongly recommended that researchers and professionals conduct their own optimization studies.

ParameterGeneral Guideline/Observation
Concentration Range Typically used in the range of 1 to 10 g/L, but optimization is required.
Operating Temperature Effective at the high temperatures (120-130°C) typically used for dyeing polyester with disperse dyes.[6] Increased temperatures generally enhance the solubility of disperse dyes.[7]
Effect on Color Yield (K/S) Expected to improve K/S values by preventing dye agglomeration, but specific data is lacking.
Effect on Colorfastness Expected to have a neutral to positive impact on wash, rub, and light fastness by promoting better dye penetration and fixation. However, direct studies are needed for confirmation.

Experimental Protocols

The following are generalized protocols for the application of this compound in the disperse dyeing of polyester fabric. These should be considered as starting points for process development and optimization.

Protocol 1: Evaluation of the Solubilizing Effect of this compound on a Disperse Dye

Objective: To determine the effect of this compound concentration on the solubility of a selected disperse dye.

Materials:

  • Disperse dye (e.g., C.I. Disperse Blue 56)

  • This compound

  • Deionized water

  • Spectrophotometer

  • Magnetic stirrer and stir bars

  • Filtration apparatus (0.45 µm filter)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the disperse dye: Accurately weigh a known amount of the disperse dye and prepare a stock solution in a suitable organic solvent (e.g., acetone).

  • Prepare a series of aqueous solutions of this compound: Prepare solutions with varying concentrations (e.g., 0, 1, 2, 5, 10, 15 g/L) in deionized water.

  • Solubilization: To each hydrotrope solution, add a known excess of the disperse dye stock solution.

  • Equilibration: Stir the solutions at a constant temperature (e.g., 25°C or a relevant dyeing temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of undissolved dye: Filter each solution through a 0.45 µm filter to remove any undissolved dye particles.

  • Spectrophotometric analysis: Measure the absorbance of the filtrate at the wavelength of maximum absorbance (λmax) for the disperse dye.

  • Quantification: Determine the concentration of the solubilized dye using a pre-established calibration curve of the dye in the same solvent system.

  • Data Analysis: Plot the solubility of the disperse dye as a function of the this compound concentration.

G Protocol for Evaluating Solubilizing Effect A Prepare Hydrotrope Solutions (Varying Concentrations) B Add Excess Disperse Dye A->B C Equilibrate (Stir at Constant Temp.) B->C D Filter to Remove Undissolved Dye C->D E Measure Absorbance of Filtrate D->E F Quantify Solubilized Dye (Calibration Curve) E->F G Plot Solubility vs. Hydrotrope Concentration F->G

Caption: Workflow for solubility evaluation.

Protocol 2: Laboratory-Scale Disperse Dyeing of Polyester with this compound

Objective: To dye a polyester fabric sample with a disperse dye using this compound as a hydrotrope and evaluate the color yield and fastness properties.

Materials:

  • Polyester fabric (scoured and bleached)

  • Disperse dye

  • This compound

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Non-ionic detergent

  • Laboratory dyeing machine (e.g., a high-temperature beaker dyeing machine)

  • Spectrophotometer with reflectance measurement capabilities

  • Standard testing equipment for colorfastness (e.g., crockmeter, launder-ometer)

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of disperse dye with a small amount of dispersing agent and then adding hot water.

    • In the main dye bath, add the required amount of water, this compound (at a concentration determined from Protocol 1 or a starting concentration of 5 g/L), and the dye stock solution.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[8]

    • Maintain a liquor ratio (fabric weight to dye bath volume) of 1:10 to 1:20.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at a starting temperature of approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[6]

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dye bath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).[8]

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralization and Soaping:

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Wash the fabric with a non-ionic detergent (e.g., 1-2 g/L) at 60°C for 10-15 minutes.

    • Rinse thoroughly and dry.

  • Evaluation:

    • Color Yield (K/S): Measure the color strength of the dyed fabric using a spectrophotometer.

    • Colorfastness to Washing: Evaluate according to ISO 105-C06 or AATCC 61 test methods.

    • Colorfastness to Rubbing: Evaluate according to ISO 105-X12 or AATCC 8 test methods.

    • Colorfastness to Light: Evaluate according to ISO 105-B02 or AATCC 16 test methods.

G Polyester Dyeing Workflow cluster_0 Dyeing cluster_1 After-treatment cluster_2 Evaluation A Dye Bath Preparation (Dye, Hydrotrope, pH adjustment) B Dyeing Cycle (Ramp to 130°C, Hold) A->B C Reduction Clearing B->C D Neutralization & Soaping C->D E Measure Color Yield (K/S) D->E F Assess Colorfastness (Wash, Rub, Light) D->F

Caption: General workflow for polyester dyeing and evaluation.

Conclusion

This compound shows promise as a hydrotropic agent in the dyeing of polyester with disperse dyes due to its ability to increase dye solubility. While the fundamental mechanism is understood, there is a clear need for further research to establish specific quantitative data and optimized protocols for its industrial application. The experimental procedures outlined above provide a framework for researchers to systematically investigate and quantify the benefits of using this compound in textile dyeing processes.

References

Troubleshooting & Optimization

"addressing purity and analysis issues of sodium 4-isopropylbenzenesulfonate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sodium 4-isopropylbenzenesulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the purity and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: The most prevalent impurities often stem from the synthesis process. These can include unreacted starting materials such as isopropylbenzene (cumene), and isomeric by-products like sodium 2-isopropylbenzenesulfonate and sodium 3-isopropylbenzenesulfonate, which can form during the sulfonation of cumene.[1] Depending on the purification process, residual salts from neutralization may also be present.

Q2: My ¹H NMR spectrum of this compound shows unexpected peaks. What could be the cause?

A2: Unexpected signals in the ¹H NMR spectrum typically indicate the presence of impurities. Isomeric impurities, such as the 2- and 3-substituted analogs, will have distinct aromatic proton splitting patterns compared to the desired 4-isomer. Residual isopropylbenzene would show characteristic signals for the isopropyl group and the benzene ring without the influence of the sulfonate group. It is also crucial to ensure your solvent (e.g., D₂O) is free from contaminants.

Q3: I am having difficulty achieving baseline separation in my HPLC analysis. What parameters can I adjust?

A3: Achieving good separation can be challenging. Consider the following adjustments to your HPLC method:

  • Mobile Phase Composition: Vary the gradient or isocratic mixture of your organic solvent (e.g., acetonitrile) and aqueous buffer.

  • Column Chemistry: Ensure you are using a suitable reverse-phase column, such as a C18.

  • Flow Rate: Optimizing the flow rate can improve peak resolution.[1]

  • Column Temperature: Adjusting the column temperature can affect retention times and peak shape.[1]

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis of this compound?

A4: Direct GC-MS analysis of this compound is challenging due to its low volatility as a salt. However, it is possible to analyze the compound using GC-MS after a derivatization step. This typically involves converting the sulfonate salt into a more volatile species, such as a sulfonyl chloride or a methyl ester.[1]

Troubleshooting Guides

Issue 1: Low Purity of Synthesized this compound

Symptoms:

  • Broad melting point range.

  • Presence of significant impurity peaks in HPLC or NMR analysis.

  • Off-white or colored appearance of the solid product.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete sulfonation reaction.Optimize reaction time and temperature. Ensure the concentration of the sulfonating agent (e.g., fuming sulfuric acid) is adequate.[1]
Formation of isomeric byproducts.Control the reaction temperature, as higher temperatures can favor the formation of unwanted isomers.[1]
Inefficient purification.Employ recrystallization from a suitable solvent system (e.g., ethanol/water). For higher purity, column chromatography may be necessary.
Incomplete neutralization.Carefully monitor the pH during neutralization to ensure complete conversion to the sodium salt.
Issue 2: Inconsistent HPLC Results

Symptoms:

  • Shifting retention times.

  • Poor peak shape (e.g., tailing or fronting).

  • Non-reproducible quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Column degradation.Flush the column regularly and consider replacing it if performance does not improve.
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is properly degassed.
Sample matrix effects.Ensure samples are fully dissolved and filtered before injection. Consider a sample cleanup step if the matrix is complex.
Detector issues.Check the lamp intensity and wavelength accuracy of your UV detector.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the purity assessment of this compound. Optimization may be required for specific instrumentation and impurity profiles.

Table 1: Typical HPLC Parameters

ParameterTypical Condition
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water (with an optional buffer like ammonium acetate)
Flow Rate1.0 mL/min
DetectionUV Absorbance at ~220-260 nm
Column Temperature25-40 °C
Injection Volume10-20 µL

Source:[1]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a standard solution of known purity this compound at a similar concentration.

  • Injection: Inject the sample and standard solutions into the HPLC system.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

General Purification Protocol: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Isopropylbenzene Isopropylbenzene Sulfonation Sulfonation Isopropylbenzene->Sulfonation Sulfonating Agent Sulfonating Agent Sulfonating Agent->Sulfonation Neutralization Neutralization Sulfonation->Neutralization Acidic Intermediate Crude Product Crude Product Neutralization->Crude Product Sodium Hydroxide Dissolution Dissolution Crude Product->Dissolution Recrystallization Recrystallization Dissolution->Recrystallization Filtration Filtration Recrystallization->Filtration Pure Product Pure Product Filtration->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical_Workflow Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Chromatogram NMR Analysis->Data Interpretation Spectrum Purity Assessment Purity Assessment Data Interpretation->Purity Assessment Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation

References

Technical Support Center: Optimizing Hydrotrope Concentration of Sodium 4-isopropylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of sodium 4-isopropylbenzenesulfonate in your formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a hydrotrope?

This compound is a hydrotrope, a compound that enhances the solubility of poorly soluble substances in aqueous solutions.[1] Its amphiphilic nature, consisting of a hydrophilic sulfonate group and a hydrophobic isopropylbenzene group, allows it to modify the structure of water to create environments favorable for dissolving non-polar compounds.[1] Unlike traditional surfactants, it typically does not form micelles at the concentrations it is used.[1]

Q2: What is the Minimum Hydrotrope Concentration (MHC)?

The Minimum Hydrotrope Concentration (MHC) is the specific concentration of a hydrotrope above which a significant increase in the solubility of a sparingly soluble solute is observed. Below the MHC, the hydrotrope has a minimal effect on solubility. Determining the MHC is a critical first step in optimizing your formulation.

Q3: How does temperature affect the performance of this compound?

Generally, the solubility of solutes in the presence of a hydrotrope, including this compound, increases with temperature. This is because higher temperatures can enhance the interactions between the hydrotrope and the solute, leading to more effective solubilization. However, the optimal temperature will be specific to the formulation and should be determined experimentally.

Q4: Can I use this compound in combination with other excipients like surfactants?

Yes, this compound can be used in combination with surfactants. This combination can have a synergistic effect, leading to a greater increase in solubility than either component alone. The hydrotrope can help to reduce the interfacial tension and improve the overall stability of the formulation.

Q5: Is this compound safe to handle in a laboratory setting?

This compound is classified as causing skin and serious eye irritation.[2] It is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this compound.[2] Ensure you work in a well-ventilated area and wash your hands thoroughly after handling.[3]

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound concentration.

Problem Possible Causes Troubleshooting Steps
Inconsistent solubility results - Inaccurate measurement of hydrotrope or solute.- Temperature fluctuations during the experiment.- Insufficient equilibration time.- Use a calibrated analytical balance for all measurements.- Use a temperature-controlled water bath or incubator.- Ensure the solution is stirred for a sufficient time to reach equilibrium (e.g., 24-48 hours).
Precipitation of the solute after initial dissolution - The concentration of the hydrotrope is below the MHC.- The system is supersaturated.- Change in temperature or pH.- Increase the concentration of this compound.- Re-evaluate the solubility at that specific hydrotrope concentration.- Monitor and control the temperature and pH of the formulation.
Phase separation or cloudiness in the formulation - Incompatibility with other excipients.- The concentration of the hydrotrope is too high, leading to self-aggregation.- Presence of electrolytes affecting hydrotrope performance.- Conduct compatibility studies with all formulation components.- Systematically decrease the hydrotrope concentration and observe the effect.- Evaluate the impact of different salts and their concentrations on the formulation's stability.
Difficulty in determining a clear MHC - The chosen analytical method is not sensitive enough.- The increments in hydrotrope concentration are too large.- Try an alternative method for MHC determination (e.g., conductivity vs. UV-Vis spectroscopy).- Use smaller concentration increments of the hydrotrope around the expected MHC.

Experimental Protocols

Protocol 1: Determination of Minimum Hydrotrope Concentration (MHC) using UV-Vis Spectroscopy

This method is based on measuring the increase in the absorbance of a poorly soluble drug in aqueous solutions of increasing this compound concentration.

Materials:

  • This compound

  • Poorly water-soluble drug (with a chromophore)

  • Distilled water

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the drug in a suitable organic solvent (e.g., methanol) at a known concentration.

  • Prepare a series of aqueous solutions of this compound with increasing concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, ... 1.0 M) in volumetric flasks.

  • Add an excess amount of the poorly soluble drug to each hydrotrope solution.

  • Equilibrate the solutions by stirring them at a constant temperature for 24-48 hours to ensure saturation.

  • Centrifuge the solutions to separate the undissolved drug.

  • Withdraw an aliquot of the supernatant from each solution and dilute it with the corresponding hydrotrope solution to a concentration within the linear range of the UV-Vis spectrophotometer.

  • Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax) of the drug.

  • Plot a graph of the drug's solubility (calculated from the absorbance) against the concentration of this compound.

  • Determine the MHC by identifying the concentration at which a sharp increase in solubility is observed. This is the point where the slope of the graph changes significantly.

Protocol 2: Determination of Minimum Hydrotrope Concentration (MHC) using Conductivity Measurement

This method is suitable for ionic hydrotropes like this compound and is based on the change in conductivity of the solution as the hydrotrope concentration increases.

Materials:

  • This compound

  • Distilled water

  • Conductivity meter

  • Magnetic stirrer and stir bars

  • Volumetric flasks

Procedure:

  • Prepare a series of aqueous solutions of this compound with increasing concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, ... 0.2 M) in volumetric flasks.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Measure the conductivity of each prepared solution at a constant temperature.

  • Plot a graph of conductivity versus the concentration of this compound.

  • Identify the MHC from the graph. The MHC is the concentration at which there is a distinct change in the slope of the conductivity curve, indicating the onset of self-aggregation of the hydrotrope molecules.

Data Presentation

Table 1: Solubility Enhancement of Model Drug 'X' with this compound at 25°C
Concentration of this compound (M)Solubility of Drug 'X' (mg/mL)Fold Increase in Solubility
0.0 (Water)0.051.0
0.10.122.4
0.20.285.6
0.30.7515.0
0.41.5230.4
0.52.8957.8
0.64.1583.0

Note: This is example data and will vary depending on the specific drug and experimental conditions.

Table 2: Effect of Temperature on the MHC of this compound for Solubilizing Drug 'Y'
Temperature (°C)Minimum Hydrotrope Concentration (MHC) (M)
250.28
370.22
500.17

Note: This is example data and will vary depending on the specific drug and experimental conditions.

Visualizations

experimental_workflow_uv_vis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Drug Stock Solution add_drug Add Excess Drug to Hydrotrope Solutions prep_hydro Prepare Hydrotrope Solutions (Increasing Concentrations) prep_hydro->add_drug equilibrate Equilibrate for 24-48h (Constant Temperature) add_drug->equilibrate centrifuge Centrifuge to Separate Undissolved Drug equilibrate->centrifuge dilute Dilute Supernatant centrifuge->dilute measure Measure Absorbance (UV-Vis) dilute->measure plot Plot Solubility vs. Hydrotrope Concentration measure->plot determine_mhc Determine MHC from Slope Change plot->determine_mhc

Caption: Workflow for MHC Determination using UV-Vis Spectroscopy.

troubleshooting_logic start Problem: Poor/Inconsistent Solubility check_conc Verify Concentrations of Solute and Hydrotrope start->check_conc check_temp Is Temperature Controlled? check_conc->check_temp Concentrations OK re_evaluate Re-evaluate Formulation Parameters check_conc->re_evaluate Error Found check_time Sufficient Equilibration Time? check_temp->check_time Yes check_temp->re_evaluate No increase_hydro Increase Hydrotrope Concentration check_time->increase_hydro Yes check_time->re_evaluate No success Problem Resolved increase_hydro->success re_evaluate->start

Caption: Troubleshooting Logic for Poor Solubility Issues.

References

"investigating the effects of temperature on sodium 4-isopropylbenzenesulfonate performance"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sodium 4-isopropylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effects of temperature on the performance of this versatile hydrotrope. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the hydrotropic performance of this compound?

A1: Temperature has a significant impact on the performance of this compound. Generally, an increase in temperature enhances the hydrotropic solubilization of poorly water-soluble compounds.[1][2][3] This is because higher temperatures can increase the mobility of both the hydrotrope and the solute molecules, facilitating the interactions required for solubilization. Additionally, for formulations containing non-ionic surfactants, this compound can increase the cloud point, allowing for the formation of clear solutions at higher temperatures.[4]

Q2: How does temperature affect the solubility of this compound in water?

Q3: What is the expected thermal stability of this compound?

A3: this compound is a stable compound under normal operating conditions.[5] However, like most organic molecules, it will decompose at elevated temperatures. While the specific decomposition temperature is not widely reported, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine its thermal stability profile.[7][8][9][10] In sulfonation reactions where it might be synthesized, controlling the temperature is crucial to prevent the formation of unwanted byproducts and degradation.[11]

Q4: Can temperature influence the aggregation behavior of this compound?

A4: Yes, temperature can influence the self-aggregation of hydrotropes. For some hydrotropes, an increase in temperature can affect the minimum hydrotrope concentration (MHC) at which self-aggregation begins. Thermodynamic studies on sodium cumene sulfonate have shown that the aggregation process is influenced by temperature, with the free energy of aggregation decreasing with an increase in temperature, indicating a more spontaneous process at higher temperatures.[2]

Troubleshooting Guides

Issue 1: Unexpected Precipitation or Crystallization of the Hydrotrope Solution at Low Temperatures
  • Question: My aqueous solution of this compound has become cloudy and formed solid precipitates after being stored at a low temperature. How can I resolve this?

  • Answer:

    • Identify the Cause: this compound solutions, particularly at higher concentrations (e.g., 40%), can crystallize at temperatures around 7°C (45°F).[6] This is a reversible physical change.

    • Troubleshooting Steps:

      • Gently warm the solution while stirring. The crystals should redissolve as the temperature increases.

      • For future storage, maintain the solution at a temperature at least 10°C above its crystallization point.

      • If working with highly concentrated solutions is not essential for your application, consider using a lower concentration to decrease the crystallization temperature.

    • Preventative Measures:

      • Store solutions in a temperature-controlled environment.

      • If low-temperature experiments are necessary, determine the solubility limit at that temperature to avoid oversaturation.

G A Precipitation observed in This compound solution B Is the storage/operating temperature below 7°C (45°F)? A->B C Gently warm the solution while stirring. B->C Yes D Consider other causes: - Contamination - Incorrect concentration B->D No E Does the precipitate dissolve upon warming? C->E F Issue Resolved: Store at a higher temperature (e.g., >17°C). E->F Yes G Further investigation needed. Analyze precipitate. E->G No

Issue 2: Reduced Solubilization Performance at a Given Temperature
  • Question: I am not observing the expected increase in the solubility of my poorly water-soluble drug when using this compound at my target temperature. What could be the issue?

  • Answer:

    • Identify the Cause: The solubilization efficiency of a hydrotrope is dependent on its concentration and the temperature of the system.[1] Insufficient concentration or non-optimal temperature can lead to poor performance.

    • Troubleshooting Steps:

      • Verify Concentration: Ensure the concentration of this compound is at or above the Minimum Hydrotrope Concentration (MHC) required for the solubilization of your specific drug. The MHC can be temperature-dependent.

      • Increase Temperature: Gradually increase the temperature of the solution. For many systems, hydrotropic solubilization increases with temperature.[1][3]

      • Increase Hydrotrope Concentration: If increasing the temperature is not feasible, try increasing the concentration of the hydrotrope.

    • Preventative Measures:

      • Perform a preliminary study to determine the optimal concentration and temperature range for the solubilization of your specific compound.

      • Ensure the hydrotrope is fully dissolved before adding the poorly soluble drug.

G A Poor solubilization of poorly water-soluble drug B Is the hydrotrope concentration above the MHC? A->B C Increase hydrotrope concentration. B->C No D Is the system temperature optimized? B->D Yes G Performance should improve. C->G E Gradually increase temperature. D->E No F Re-evaluate experimental setup: - pH of the solution - Purity of reagents D->F Yes E->G

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 g H₂O)
7Crystallization may occur in concentrated solutions (e.g., 40%)[6]
20Soluble[5]
40Soluble
60Soluble
80Soluble
100Soluble

Table 2: Effect of Temperature on Hydrotropic Solubilization of a Model Poorly Water-Soluble Drug (Illustrative Example)

Temperature (°C)Concentration of this compound (M)Solubility of Drug 'X' (mg/L)
250.550
251.0120
400.585
401.0210
600.5150
601.0380

This table provides a hypothetical representation of how temperature and hydrotrope concentration can synergistically increase the solubility of a poorly water-soluble drug. Actual values will vary depending on the specific drug.

Experimental Protocols

Protocol 1: Determination of the Solubility of this compound in Water at Various Temperatures

Objective: To quantitatively determine the solubility of this compound in water as a function of temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Temperature-controlled water bath or shaker

  • Analytical balance

  • Vials with sealed caps

  • Filtration apparatus (e.g., syringe filters)

  • Drying oven

Methodology:

  • Prepare a series of vials, each containing a known volume of distilled water (e.g., 10 mL).

  • Place the vials in a temperature-controlled water bath set to the desired temperature (e.g., 20°C, 40°C, 60°C, 80°C). Allow the water to equilibrate to the set temperature.

  • Add an excess amount of this compound to each vial.

  • Seal the vials and allow them to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous stirring or shaking to ensure saturation.

  • After equilibration, stop the agitation and allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent crystallization upon cooling.

  • Filter the supernatant through a syringe filter into a pre-weighed container.

  • Weigh the container with the saturated solution.

  • Evaporate the water in a drying oven at a temperature below the decomposition point of the hydrotrope (e.g., 105°C) until a constant weight of the dried solid is achieved.

  • Calculate the solubility in grams of this compound per 100 g of water.

  • Repeat the procedure for each desired temperature.

G A Prepare vials with known volume of water B Equilibrate at target temperature A->B C Add excess sodium 4-isopropylbenzenesulfonate B->C D Equilibrate with stirring (24-48 hours) C->D E Filter supernatant D->E F Evaporate water to dryness E->F G Calculate solubility F->G

Protocol 2: Evaluating the Effect of Temperature on the Solubilization of a Poorly Water-Soluble Drug

Objective: To assess the performance of this compound in solubilizing a model poorly water-soluble drug at different temperatures.

Materials:

  • This compound

  • A model poorly water-soluble drug (e.g., ibuprofen, griseofulvin)

  • Distilled or deionized water

  • Temperature-controlled shaker

  • UV-Vis spectrophotometer or HPLC

  • Vials with sealed caps

  • Filtration apparatus

Methodology:

  • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).

  • Dispense a known volume of each hydrotrope solution into separate vials.

  • Add an excess amount of the poorly water-soluble drug to each vial.

  • Place the vials in a temperature-controlled shaker set to the first target temperature (e.g., 25°C).

  • Allow the mixtures to equilibrate for 24-48 hours.

  • After equilibration, filter the solutions to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Repeat steps 4-7 for other target temperatures (e.g., 40°C, 60°C).

  • Plot the solubility of the drug as a function of hydrotrope concentration for each temperature.

G cluster_0 System Conditions cluster_1 Molecular Interactions cluster_2 Outcome A Increase Temperature C Enhanced Molecular Mobility A->C B Increase Hydrotrope Concentration D Hydrotrope Self-Aggregation B->D E Interaction with Poorly Water-Soluble Drug C->E D->E F Increased Aqueous Solubility of the Drug E->F

References

"proper storage and handling conditions to prevent sodium 4-isopropylbenzenesulfonate degradation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and stability of sodium 4-isopropylbenzenesulfonate to prevent its degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure stability, store the compound in a cool, dry, and well-ventilated area.[1][2] It is recommended to store it at room temperature under an inert atmosphere.[3][4] Keep the container tightly closed and protected from moisture.[1][2] For long-term storage, consider keeping it under an inert gas.[2]

  • Q2: What personal protective equipment (PPE) should be worn when handling this compound?

    • A2: Always wear appropriate PPE, including protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2]

  • Q3: What are the key handling precautions to prevent contamination and degradation?

    • A3: Avoid contact with skin and eyes.[2][5] Prevent the formation of dust and aerosols.[2][6] Wash hands thoroughly after handling.[2][7] Use only in a well-ventilated area or outdoors.[1]

Degradation and Stability

  • Q4: My sample of this compound has changed color. What could be the cause?

    • A4: A change in color can indicate degradation. The most likely causes are oxidation of the isopropyl group or the aromatic ring, or photolysis if the sample was exposed to light.[8][9] Review your storage conditions to ensure the compound is protected from air, light, and high temperatures.

  • Q5: I suspect my aqueous solution of this compound has degraded. How can I confirm this?

    • A5: Degradation in solution can occur via hydrolysis, especially at non-neutral pH.[9] You can use analytical techniques such as HPLC, LC-MS, or NMR to identify potential degradation products and quantify the remaining active compound.

  • Q6: What are the common degradation pathways for this compound?

    • A6: The primary degradation pathways include:

      • Oxidation: The isopropyl group can oxidize to a secondary alcohol and then a ketone. The aromatic ring is also susceptible to oxidation.[8]

      • Desulfonation: Cleavage of the sulfonate group from the aromatic ring is a key degradation route.[8]

      • Reduction: Under strong reducing conditions, the sulfonate group can be reduced to a thiol or disulfide.[8]

      • Hydrolysis: The compound's stability can be affected by a wide range of pH values when in solution.[9]

      • Photolysis: Exposure to light can induce degradation.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Exposure to air, light, or moisture.Store in a tightly sealed container under an inert atmosphere and protect from light. Store in a desiccator to control moisture.
Reduced purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) Chemical degradation (oxidation, desulfonation).Review handling procedures to minimize exposure to incompatible materials or harsh conditions. Confirm the pH of solutions. Perform a stability study to identify problematic conditions.
Inconsistent experimental results Sample degradation leading to lower effective concentration.Use a fresh, properly stored sample. Re-qualify the material using an appropriate analytical method before use.

Data Summary Table

Recommended Storage and Stability Testing Conditions

Parameter Condition Purpose Reference
Long-Term Storage Room Temperature (25°C ± 2°C / 60% RH ± 5% RH) in a tightly sealed container under an inert atmosphere.Routine storage to maintain stability.[3][4][10]
Accelerated Stability Testing 40°C ± 2°C / 75% RH ± 5% RHTo predict long-term stability and identify potential degradation products quickly.[10]
Stress Testing - Temperature Increments of 10°C above accelerated testing temperature (e.g., 50°C, 60°C).To identify degradation pathways and assess the intrinsic stability of the molecule.[9]
Stress Testing - Humidity ≥ 75% RHTo evaluate the effect of moisture on stability.[9]
Stress Testing - pH Wide range of pH values in solution.To determine susceptibility to hydrolysis.[9]
Stress Testing - Oxidation Exposure to oxidizing agents.To evaluate the potential for oxidative degradation.[8]
Stress Testing - Photolysis Controlled exposure to light.To assess light sensitivity.[9]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

1. Objective: To evaluate the stability of this compound under accelerated conditions to identify potential degradation products and predict its shelf life.

2. Materials:

  • This compound (at least one batch)

  • Vials with inert liners and airtight seals

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • HPLC system with a validated stability-indicating method

  • pH meter

  • Analytical balance

3. Method:

  • Initial Analysis (T=0):

    • Characterize the initial sample for appearance, purity (by HPLC), and any other relevant physical and chemical properties. This will serve as the baseline.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the compound into multiple vials to allow for testing at each time point.

    • For testing in solution, prepare a solution at a relevant concentration in the desired solvent system and dispense it into vials.

    • Tightly seal all vials.

  • Storage:

    • Place the vials in a stability chamber set to the accelerated condition of 40°C ± 2°C and 75% RH ± 5% RH.[10]

  • Time Points:

    • Withdraw vials for analysis at predetermined time points. For a 6-month study, recommended time points are 0, 3, and 6 months.[9]

  • Analysis:

    • At each time point, remove the designated vials from the chamber and allow them to equilibrate to room temperature.

    • Perform a visual inspection for any changes in appearance.

    • Analyze the samples using the validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.

    • If the sample is in solution, measure the pH.

  • Data Evaluation:

    • Compare the results at each time point to the initial (T=0) data.

    • Document any changes in physical appearance or pH.

    • Calculate the rate of degradation and identify any significant degradation products that appear over time.

    • Use the data to establish a preliminary degradation profile.

Visualizations

G cluster_0 Troubleshooting Degradation start Degradation Suspected (e.g., color change, impurity peaks) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Moisture? start->check_storage check_handling Review Handling Procedures: - pH of solution? - Exposure to oxidizers/reducers? - Cross-contamination? check_storage->check_handling Compliant improper_storage Correct Storage: - Store in cool, dark, dry place - Use inert atmosphere check_storage->improper_storage Non-compliant improper_handling Refine Protocol: - Buffer solutions - Avoid incompatible reagents check_handling->improper_handling Non-compliant analyze Characterize Degradants (e.g., HPLC, LC-MS) check_handling->analyze Compliant improper_storage->analyze improper_handling->analyze end Problem Resolved analyze->end

Caption: Troubleshooting workflow for identifying the cause of degradation.

G cluster_1 Experimental Workflow: Stability Testing cluster_2 Testing at Time Points (e.g., 3, 6 months) start Start: Obtain Sample Batch initial_analysis T=0 Analysis (HPLC, Appearance, etc.) start->initial_analysis prep_samples Prepare & Seal Samples (Solid and/or Solution) initial_analysis->prep_samples storage Place in Stability Chamber (e.g., 40°C / 75% RH) prep_samples->storage pull_sample Withdraw Sample storage->pull_sample analyze_sample Analyze Sample (HPLC, Appearance, pH) pull_sample->analyze_sample data_eval Evaluate Data: - Compare to T=0 - Identify Degradants - Calculate Degradation Rate analyze_sample->data_eval end End: Stability Profile Established data_eval->end

Caption: Experimental workflow for conducting a stability study.

References

Technical Support Center: Troubleshooting Phase Separation in Sodium 4-Isopropylbenzenesulfonate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for sodium 4-isopropylbenzenesulfonate solutions. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent phase separation in their experiments. Here you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulation?

This compound, also known as sodium cumenesulfonate, is a hydrotrope.[1][2][3] Hydrotropes are compounds that increase the solubility of sparingly soluble or immiscible substances in aqueous solutions.[4][5] It is commonly used as a solubilizer, coupling agent, and viscosity reducer in a variety of applications, including liquid detergents, industrial cleaners, and personal care products, to create stable and homogenous solutions.[1][2][3][5]

Q2: What is phase separation and why is it occurring in my this compound solution?

Phase separation is the phenomenon where a solution separates into two or more distinct phases, which can manifest as cloudiness, precipitation, or the formation of separate liquid layers.[4] This can be triggered by several factors in solutions containing this compound, including:

  • Temperature: Low temperatures can cause the hydrotrope to crystallize and precipitate out of the solution.[6][7]

  • pH: The pH of the solution can affect the solubility of this compound and other components in the formulation.

  • High Concentrations of Other Solutes: The presence of high concentrations of salts or other organic molecules can lead to "salting-out," reducing the solubility of the hydrotrope.[2]

  • Incompatibility with Other Formulation Components: Interactions with other surfactants or polymers can lead to the formation of insoluble complexes.

Q3: How can I quickly redissolve precipitated this compound?

For solutions that have crystallized due to low temperatures, gentle warming and mixing can often redissolve the precipitate. A 40% solution of sodium cumenesulfonate that crystallizes at 7°C can be redissolved by warming it to 50-60°C.[7] It is important to ensure the entire solution is homogenous before use.

Troubleshooting Guides

Issue 1: Cloudiness or Precipitation Observed at Low Temperatures

Symptoms: The solution becomes cloudy or a solid precipitate forms when the temperature is lowered.

Possible Causes:

  • The concentration of this compound is above its solubility limit at the storage or experimental temperature.

  • The Krafft temperature of the surfactant system has been reached, leading to crystallization.

Solutions:

  • Increase Temperature: Gently warm the solution while stirring. For a 40% sodium cumenesulfonate solution, warming to 50-60°C is effective.[7]

  • Adjust Concentration: If warming is not an option for the final application, consider lowering the concentration of this compound.

  • Co-solvents: The addition of a co-solvent, such as propylene glycol or ethanol, can lower the crystallization temperature.

Experimental Protocol to Determine Optimal Temperature:

  • Prepare several small-volume aliquots of your formulation.

  • Place each aliquot in a temperature-controlled water bath.

  • Gradually decrease the temperature of the water baths in 2°C increments, allowing the samples to equilibrate for at least one hour at each temperature.

  • Visually inspect the samples for the first sign of cloudiness or precipitation and record this temperature (the cloud point).

  • To redissolve, gradually increase the temperature and record the temperature at which the solution becomes clear again.

  • This will give you the safe operating temperature range for your specific formulation.

Issue 2: Phase Separation Upon Addition of Salts or Other Components

Symptoms: The solution becomes turbid or separates into layers after the addition of electrolytes (salts) or other formulation components.

Possible Causes:

  • Salting-Out Effect: High concentrations of salts can compete for water molecules, reducing the solubility of the hydrotrope.[2]

  • Ionic Interactions: The added components may be interacting with the sulfonate group, leading to the formation of a less soluble salt.

  • Incompatibility: The new component may be incompatible with other ingredients, causing the entire system to become unstable.

Solutions:

  • Optimize Salt Concentration: Determine the maximum salt concentration your formulation can tolerate while remaining stable. This can be done by titrating a concentrated salt solution into your formulation and observing for phase separation.

  • Change the Salt: Different salts have varying effects on solubility (the Hofmeister series). Experiment with different salts to find one that is more compatible with your system.

  • Increase Hydrotrope Concentration: A higher concentration of this compound may be required to solubilize the additional components.

  • Order of Addition: The order in which components are added can be critical. Try different addition sequences to see if this resolves the issue. It is often best to dissolve the hydrotrope in water first before adding other components.[8]

Quantitative Data

The solubility of this compound is influenced by temperature and the presence of other substances. Below is a summary of available data for sodium cumenesulfonate, a closely related compound.

ParameterValueConditions
Aqueous Solubility 634.6 g/L25°C
Crystallization Temperature 7°CFor a 40% aqueous solution
Redissolving Temperature 50-60°CFor a 40% aqueous solution that has crystallized

Note: The data provided is for sodium cumenesulfonate, which is often used interchangeably with this compound in industrial contexts. Solubility for your specific grade of this compound may vary.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common phase separation issues.

Troubleshooting Workflow for Phase Separation start Phase Separation Observed check_temp Is the temperature below the recommended storage temperature? start->check_temp warm_solution Gently warm solution with stirring to 50-60°C check_temp->warm_solution Yes new_component Was a new component recently added? check_temp->new_component No check_dissolution Does the precipitate redissolve? warm_solution->check_dissolution issue_resolved Issue Resolved: Maintain at higher temperature check_dissolution->issue_resolved Yes check_dissolution->new_component No check_compatibility Investigate component compatibility: - Adjust order of addition - Optimize concentration - Evaluate alternative components new_component->check_compatibility Yes complex_issue Complex interaction issue. Proceed to advanced analysis. new_component->complex_issue No check_compatibility->issue_resolved

Caption: General troubleshooting workflow for phase separation.

Analytical Workflow for Persistent Phase Separation start Persistent Phase Separation separate_phases Carefully separate the distinct phases (e.g., centrifugation, decantation) start->separate_phases analyze_supernatant Analyze the liquid phase (supernatant) via HPLC or spectroscopy separate_phases->analyze_supernatant analyze_precipitate Analyze the solid/denser phase (precipitate) separate_phases->analyze_precipitate identify_components Identify and quantify components in each phase analyze_supernatant->identify_components analyze_precipitate->identify_components compare_results Compare the composition of the phases to the original formulation identify_components->compare_results determine_cause Determine the component(s) that have precipitated or separated compare_results->determine_cause reformulate Reformulate to adjust concentrations or replace incompatible components determine_cause->reformulate end Stable Formulation Achieved reformulate->end

Caption: Analytical workflow for investigating persistent phase separation.

References

Technical Support Center: Optimizing Reactions Catalyzed by Sodium 4-isopropylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sodium 4-isopropylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions where this compound is utilized as a catalyst, primarily in its roles as a phase-transfer catalyst and a hydrotrope.

Troubleshooting Guides

This section addresses common issues encountered during experiments, providing step-by-step guidance to improve reaction yields and product purity.

Issue 1: Low or No Reaction Conversion in a Phase-Transfer Catalyzed (PTC) Reaction

Question: I am using this compound as a phase-transfer catalyst for a nucleophilic substitution reaction (e.g., Williamson ether synthesis), but I am observing very low conversion of my starting material. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in a phase-transfer catalyzed system can stem from several factors related to the catalyst's function at the interface of the two phases. Here is a systematic troubleshooting guide:

1. Inefficient Phase Transfer: The primary role of this compound in PTC is to transport the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs. Inefficiency in this step is a common cause of low yield.

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: The reaction rate is often dependent on the catalyst concentration. An insufficient amount of the catalyst will result in a slow reaction. Try incrementally increasing the catalyst loading.

    • Improve Agitation: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the catalyst-anion complex. Ensure your stirring is adequate to create a fine emulsion.

    • Optimize Solvent Choice: The organic solvent should be non-polar to ensure a distinct two-phase system but must also have some capacity to dissolve the catalyst-anion complex. Toluene or chlorobenzene are often good starting points. Avoid highly polar aprotic solvents that can solvate the nucleophile too strongly, reducing its reactivity.

2. Catalyst Deactivation or "Poisoning": Certain species in the reaction mixture can deactivate the catalyst.

  • Troubleshooting Steps:

    • Identify Potential Inhibitors: Highly lipophilic anions, such as iodide or tosylate, if present as leaving groups, can sometimes pair strongly with the catalyst's cation and be difficult to displace at the interface, effectively "poisoning" the catalyst. If possible, consider using a substrate with a different leaving group (e.g., bromide or chloride).

3. Unfavorable Reaction Conditions: Temperature and reactant concentrations play a critical role.

  • Troubleshooting Steps:

    • Adjust Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition or an increase in side reactions.[1] Experiment with a range of temperatures to find the optimal balance.

    • Vary Reactant Concentrations: The concentration of the nucleophile in the aqueous phase should be sufficiently high to drive the equilibrium towards the formation of the catalyst-anion complex.

Illustrative Data: Effect of Catalyst Concentration on Yield

The following table provides illustrative data on how varying the concentration of a phase-transfer catalyst like this compound can impact the yield of a model Williamson ether synthesis reaction.

Catalyst Concentration (mol%)Reaction Time (hours)Yield (%)
1835
2.5865
5885
10888

Note: This data is illustrative and the optimal concentration will vary depending on the specific reaction.

Issue 2: Poor Solubility of Organic Reactant in an Aqueous Medium

Question: I am trying to perform a reaction in an aqueous medium, but my organic substrate has very low solubility, leading to a slow and inefficient reaction. Can this compound help?

Answer:

Yes, in this scenario, this compound can act as a hydrotrope . Hydrotropes are compounds that increase the solubility of sparingly soluble organic substances in aqueous solutions.[1]

1. Understanding Hydrotropic Solubilization: Unlike surfactants which form micelles, hydrotropes are thought to work by altering the structure of water and forming loose aggregates that can encapsulate the non-polar reactant, thereby increasing its concentration in the aqueous phase and enhancing the reaction rate.

  • Troubleshooting Steps:

    • Determine the Minimum Hydrotrope Concentration (MHC): There is a minimum concentration of the hydrotrope required to achieve significant solubilization. You will need to screen a range of this compound concentrations to find the optimal level for your specific substrate.

    • Monitor for Salting Out: At very high concentrations, some hydrotropes can cause "salting out" of the organic solute. It is important to find the optimal concentration range.

    • Temperature Effects: The effectiveness of hydrotropes can be temperature-dependent. Generally, an increase in temperature enhances the hydrotropic effect.

Illustrative Data: Effect of Hydrotrope Concentration on Substrate Solubility

This table illustrates the effect of this compound concentration on the aqueous solubility of a model non-polar organic reactant.

This compound Conc. (M)Reactant Solubility (g/L)
0 (Pure Water)0.1
0.52.5
1.08.0
1.515.0
2.014.5 (Salting out observed)

Note: This data is illustrative and the optimal concentration will vary depending on the specific reactant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound catalyzes reactions?

A1: this compound primarily functions through two mechanisms:

  • Phase-Transfer Catalysis (PTC): In biphasic (e.g., water-organic) systems, it acts as a shuttle for ionic reactants. The sulfonate head is hydrophilic, while the isopropylbenzene tail is lipophilic. It pairs with an anion from the aqueous phase and transports it into the organic phase where it can react with the organic substrate.

  • Hydrotropy: In aqueous systems, it increases the solubility of poorly soluble organic reactants. This is achieved by forming aggregates that can host the organic molecules, thereby increasing their effective concentration in the solution and accelerating the reaction rate.

Q2: What are the common side reactions to look out for when using this compound in a Williamson ether synthesis?

A2: The most common side reactions are:

  • Elimination: The alkoxide, being a strong base, can promote the elimination of the alkyl halide to form an alkene, especially with secondary and tertiary alkyl halides.

  • C-Alkylation: With phenoxides, alkylation can occur on the aromatic ring (at the ortho or para positions) in addition to the desired O-alkylation.

Q3: How can I monitor the progress of my reaction when using this compound?

A3: You can use standard analytical techniques. Small aliquots of the organic phase can be periodically withdrawn and analyzed by:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and yield over time.

Q4: Is it possible to recover and reuse the this compound catalyst?

A4: As a water-soluble catalyst, it will primarily reside in the aqueous phase after the reaction. After phase separation, the aqueous layer containing the catalyst can potentially be reused for subsequent batches. However, the efficiency of the recycled catalyst may decrease due to the accumulation of byproducts or slight degradation. A purification step of the aqueous phase may be necessary for consistent results.

Experimental Protocols

Protocol 1: General Procedure for Phase-Transfer Catalyzed O-Alkylation of a Phenol

This protocol describes a general method for the O-alkylation of a phenol with an alkyl halide using this compound as a phase-transfer catalyst.

Materials:

  • Phenol (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Sodium hydroxide (2.0 eq)

  • This compound (0.05 eq)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol in toluene.

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide.

  • Add the sodium hydroxide solution to the flask containing the phenol solution.

  • Add the this compound to the biphasic mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.

  • Add the alkyl halide dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to proceed with vigorous stirring for the desired time (monitor by TLC or GC/HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Visualizations

Troubleshooting_Low_Yield_PTC Start Low Yield in PTC Reaction Q1 Is agitation vigorous? Start->Q1 A1_No Increase stirring speed Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Is catalyst concentration sufficient? A1_No->Q2 A1_Yes->Q2 A2_No Increase catalyst loading (e.g., 2-5 mol%) Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Is the temperature optimal? A2_No->Q3 A2_Yes->Q3 A3_No Screen a range of temperatures (e.g., 40-100 °C) Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes Q4 Is there a possibility of catalyst poisoning? A3_No->Q4 A3_Yes->Q4 A4_Yes Consider alternative leaving groups (e.g., Br instead of I) Q4->A4_Yes Yes A4_No No Q4->A4_No No End Yield Improved A4_Yes->End A4_No->End

Caption: Troubleshooting workflow for low yield in a phase-transfer catalyzed reaction.

Hydrotrope_Workflow Start Poor Reactant Solubility in Aqueous Medium Step1 Add this compound as a hydrotrope Start->Step1 Step2 Screen a range of concentrations to determine the Minimum Hydrotrope Concentration (MHC) Step1->Step2 Step3 Monitor reactant solubility at each concentration Step2->Step3 Q1 Is solubility significantly increased? Step3->Q1 A1_Yes Proceed with the reaction at the optimal hydrotrope concentration Q1->A1_Yes Yes A1_No Consider temperature adjustment (increase) or alternative solubilizing agents Q1->A1_No No End Reaction Rate Improved A1_Yes->End A1_No->End

Caption: Workflow for improving reaction rate by addressing poor reactant solubility using a hydrotrope.

References

"removing residual sodium 4-isopropylbenzenesulfonate from reaction mixtures"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of residual sodium 4-isopropylbenzenesulfonate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture containing this compound?

A1: Common impurities can include unreacted starting materials such as isopropylbenzene, residual sulfonating agents (e.g., sulfuric acid), inorganic salts (like sodium sulfate), and isomers formed during the sulfonation reaction, such as sodium 2-isopropylbenzenesulfonate and sodium 3-isopropylbenzenesulfonate.

Q2: What are the general physical and chemical properties of this compound relevant to its purification?

A2: this compound is a white to off-white crystalline powder. It is highly soluble in water (634.6 g/L at 25°C) and soluble in ethanol.[1][2] It is reported to be slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether.[2] As a salt, it is non-volatile, which makes removal by distillation of the compound itself impractical.

Q3: Which purification techniques are most suitable for removing this compound?

A3: The most common and effective techniques for purifying solid organic compounds like this compound are recrystallization, solvent washing (trituration), and column chromatography. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the reaction.

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A common method is reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. Thin Layer Chromatography (TLC) can also be a quick, qualitative tool to track the progress of purification.

Troubleshooting Guides

Issue 1: Poor Recovery After Recrystallization
Possible Cause Troubleshooting Step
Excessive solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep the product dissolved even after cooling. If excess solvent has been added, carefully evaporate some of it to reach the saturation point.
Cooling was too rapid Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities.
Inappropriate solvent system The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is soluble in water and ethanol, a mixed solvent system might be necessary to achieve the desired solubility profile.
Product is highly soluble in the chosen cold solvent If the product remains significantly soluble even at low temperatures, consider using a different solvent or a two-solvent system where the compound is soluble in the first solvent and insoluble in the second (anti-solvent).
Issue 2: Product Remains Contaminated After Purification
Possible Cause Troubleshooting Step
Impurities co-crystallized with the product The impurity may have similar solubility properties to the product in the chosen solvent. A different recrystallization solvent or an alternative purification method like column chromatography may be necessary. Ensure slow cooling to allow for selective crystallization.
Inadequate washing of crystals After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
Solvent-insoluble impurities present If impurities are insoluble in the hot recrystallization solvent, they should be removed by hot gravity filtration of the solution before cooling.
Ineffective removal by solvent washing The chosen washing solvent may not be effectively dissolving the impurities. Test the solubility of your impurities in different solvents to find a more suitable one.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the general principles of recrystallization for polar organic salts. The ideal solvent system should be determined empirically on a small scale first.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, or mixtures thereof) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. A good two-solvent system consists of a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not. Both solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the hot "good" solvent (e.g., water or ethanol) to the crude material to dissolve it completely. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

    • Two-Solvent System: To the hot solution of the compound in the "good" solvent, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes cloudy (saturated). Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent or the "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Solvent Washing (Trituration)

This method is useful for removing impurities that are more soluble in a particular solvent than the desired product.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound has very low solubility, but the impurities are soluble. Given its properties, a less polar organic solvent in which organic byproducts might dissolve could be effective.

  • Washing:

    • Place the crude solid in a flask.

    • Add a small volume of the chosen solvent.

    • Stir or sonicate the suspension at room temperature for a period (e.g., 15-30 minutes).

  • Isolation: Collect the solid product by vacuum filtration.

  • Repeat: Repeat the washing process if necessary.

  • Drying: Dry the purified solid under vacuum.

Protocol 3: Purification by Preparative Column Chromatography

For challenging separations of ionic compounds, reversed-phase chromatography can be effective.

Methodology:

  • Stationary Phase: C18-functionalized silica gel is a suitable stationary phase for reversed-phase chromatography.

  • Mobile Phase Selection: A gradient of a polar organic solvent (e.g., methanol or acetonitrile) and water is typically used. To improve peak shape and retention of ionic compounds like sulfonates, a buffer such as ammonium acetate can be added to the mobile phase.[3]

  • Column Packing: Pack a chromatography column with the C18 silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried powder can be loaded onto the top of the column.

  • Elution: Begin elution with a lower concentration of the stronger organic solvent and gradually increase the concentration. Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solubility of this compound

SolventTemperatureSolubilityReference
Water25 °C634.6 g/L[1]
EthanolNot specifiedSoluble[2]
Diethyl EtherNot specifiedInsoluble[2]
BenzeneNot specifiedSlightly Soluble[2]

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Reaction Mixture recrystallization Recrystallization start->recrystallization High initial purity solvent_wash Solvent Washing start->solvent_wash Specific soluble impurities chromatography Column Chromatography start->chromatography Complex mixture / High purity needed analysis Purity Check (HPLC/TLC) recrystallization->analysis solvent_wash->analysis chromatography->analysis analysis->recrystallization Repurify product Pure Sodium 4-isopropylbenzenesulfonate analysis->product Purity Confirmed

Caption: Decision workflow for selecting a purification method.

recrystallization_flowchart start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Slow Cooling to Room Temp & Ice Bath hot_filter->cool Insoluble impurities removed hot_filter->cool No insoluble impurities filter_crystals Vacuum Filtration cool->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Step-by-step recrystallization protocol.

References

Technical Support Center: Sodium 4-isopropylbenzenesulfonate Process Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 4-isopropylbenzenesulfonate, particularly concerning the challenges of scaling up its synthesis and application.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of processes involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Sulfonated Product 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Deactivation of the sulfonating agent by moisture. 3. Reversibility of the sulfonation reaction.[1]1. Optimize reaction time and temperature. Monitor reaction progress using techniques like TLC or HPLC. 2. Ensure all reagents and equipment are dry. Use a slight excess of the sulfonating agent. 3. Use a dehydrating agent like thionyl chloride to drive the equilibrium towards the product.[1]
Product Discoloration (Yellow/Brown Tint) 1. Over-sulfonation or side reactions at elevated temperatures.[2] 2. Presence of impurities in the starting materials. 3. Formation of colored by-products during neutralization.1. Maintain strict temperature control during sulfonation, preferably between 40-60°C.[2] 2. Use high-purity cumene and sulfonating agents. 3. After neutralization, consider a bleaching step with an agent like hydrogen peroxide at a controlled temperature (e.g., 45°C).[3]
Poor Phase Separation During Neutralization 1. Formation of emulsions, especially with vigorous agitation. 2. Incorrect pH of the aqueous phase. 3. Insufficient difference in density between the organic and aqueous layers.1. Control the rate of addition of the neutralizing agent and the agitation speed. 2. Ensure complete neutralization to a pH of 7-8. 3. Add a saturated brine solution to increase the density of the aqueous phase and promote separation.
Formation of Solid Precipitate During Neutralization 1. Low solubility of the sodium sulfonate salt at the reaction temperature. 2. Precipitation of inorganic salts (e.g., sodium sulfate) if sulfuric acid is used in excess.[4]1. Perform neutralization at a slightly elevated temperature (e.g., 40-50°C) to maintain solubility.[5] 2. Use a stoichiometric amount of the sulfonating agent or a method to remove excess sulfuric acid before neutralization.
Final Product is Hygroscopic and Prone to Caking 1. Inherent hygroscopic nature of the material. 2. Residual moisture in the final product. 3. Improper storage conditions.[6][7][8]1. Consider the use of anti-caking agents like silica if the application allows.[6] 2. Ensure thorough drying of the product under vacuum. 3. Store the final product in well-sealed containers with desiccants in a low-humidity environment.[6]

Frequently Asked Questions (FAQs)

1. What is the most significant challenge when scaling up the sulfonation of cumene?

The most critical challenge is managing the highly exothermic nature of the reaction.[4] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to localized hotspots, increasing the rate of side reactions such as sulfone formation, and potentially causing product degradation and discoloration.[4] Therefore, robust temperature control and an efficient cooling system are paramount for a successful scale-up.

2. How does reaction temperature affect the yield and purity of this compound?

Temperature has a significant impact on both yield and purity. While higher temperatures can increase the reaction rate, they also promote the formation of unwanted isomers and sulfones, which are common by-products.[4] It is crucial to maintain an optimal temperature range, typically between 20°C and 80°C, to ensure a high yield of the desired para-isomer with minimal impurities.[2]

3. What are the common impurities in industrially produced this compound?

Common impurities include:

  • Unreacted Cumene: From incomplete sulfonation.

  • Isomers: Such as sodium 2-isopropylbenzenesulfonate (ortho-isomer).

  • Sulfones: Formed as a by-product, especially at higher temperatures.[4]

  • Inorganic Salts: Primarily sodium sulfate, resulting from the neutralization of excess sulfuric acid.[4]

4. How can I monitor the purity of my product during and after the reaction?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the purity of this compound and other linear alkylbenzene sulfonates.[9][10][11] A reverse-phase column with a UV detector is typically employed to separate the main product from its isomers and other organic impurities. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.[12]

5. What are the key considerations for the neutralization step at a larger scale?

Key considerations for the neutralization step include:

  • Temperature Control: The neutralization is also exothermic and should be controlled to prevent overheating, which can degrade the product. A temperature of around 40-50°C is often suitable.[5]

  • Rate of Addition: The neutralizing agent (e.g., sodium hydroxide solution) should be added gradually to maintain temperature control and avoid localized high pH, which could promote side reactions.

  • Agitation: Adequate but not excessive mixing is needed to ensure homogeneity without causing stable emulsions that can complicate phase separation.

  • pH Monitoring: Accurate pH control is essential to ensure complete neutralization without adding a large excess of base.

6. My final powdered product is clumping. What can I do?

This compound is a hygroscopic powder, meaning it readily absorbs moisture from the air, leading to caking or clumping.[7][13] To mitigate this:

  • Thorough Drying: Ensure the product is completely dry before packaging.

  • Controlled Environment: Handle and package the powder in a low-humidity environment.

  • Proper Packaging: Use moisture-resistant packaging with tight seals.

  • Anti-Caking Agents: If the product specifications allow, consider adding a small amount of an anti-caking agent.[6]

Data Presentation

Table 1: Solubility of this compound in Water

While detailed temperature-dependent solubility data is not widely available in the public domain, a key value has been reported:

Temperature (°C)Solubility (g/L)
20330[14]

Note: The solubility of sulfonates generally increases with temperature.

Table 2: Representative Impact of Sulfonation Temperature on Yield and Purity

This table provides illustrative data based on established chemical principles for sulfonation reactions. Actual results will vary with specific reaction conditions.

Reaction Temperature (°C)Representative Yield (%)Representative Purity (%)Key Observations
258598Slower reaction rate, but higher selectivity for the para-isomer and lower sulfone formation.
509295Optimal balance of reaction rate and purity.[2]
809088Increased formation of sulfone by-products and some discoloration.[2]
100+80<80Significant increase in side reactions and product degradation, leading to a darker, impure product.[2]
Table 3: Illustrative Impurity Profile: Lab Scale vs. Pilot Scale

This table illustrates potential changes in impurity levels when scaling up, highlighting the need for process optimization.

ImpurityTypical Level (Lab Scale)Potential Level (Pilot Scale - Unoptimized)
Unreacted Cumene< 1%2-5%
Ortho-isomer~2%3-6%
Diisopropylbenzenesulfonate< 0.5%1-3%
Sulfones< 1%5-10%
Sodium Sulfate< 0.5%1-2%

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Cumene (isopropylbenzene)

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice bath

  • Heating mantle with magnetic stirring

  • Three-neck round-bottom flask, condenser, and dropping funnel

Procedure:

  • Set up the three-neck flask with a condenser, a dropping funnel, and a magnetic stirrer.

  • Add cumene to the flask and cool it in an ice bath to 5-10°C.

  • Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 40-50°C and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by slowly adding a 20-40% NaOH solution while stirring and monitoring the pH. Keep the temperature below 50°C. Adjust the final pH to 7-8.[5]

  • Transfer the mixture to a separatory funnel. If two phases do not form readily, add brine to facilitate separation.

  • Separate the aqueous layer containing the product.

  • The product can be isolated by evaporation of the water under reduced pressure to yield the solid this compound.

Pilot-Scale Up Considerations
  • Reactor: Use a glass-lined or stainless steel reactor with a cooling jacket and a robust agitation system.

  • Heat Management: The reactor's cooling system must be capable of handling the total heat of reaction. Calculate the heat duty and ensure the cooling capacity is sufficient.

  • Reagent Addition: Use a metering pump for the controlled addition of the sulfonating agent to manage the exotherm.

  • Process Monitoring: Install online temperature and pH probes for real-time monitoring and control.

  • Safety: The process should be conducted in a well-ventilated area. Have an emergency quenching plan in place in case of a thermal runaway.

Visualizations

experimental_workflow cluster_synthesis Sulfonation Stage cluster_workup Neutralization & Purification cumene Cumene sulfonation Sulfonation Reaction (Controlled Temperature) cumene->sulfonation sulfonating_agent Sulfonating Agent (e.g., H2SO4) sulfonating_agent->sulfonation sulfonic_acid 4-Isopropylbenzenesulfonic Acid sulfonation->sulfonic_acid neutralization Neutralization with NaOH (pH 7-8) sulfonic_acid->neutralization bleaching Optional Bleaching (e.g., H2O2) neutralization->bleaching phase_separation Phase Separation bleaching->phase_separation drying Drying phase_separation->drying final_product This compound (Powder) drying->final_product troubleshooting_logic cluster_yield Low Yield cluster_purity Impurity Issues cluster_physical Physical Product Issues start Problem Encountered During Scale-Up check_temp Check Reaction Temperature & Time start->check_temp Low Yield discoloration Product Discolored? start->discoloration Purity Concerns caking Product Caking? start->caking Physical Issues check_moisture Check for Moisture in Reagents yes_discolor Reduce Temperature, Consider Bleaching discoloration->yes_discolor Yes no_discolor Analyze by HPLC for Sulfones/Isomers discoloration->no_discolor No yes_caking Improve Drying, Control Storage Humidity hydrotrope_mechanism cluster_before Before Hydrotrope Addition cluster_after After Hydrotrope Addition water_molecules_before Water Molecules (Ordered Structure) insoluble_compound Sparingly Soluble Organic Compound hydrotrope This compound (Hydrotrope) water_molecules_after Water Molecules (Disrupted Structure) hydrotrope->water_molecules_after disrupts H-bonding solubilized_compound Solubilized Organic Compound water_molecules_after->solubilized_compound creates 'pockets' for

References

Validation & Comparative

"comparative analysis of sodium 4-isopropylbenzenesulfonate and sodium xylenesulfonate"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of two common hydrotropes.

Sodium 4-isopropylbenzenesulfonate (often referred to as sodium cumenesulfonate) and sodium xylenesulfonate are two widely used hydrotropes in various industrial and pharmaceutical applications. Both anionic surfactants are prized for their ability to enhance the solubility of poorly soluble substances in aqueous solutions. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to aid in the selection of the appropriate agent for specific formulation needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective application. The following table summarizes their key characteristics.

PropertyThis compoundSodium Xylenesulfonate
Synonyms Sodium cumenesulfonateSodium dimethylbenzenesulfonate
CAS Number 28348-53-0, 15763-76-51300-72-7
Molecular Formula C₉H₁₁NaO₃SC₈H₉NaO₃S
Molecular Weight 222.24 g/mol 208.21 g/mol
Appearance White crystalline solid or powderWhite crystalline powder
Solubility in Water HighHigh

Performance as Hydrotropes

Hydrotropes are compounds that, at high concentrations, enhance the solubility of sparingly soluble solutes. Their primary function is to act as a coupling agent, solubilizer, and viscosity reducer in liquid formulations.[1][2]

Hydrotropic Efficiency

A notable example is in the formulation of dishwashing liquids. In a comparative study, a formulation with 4% sodium cumenesulfonate remained stable through three freeze/thaw cycles, whereas the same formulation required 6% sodium xylenesulfonate to achieve stability .[4] This suggests a higher efficiency for sodium cumenesulfonate in this specific application.

The difference in efficiency can be attributed to their molecular structures. Sodium cumenesulfonate has a slightly higher molecular weight and a bulkier isopropyl group compared to the two methyl groups on sodium xylenesulfonate, which can influence its self-aggregation behavior and interaction with poorly soluble molecules.[5]

Applications

Both hydrotropes find extensive use in a variety of applications, primarily leveraging their solubilizing and stabilizing properties.

Common Applications:

  • Detergents and Cleaners: Used in liquid laundry detergents, heavy-duty cleaners, and dishwashing liquids to increase the concentration of surfactants and other active ingredients, prevent phase separation, and reduce viscosity.[3][6]

  • Personal Care Products: Incorporated into shampoos and other personal care items to improve clarity and stability.[2]

  • Industrial Processes: Employed as anti-caking agents in powdered products and as coupling agents in various chemical formulations.[7]

  • Pharmaceuticals: Investigated for their potential to enhance the solubility of poorly water-soluble drugs, a critical factor for bioavailability.[8][9]

While their applications overlap significantly, the choice between the two often comes down to the required efficiency and cost-effectiveness for a particular formulation.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are generalized experimental protocols for key performance parameters.

Determination of Minimum Hydrotrope Concentration (MHC)

The MHC is the threshold concentration above which a hydrotrope begins to significantly increase the solubility of a sparingly soluble solute.

Methodology:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound and sodium xylenesulfonate at various concentrations.

  • Solubility Determination: Add an excess amount of the poorly soluble solute (e.g., a model drug like ibuprofen) to each hydrotrope solution.

  • Equilibration: Shake the mixtures at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation and Analysis: Centrifuge or filter the samples to remove the undissolved solute.

  • Quantification: Analyze the concentration of the dissolved solute in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • Data Analysis: Plot the solubility of the solute as a function of the hydrotrope concentration. The MHC is identified as the concentration at which a sharp increase in solubility is observed.

Determination of Cloud Point Elevation

Hydrotropes can increase the cloud point of non-ionic surfactant solutions, which is the temperature at which the solution becomes cloudy. A higher cloud point indicates better thermal stability of the formulation.

Methodology:

  • Prepare Surfactant Solution: Prepare an aqueous solution of a non-ionic surfactant at a specific concentration.

  • Add Hydrotrope: Prepare samples of the surfactant solution containing varying concentrations of either this compound or sodium xylenesulfonate.

  • Heating and Observation: Heat each sample in a controlled temperature water bath.

  • Record Cloud Point: The cloud point is the temperature at which the solution becomes visibly turbid.[10]

  • Comparison: Compare the elevation in cloud point for each hydrotrope at different concentrations.

Visualizing the Hydrotropic Solubilization Workflow

The following diagram illustrates a generalized workflow for evaluating the hydrotropic performance of the two compounds.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison prep_hydro Prepare Stock Solutions (this compound & Sodium Xylenesulfonate) exp_mhc Determine Minimum Hydrotrope Concentration (MHC) prep_hydro->exp_mhc Varying Concentrations exp_cp Measure Cloud Point Elevation prep_hydro->exp_cp exp_visc Assess Viscosity Reduction prep_hydro->exp_visc prep_solute Select Poorly Soluble Solute (e.g., Ibuprofen) prep_solute->exp_mhc analysis_data Compile Quantitative Data (MHC, Cloud Point, Viscosity) exp_mhc->analysis_data exp_cp->analysis_data exp_visc->analysis_data comp_table Create Comparison Tables analysis_data->comp_table conclusion Draw Conclusions on Relative Performance comp_table->conclusion

Caption: Workflow for comparative analysis.

Conclusion

Both this compound and sodium xylenesulfonate are effective hydrotropes essential in a multitude of formulations. The available data suggests that this compound may offer superior performance in terms of hydrotropic efficiency, potentially allowing for lower usage levels and improved formulation stability. However, the optimal choice will ultimately depend on the specific requirements of the application, including the nature of the substance to be solubilized, the desired formulation properties, and economic considerations. For researchers and formulators, conducting direct comparative experiments using standardized protocols is crucial for making an informed decision.

References

A Comparative Analysis of Sodium 4-isopropylbenzenesulfonate and Conventional Surfactants for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice of surfactant is a critical factor influencing the efficacy, stability, and safety of a formulation. This guide provides a detailed comparison of sodium 4-isopropylbenzenesulfonate, a hydrotropic agent, against conventional micelle-forming surfactants such as Polysorbate 80 and Poloxamers (Pluronic®), offering insights into their mechanisms, performance, and relevant experimental evaluations.

This comparative guide delves into the distinct mechanisms of action of these agents, presents available quantitative data on their performance in drug delivery systems, and provides detailed experimental protocols for their evaluation.

Distinguishing Mechanisms: Hydrotropy vs. Micellization

The fundamental difference between this compound and conventional surfactants lies in their method of solubilizing poorly water-soluble drugs.

This compound acts as a hydrotrope . Unlike traditional surfactants, it does not form micelles at a critical concentration. Instead, it increases the solubility of hydrophobic compounds by altering the structure of water, making it a more favorable solvent for the drug. This mechanism is thought to involve the formation of transient, non-covalent assemblies between the hydrotrope and the drug molecules.

Conventional surfactants , such as Polysorbate 80 and Poloxamers, are amphiphilic molecules that self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, effectively dispersing them in an aqueous medium.

Performance Data: A Comparative Overview

Direct comparative studies evaluating the performance of this compound against conventional surfactants in drug delivery are limited in the publicly available scientific literature. However, we can compare their known properties and the available performance data for each category.

This compound
PropertyThis compound
Mechanism of Action Hydrotropy
Critical Micelle Conc. (CMC) Not Applicable
Drug Solubilization Data Data not readily available
Cytotoxicity (IC50 on Caco-2) Data not readily available
Conventional Surfactants: Polysorbate 80 & Poloxamers

Conventional surfactants have been extensively studied and are widely used in pharmaceutical formulations. The following tables summarize some of the available performance data for Polysorbate 80 and common Poloxamers.

Table 1: Physicochemical Properties of Conventional Surfactants

SurfactantTypeCritical Micelle Concentration (CMC)
Polysorbate 80Non-ionic~0.012 - 0.015 mM
Poloxamer 407Non-ionic~2.8 x 10⁻⁶ M
Pluronic F127Non-ionic~0.7 - 2.8 mg/mL

Table 2: Drug Solubilization Enhancement by Conventional Surfactants

SurfactantDrug ExampleSolubility Enhancement
Polysorbate 80PraziquantelIncreased solubility to 100.6±2 µg/ml in 0.2% solution.[1]
Poloxamer 407AripiprazoleMore than 100-fold increase in solubility.[2]
Poloxamer 407LoratadineSignificantly improved dissolution from solid dispersions.[3]
Pluronic F127IbuprofenSolubility increased linearly with surfactant concentration.[4]
Pluronic F127GriseofulvinEnhanced solubilization capacity.[5]
Pluronic F127Antirheumatic drugsFollowed the order leflunomide ≫ sulfasalazine > methotrexate.[6]

Table 3: Cytotoxicity of Conventional Surfactants on Caco-2 Cells

SurfactantCytotoxicity Data (IC50)
Polysorbate 80Low cytotoxicity reported at concentrations up to 0.125%.[7]
Poloxamer 407Generally considered to have low cytotoxicity.[8]
Pluronic F127No apparent toxicity observed at concentrations up to 5%.[9]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is the concentration at which surfactant molecules begin to form micelles. This is often detected by a sharp change in a physical property of the solution, such as surface tension.

Method: Surface Tensiometry (Wilhelmy Plate Method)

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at various concentrations, typically spanning a logarithmic scale.

  • Instrumentation: Use a surface tensiometer equipped with a Wilhelmy plate.

  • Measurement:

    • Calibrate the tensiometer with a known standard (e.g., pure water).

    • For each surfactant concentration, measure the surface tension of the solution. Ensure the plate is clean and properly positioned at the air-liquid interface.

    • Allow the system to equilibrate before taking a reading.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show two linear regions. The point of intersection of these two lines is the CMC.

Evaluation of Drug Solubilization Capacity

Principle: This experiment quantifies the extent to which a surfactant can increase the aqueous solubility of a poorly soluble drug.

Method: Shake-Flask Method

  • Preparation of Solutions: Prepare solutions of the surfactant in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration above its CMC (for micellar surfactants) or at various concentrations (for hydrotropes).

  • Drug Addition: Add an excess amount of the poorly water-soluble drug to each surfactant solution.

  • Equilibration: Seal the flasks and shake them in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and determine the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility enhancement can be expressed as the ratio of the drug's solubility in the surfactant solution to its solubility in the aqueous buffer alone.

In Vitro Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Method: MTT Assay on Caco-2 Cells

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach a desired confluency.

  • Treatment: Prepare a series of dilutions of the surfactant in the cell culture medium. Remove the old medium from the cells and add the surfactant-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).

  • Incubation: Incubate the cells with the surfactant solutions for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the negative control. The IC50 value (the concentration at which 50% of the cells are viable) can be determined by plotting cell viability against surfactant concentration.

In Vitro Drug Release Study

Principle: This experiment evaluates the rate and extent of drug release from a surfactant-based formulation over time.

Method: Dialysis Bag Method

  • Formulation Preparation: Prepare the drug-loaded surfactant formulation (e.g., drug-loaded micelles or a drug-hydrotrope solution).

  • Dialysis Setup:

    • Place a known volume of the formulation into a dialysis bag with a specific molecular weight cutoff that allows the free drug to pass through but retains the larger micelles or drug-hydrotrope aggregates.

    • Suspend the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker placed in a shaking water bath at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method like HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Visualizing Experimental Workflows and Cellular Uptake

To further clarify the experimental processes and the theoretical cellular interactions, the following diagrams are provided.

Experimental_Workflow_for_Surfactant_Evaluation cluster_CMC CMC Determination cluster_Solubilization Drug Solubilization cluster_Cytotoxicity Cytotoxicity (MTT Assay) cluster_Release In Vitro Drug Release CMC_Prep Prepare Surfactant Solutions CMC_Measure Measure Surface Tension CMC_Prep->CMC_Measure CMC_Plot Plot Surface Tension vs. log(Conc) CMC_Measure->CMC_Plot CMC_Result Determine CMC CMC_Plot->CMC_Result Sol_Prep Prepare Surfactant & Drug Mixture Sol_Equilibrate Equilibrate (Shake-Flask) Sol_Prep->Sol_Equilibrate Sol_Analyze Analyze Drug Concentration (HPLC) Sol_Equilibrate->Sol_Analyze Sol_Result Calculate Solubility Enhancement Sol_Analyze->Sol_Result Cyto_Cell Culture Caco-2 Cells Cyto_Treat Treat with Surfactant Cyto_Cell->Cyto_Treat Cyto_MTT Add MTT & Solubilize Formazan Cyto_Treat->Cyto_MTT Cyto_Measure Measure Absorbance Cyto_MTT->Cyto_Measure Cyto_Result Determine IC50 Cyto_Measure->Cyto_Result Rel_Prep Prepare Drug-Loaded Formulation Rel_Dialysis Dialysis Bag Setup Rel_Prep->Rel_Dialysis Rel_Sample Sample Release Medium Rel_Dialysis->Rel_Sample Rel_Analyze Analyze Drug Concentration (HPLC) Rel_Sample->Rel_Analyze Rel_Result Plot Release Profile Rel_Analyze->Rel_Result

Caption: Workflow for evaluating surfactants in drug delivery.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Micelle Drug-Loaded Micelle (Conventional Surfactant) Endocytosis Endocytosis Micelle->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome 2. Vesicle Formation DrugRelease Drug Release Endosome->DrugRelease 3. Endosomal Escape / Fusion Target Intracellular Target DrugRelease->Target 4. Therapeutic Action

Caption: Cellular uptake of micellar drug delivery systems.

Conclusion

This compound presents an alternative mechanism for solubilizing poorly water-soluble drugs through hydrotropy, which distinguishes it from conventional micelle-forming surfactants like Polysorbate 80 and Poloxamers. While conventional surfactants have a well-established track record in pharmaceutical formulations with a considerable amount of performance data available, the application of this compound in drug delivery is a less explored area.

The lack of direct comparative data underscores the need for further research to quantitatively assess the efficacy and safety of this compound as a drug delivery excipient. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for determining the potential advantages and limitations of this hydrotropic agent in pharmaceutical development. Researchers are encouraged to utilize these methodologies to generate the data necessary for a comprehensive evaluation and to unlock the full potential of novel excipients in improving drug delivery.

References

A Comparative Guide to the Cross-Validation of Sodium 4-isopropylbenzenesulfonate and its Alternatives in Enhancing Drug Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sodium 4-isopropylbenzenesulfonate (also known as sodium cumenesulfonate) and other common hydrotropic agents used to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). The following sections present quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the selection and application of these excipients in drug development.

Introduction to Hydrotropy

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of a sparingly soluble first solute. Hydrotropes are amphiphilic substances that, unlike typical surfactants, have a small hydrophobic part, which is generally insufficient to cause spontaneous self-aggregation and micelle formation in the absence of a solute. This property makes them a valuable tool in pharmaceutical formulations to improve the bioavailability of poorly water-soluble drugs.

This compound is an effective hydrotrope, and its performance is often compared with other structurally similar alkylbenzene sulfonates and other classes of hydrotropic agents.

Comparative Performance of Hydrotropic Agents

The selection of a suitable hydrotrope is critical for formulation development. The following tables summarize the solubility enhancement of various poorly soluble drugs by this compound and its alternatives.

Table 1: Comparison of Alkylbenzene Sulfonates on the Solubility of a Model Drug

Hydrotropic AgentChemical StructureRelative Hydrotropic EfficiencyRationale for Efficiency
This compoundAromatic ring with an isopropyl group and a sulfonate groupHighThe larger isopropyl group increases the hydrophobicity of the molecule, leading to stronger interactions with non-polar drug molecules.
Sodium xylenesulfonateAromatic ring with two methyl groups and a sulfonate groupMediumPossesses a moderate hydrophobic character due to the two methyl groups.
Sodium p-toluenesulfonateAromatic ring with one methyl group and a sulfonate groupLowThe smaller methyl group results in lower hydrophobicity compared to the isopropyl and dimethyl groups.

Table 2: Solubility Enhancement of Poorly Soluble Drugs with Various Hydrotropes

Poorly Soluble DrugHydrotropic AgentConcentration of HydrotropeInitial Solubility (µg/mL)Solubility with Hydrotrope (µg/mL)Fold Increase in Solubility
AceclofenacUrea30% w/vLow (practically insoluble)Significantly Increased>25[1]
IbuprofenSodium Benzoate1 M370Significantly IncreasedData not specified[2]
KetoprofenSodium BenzoateNot specified62 (in pH 1.2 buffer)Significantly IncreasedData not specified
FurosemideSodium Benzoate40% w/vLow (practically insoluble)Significantly IncreasedData not specified[3]
NifedipineSodium Benzoate30% w/vLow (practically insoluble)Significantly Increased85[4]
CarbamazepineNicotinamide40% w/v~200~6000~30[5]

Note: The exact initial solubility and the solubility with hydrotropes can vary depending on the experimental conditions such as pH and temperature. The data presented is a compilation from various studies to illustrate the comparative efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of hydrotropic agents.

Protocol 1: Determination of Solubility Enhancement using UV-Vis Spectrophotometry

This protocol is suitable for drugs that have a chromophore and absorb light in the UV-Vis spectrum.

1. Preparation of Hydrotrope Solutions:

  • Prepare stock solutions of the hydrotropic agents (e.g., this compound, sodium xylenesulfonate, urea, etc.) at various concentrations (e.g., 10%, 20%, 30%, 40% w/v) in distilled water or a suitable buffer solution.[6]

2. Equilibration:

  • Take a known volume (e.g., 10 mL) of each hydrotrope solution in separate screw-capped vials.

  • Add an excess amount of the poorly soluble drug to each vial to ensure that a saturated solution is formed.

  • Seal the vials and place them on a mechanical shaker. Shake the vials for a predetermined time (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C or 37 °C) to allow the system to reach equilibrium.[7][8]

3. Sample Preparation:

  • After equilibration, centrifuge the solutions at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes) to separate the undissolved drug particles.

  • Alternatively, filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to obtain a clear solution.[9]

4. UV-Vis Analysis:

  • Prepare a standard calibration curve for the drug in the same hydrotropic solution (at the corresponding concentration) to account for any matrix effects.

  • Dilute the clear supernatant from the solubility study with the respective hydrotrope solution to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) of the drug using a UV-Vis spectrophotometer.[10]

  • Use the corresponding hydrotrope solution as a blank.

5. Calculation:

  • Determine the concentration of the dissolved drug in the supernatant using the standard calibration curve.

  • Calculate the fold increase in solubility by dividing the solubility of the drug in the hydrotrope solution by its solubility in water or buffer alone.

Protocol 2: Determination of Solubility Enhancement using High-Performance Liquid Chromatography (HPLC)

This protocol is highly specific and accurate and can be used for a wide range of drugs.

1. Preparation of Hydrotrope Solutions and Equilibration:

  • Follow steps 1 and 2 from the UV-Vis Spectrophotometry protocol.

2. Sample Preparation:

  • Follow step 3 from the UV-Vis Spectrophotometry protocol to obtain a clear supernatant.

3. HPLC Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase for the drug of interest. A common mobile phase for reverse-phase HPLC is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) with a specific pH.[11]

  • Standard Preparation: Prepare standard solutions of the drug in the mobile phase at known concentrations to generate a calibration curve.

  • Sample Injection: Dilute the clear supernatant from the solubility study with the mobile phase to a suitable concentration. Inject a known volume of the diluted sample and the standard solutions into the HPLC system.

  • Chromatographic Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at the λmax of the drug.

    • Injection Volume: Typically 20 µL.

  • The retention time of the drug should be determined from the chromatogram of the standard solution.

4. Calculation:

  • Quantify the concentration of the drug in the sample by comparing the peak area of the drug in the sample chromatogram with the peak areas of the standard solutions from the calibration curve.

  • Calculate the fold increase in solubility as described in the UV-Vis protocol.

Visualizations

Experimental Workflow for Comparative Hydrotropy Study

The following diagram illustrates the general workflow for comparing the effectiveness of different hydrotropic agents in enhancing the solubility of a poorly soluble drug.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison A Select Poorly Soluble Drug C Prepare Aqueous Solutions of Hydrotropes at Various Concentrations A->C B Select Hydrotropic Agents (e.g., this compound, Urea, Sodium Benzoate) B->C D Add Excess Drug to Each Hydrotrope Solution C->D E Equilibrate by Shaking (24-48h at constant temp.) D->E F Separate Undissolved Drug (Centrifugation/Filtration) E->F G Quantify Dissolved Drug in Supernatant (UV-Vis or HPLC) F->G H Determine Solubility in each Hydrotrope Solution G->H I Calculate Fold Increase in Solubility for each Hydrotrope H->I J Compare Performance and Select Optimal Hydrotrope I->J

Fig. 1: Experimental workflow for comparing hydrotropic agents.
Structure-Activity Relationship of Alkylbenzene Sulfonates

The hydrotropic efficiency of alkylbenzene sulfonates is influenced by the nature of the alkyl substituent on the benzene ring.

G cluster_main Structure-Hydrotropy Relationship cluster_examples Examples Structure Chemical Structure of Alkylbenzene Sulfonate Hydrophobicity Hydrophobicity of Alkyl Group Structure->Hydrophobicity determines Interaction Interaction with Poorly Soluble Drug Hydrophobicity->Interaction influences Isopropyl Isopropyl Group (in this compound) Dimethyl Two Methyl Groups (in Sodium Xylenesulfonate) Methyl One Methyl Group (in Sodium p-toluenesulfonate) Solubility Solubility Enhancement (Hydrotropic Efficiency) Interaction->Solubility governs High High Hydrophobicity Isopropyl->High Medium Medium Hydrophobicity Dimethyl->Medium Low Low Hydrophobicity Methyl->Low

Fig. 2: Relationship between structure and hydrotropic efficiency.

References

A Viable Alternative to Triton X-100? Exploring Sodium 4-Isopropylbenzenesulfonate for Cellular Lysis and Protein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking effective and environmentally responsible alternatives to Triton X-100, sodium 4-isopropylbenzenesulfonate presents a compelling candidate. This guide provides a detailed comparison of these two compounds, supported by their physicochemical properties and a hypothetical experimental protocol for evaluation.

The widely used non-ionic surfactant, Triton X-100, has long been a staple in laboratories for cell lysis and protein extraction due to its mild, non-denaturing properties. However, its environmental impact, specifically its degradation into endocrine-disrupting compounds, has led to its restriction in the European Union, prompting an urgent search for viable replacements.[1][2] this compound, a hydrotrope, offers a mechanistically distinct yet potentially effective alternative for solubilizing cellular components.

Understanding the Fundamental Differences: Surfactant vs. Hydrotrope

Triton X-100 is a classic non-ionic surfactant that forms micelles above a certain concentration (the critical micelle concentration or CMC). These micelles encapsulate hydrophobic molecules, such as membrane proteins, within their hydrophobic core, thereby solubilizing them in aqueous solutions.[1][3]

In contrast, this compound is a hydrotrope. Hydrotropes are amphiphilic molecules with a smaller hydrophobic part than typical surfactants.[4] Instead of forming well-defined micelles, they are thought to increase the solubility of poorly soluble substances by aggregating around the solute in a less cooperative manner, thereby disrupting the structure of water and enhancing the solute's solubility.[3][5] This different mechanism of action suggests that this compound could be a gentle and effective solubilizing agent for proteins.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of Triton X-100 and this compound. The absence of typical surfactant parameters for this compound underscores its different molecular behavior.

PropertyTriton X-100This compound
CAS Number 9002-93-115763-76-5[6][7]
Molecular Weight ~625 g/mol [8]222.24 g/mol [7]
Type Non-ionic Surfactant[3][9]Anionic Hydrotrope[4][10]
Critical Micelle Concentration (CMC) 0.2-0.9 mM[9][11]Not applicable[4]
Hydrophile-Lipophile Balance (HLB) 13.4 - 13.5Not applicable
Aggregation Number 100-155[11]Not applicable
Appearance Clear, viscous liquid[8]White crystalline powder
Solubility in Water Soluble[8]Soluble
Denaturing Potential Non-denaturing[3]Generally considered non-denaturing

Experimental Evaluation: A Hypothetical Protocol for Comparative Analysis

To empirically assess the efficacy of this compound as a replacement for Triton X-100 in cell lysis for downstream applications like Western blotting, the following experimental protocol is proposed. This protocol is based on standard cell lysis procedures and provides a framework for a head-to-head comparison.

Objective:

To compare the protein extraction efficiency and compatibility with Western blotting of a standard Triton X-100-based lysis buffer and a novel this compound-based lysis buffer.

Materials:
  • Cultured mammalian cells (e.g., HeLa or HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer A (Triton X-100 Control): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100

  • Lysis Buffer B (this compound Test): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound (This concentration is a starting point for optimization, based on the typical usage range of similar hydrotropes in other applications.[1])

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Experimental Workflow:

Experimental_Workflow cluster_cell_culture Cell Culture and Harvest cluster_lysis Cell Lysis cluster_analysis Downstream Analysis cell_culture Culture adherent cells to 80-90% confluency wash_cells Wash cells with ice-cold PBS cell_culture->wash_cells harvest_cells Harvest cells by scraping wash_cells->harvest_cells split_pellet Split cell pellet into two equal aliquots harvest_cells->split_pellet lysis_A Resuspend in Lysis Buffer A (1% Triton X-100) split_pellet->lysis_A lysis_B Resuspend in Lysis Buffer B (1% this compound) split_pellet->lysis_B incubate Incubate on ice for 30 minutes with vortexing lysis_A->incubate lysis_B->incubate centrifuge Centrifuge at 14,000 x g for 15 minutes at 4°C incubate->centrifuge collect_supernatant Collect supernatant (cell lysate) centrifuge->collect_supernatant protein_quant Determine protein concentration (BCA assay) collect_supernatant->protein_quant sample_prep Prepare samples with Laemmli buffer and boil protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page western_blot Western Blotting for target proteins sds_page->western_blot

Caption: Comparative workflow for evaluating lysis buffers.

Detailed Methodology:
  • Cell Culture and Harvest:

    • Culture adherent mammalian cells in appropriate media until they reach 80-90% confluency.

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash and add 1 mL of ice-cold PBS. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Carefully remove the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS and divide the suspension into two equal aliquots in separate microcentrifuge tubes.

    • Centrifuge again to pellet the cells and discard the supernatant.

    • To one cell pellet, add 200 µL of Lysis Buffer A (Triton X-100) supplemented with protease and phosphatase inhibitors.

    • To the other cell pellet, add 200 µL of Lysis Buffer B (this compound) supplemented with protease and phosphatase inhibitors.

    • Vortex each tube briefly and incubate on a rotator for 30 minutes at 4°C.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cell lysate) to fresh, pre-chilled tubes.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.

    • Based on the protein concentrations, normalize the samples to the same concentration with their respective lysis buffers.

    • For each sample, mix 20 µg of protein with an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load the denatured protein samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for a protein of interest (e.g., a housekeeping protein like GAPDH or β-actin, and a target protein with known subcellular localization) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcomes and Interpretation

The results from this experiment will allow for a direct comparison of the two reagents. Key parameters to evaluate include:

  • Protein Yield: The total protein concentration measured by the BCA assay will indicate the overall efficiency of protein extraction for each buffer.

  • Protein Profile: The pattern of protein bands on the SDS-PAGE gel can reveal if there are any significant differences in the types of proteins solubilized by each reagent.

  • Western Blot Signal: The intensity of the target protein bands on the Western blot will demonstrate the compatibility of each lysis buffer with antibody-based detection methods. A strong, specific signal indicates good solubilization of the target protein and minimal interference with the immunoassay.

Conclusion

This compound presents a promising, environmentally friendlier alternative to Triton X-100. Its distinct mechanism as a hydrotrope may offer a gentle yet effective method for cell lysis and protein solubilization. While direct comparative data in the scientific literature is currently scarce, the proposed experimental protocol provides a clear and straightforward path for researchers to validate its performance in their specific applications. By systematically comparing protein yield and compatibility with downstream analyses such as Western blotting, the scientific community can collectively build the data necessary to confidently adopt greener alternatives in routine laboratory practice.

References

A Comparative Environmental Impact Assessment of Surfactants: Sodium 4-Isopropylbenzenesulfonate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of excipients and process agents with favorable environmental profiles is a growing imperative. This guide provides a comparative analysis of the environmental impact of sodium 4-isopropylbenzenesulfonate against other commonly used surfactant classes: Linear Alkylbenzene Sulfonates (LAS), Alcohol Ethoxylates (AE), and Alkyl Polyglycosides (APG). The assessment is based on key ecotoxicological endpoints: biodegradability and aquatic toxicity.

This compound, a hydrotrope, is primarily used to increase the solubility of other substances. Its environmental profile, alongside that of workhorse surfactants, is critical for sustainable formulation and chemical process design. This document synthesizes available data to facilitate an informed selection process.

Comparative Ecotoxicological Data

The following tables summarize the environmental performance of this compound and the selected comparator surfactants. Data is presented to highlight differences in biodegradability and acute toxicity to aquatic organisms.

Table 1: Aerobic Biodegradability
Surfactant/ClassChemical TypeReady Biodegradability (% Degradation in 28 days)Data Source/Test Guideline
This compound Anionic HydrotropeReadily Biodegradable (>60%)Regulation (EC) No. 648/2004[1]
Linear Alkylbenzene Sulfonates (LAS) Anionic>60%OECD 301[2][3]
Alcohol Ethoxylates (AE) Non-ionicReadily BiodegradableOECD 301[4]
Alkyl Polyglycosides (APG) Non-ionicReadily Biodegradable (>60-80%)OECD 301[5][6][7]

Note: A result of ">60%" indicates that the substance meets the criteria for "ready biodegradability" under OECD 301 guidelines, signifying rapid and extensive breakdown in an aerobic environment.

Table 2: Acute Aquatic Toxicity
Surfactant/ClassFish (96h LC50)Crustacea (48h EC50, Daphnia magna)Algae (72-96h EC50)
This compound 1000 mg/L1000 mg/L230 mg/L
Linear Alkylbenzene Sulfonates (LAS) 5.6 mg/L5.2 mg/LModerately toxic
Alcohol Ethoxylates (AE) 0.1 - 1 mg/L (Chronic)Varies with alkyl chain lengthVaries with structure
Alkyl Polyglycosides (APG) Excellent toxicity profileExcellent toxicity profileExcellent toxicity profile

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test animals in a given time. EC50 (Effective Concentration 50): The concentration of a chemical which causes a defined effect in 50% of the test organisms.

Experimental Methodologies

The data presented in this guide are derived from standardized ecotoxicological tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols are globally recognized for their reliability and reproducibility.

Ready Biodegradability: OECD 301F (Manometric Respirometry)

This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask at a constant temperature for up to 28 days.[8] The consumption of oxygen by the microorganisms metabolizing the test substance is measured by a respirometer.[8][9]

  • Procedure:

    • Preparation: The test substance is added to a mineral medium as the sole source of organic carbon.[8]

    • Inoculation: A small amount of activated sludge from a wastewater treatment plant is added as the inoculum.[10]

    • Incubation: The flasks are sealed and incubated in the dark at a controlled temperature (e.g., 22±1°C).[10]

    • Measurement: Oxygen consumption is continuously monitored and compared to the theoretical oxygen demand (ThOD) of the substance.[9]

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[11]

OECD_301F_Workflow prep Preparation (Test Substance + Mineral Medium) inoc Inoculation (Activated Sludge) prep->inoc Add incub Incubation (28 days, dark, constant temp) inoc->incub Seal & Incubate measure Measurement (O2 Consumption vs. ThOD) incub->measure Monitor result Result (>60% ThOD in 10d window?) measure->result Analyze

Workflow for OECD 301F Ready Biodegradability Test.
Acute Immobilisation Test: OECD 202 (Daphnia sp.)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[12] The endpoint is the immobilisation of the daphnids, meaning they are unable to swim within 15 seconds after gentle agitation.

  • Procedure:

    • Test Organisms: Young, healthy Daphnia magna are used.

    • Exposure: At least five concentrations of the test substance are prepared in test vessels, along with a control group.[12] A minimum of 20 daphnids are used per concentration.[12]

    • Incubation: The test is conducted for 48 hours under controlled temperature and light conditions.

    • Observation: The number of immobilised daphnids is recorded at 24 and 48 hours.

  • Endpoint: The results are used to calculate the EC50 value, which is the concentration estimated to immobilise 50% of the daphnids after 48 hours.

OECD_202_Workflow prep Preparation (Test Concentrations + Controls) expose Exposure (Add <24h old Daphnia) prep->expose Introduce incub Incubation (48 hours, controlled conditions) expose->incub Incubate observe Observation (Count Immobilised Daphnia at 24h & 48h) incub->observe Record result Result (Calculate 48h EC50) observe->result Analyze

Workflow for OECD 202 Acute Immobilisation Test.

Environmental Fate and Impact Comparison

The selection of a surfactant should consider its entire lifecycle and potential environmental interactions.

Surfactant_Comparison cluster_anionic Anionic Surfactants cluster_nonionic Non-ionic Surfactants SCS This compound Biodeg High Biodegradability (Readily Biodegradable) SCS->Biodeg AqTox_Low Low Aquatic Toxicity (High LC50/EC50) SCS->AqTox_Low LAS Linear Alkylbenzene Sulfonates (LAS) LAS->Biodeg AqTox_High Higher Aquatic Toxicity (Low LC50/EC50) LAS->AqTox_High AE Alcohol Ethoxylates (AE) AE->Biodeg AE->AqTox_High APG Alkyl Polyglycosides (APG) APG->Biodeg APG->AqTox_Low

Comparative Environmental Profile of Surfactants.

Conclusion

Based on the available data, This compound demonstrates a favorable environmental profile characterized by ready biodegradability and very low acute aquatic toxicity. When compared to other major surfactant classes:

  • It shares the positive attribute of ready biodegradability with LAS, AE, and APGs, indicating it is unlikely to persist in the environment.

  • Its aquatic toxicity is significantly lower than that of conventional anionic (LAS) and non-ionic (AE) surfactants, which exhibit toxicity at much lower concentrations.

  • Its environmental impact profile is most similar to that of Alkyl Polyglycosides (APGs) , which are also known for their excellent biodegradability and low toxicity.[6]

For applications where high performance is required and environmental impact is a critical consideration, this compound presents a viable option with a demonstrably lower ecotoxicological footprint compared to traditional surfactants like LAS and AEs. Its selection can contribute to the development of more sustainable products and processes.

References

"a comparative study of the electrochemical properties of different benzenesulfonate derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of various benzenesulfonate derivatives, drawing upon data from recent studies. The information is intended to assist researchers in understanding the structure-property relationships of these compounds and to provide a foundation for applications in sensing, electrocatalysis, and materials science.

Comparative Electrochemical Data

The electrochemical behavior of benzenesulfonate derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The following table summarizes key quantitative data from various studies. Direct comparison should be made with caution, as experimental conditions vary between studies.

Benzenesulfonate DerivativeElectrochemical TechniqueKey ParameterValueExperimental Conditions
p-Aminobenzenesulfonate (p-ABS) doped PEDOTCyclic Voltammetry (CV)Catalytic Peak CurrentHigher than other tested derivativesGlassy Carbon Electrode (GCE), detection of vitamins VB2, VB9, and VC[1]
m-Nitrobenzenesulfonate (m-NBS) doped PEDOTCyclic Voltammetry (CV)Electrocatalytic ActivityInvestigated for vitamins VB2, VB9, and VCGCE, in a mixture of vitamins[1]
p-Hydroxybenzenesulfonate (p-HBS) doped PEDOTCyclic Voltammetry (CV)Electrocatalytic ActivityInvestigated for vitamins VB2, VB9, and VCGCE, in a mixture of vitamins[1]
N-hydroxy-N-(4-nitrophenyl)benzenesulfonamideControlled Potential ElectrolysisFormation Potential-0.4 V vs. Ag/AgClReductive electrolysis of dinitrobenzene in the presence of arylsulfinic acids[2][3]
N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamideControlled Potential ElectrolysisFormation Potential-1.1 V vs. Ag/AgClReductive electrolysis of dinitrobenzene in the presence of arylsulfinic acids[2][3]
Various Benzene Sulfonamide DerivativesTafel Polarization, EISCorrosion Inhibition Efficiency (%IE)Compound (III) > Compound (II) > Compound (I)C38 steel in 1 M HCl[4]
4-Benzenesulfonic acid modified electrodeSquare Wave Voltammetry (SWV)Caffeine Detection Limit1.3 µmol·L⁻¹Britton-Robinson buffer pH 2.0[5]
Nitro-substituted benzenesulfonyl chloridesElectrochemical ReductionElectron Transfer MechanismDependent on substituent positionDetails on the specific potentials were not provided in the abstract[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key electrochemical techniques used in the cited studies.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the working electrode potential is ramped linearly versus time.

Objective: To investigate the redox processes and electrocatalytic activity of benzenesulfonate derivatives.[1][7]

Methodology:

  • Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., Glassy Carbon Electrode - GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][9]

  • Electrolyte Preparation: A supporting electrolyte solution is prepared (e.g., 0.1 M KCl or a buffer solution like Britton-Robinson buffer) to ensure conductivity.[5][7]

  • Analyte Introduction: The benzenesulfonate derivative of interest is added to the electrolyte solution at a specific concentration.

  • Potential Cycling: The potential of the working electrode is swept from a starting potential to a switching potential and then back. The scan rate (e.g., 100 mV/s) is a critical parameter.[3][5]

  • Data Acquisition: The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the interfacial properties and charge transfer kinetics of electrochemical systems.[9][10]

Objective: To characterize the corrosion inhibition properties or the charge transfer resistance of systems involving benzenesulfonate derivatives.[4]

Methodology:

  • Cell Setup: A three-electrode system is typically employed, similar to CV.[9]

  • Steady-State Potential: The system is allowed to reach a steady-state at a specific DC potential (often the open-circuit potential).

  • AC Perturbation: A small amplitude AC voltage (e.g., 5-10 mV) is superimposed on the DC potential over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Impedance Measurement: The resulting AC current and its phase shift relative to the applied voltage are measured at each frequency.

  • Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency) and can be fitted to an equivalent circuit model to extract parameters like solution resistance (Rs) and charge transfer resistance (Rct).[9]

Visualizing Electrochemical Processes

The following diagrams illustrate a typical workflow for electrochemical analysis and a conceptual model of the interactions at the electrode surface.

experimental_workflow cluster_prep Sample & System Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis & Interpretation prep_derivative Benzenesulfonate Derivative Synthesis/Purification prep_cell Electrochemical Cell Assembly prep_derivative->prep_cell prep_electrolyte Supporting Electrolyte Preparation prep_electrolyte->prep_cell prep_electrodes Working Electrode Polishing & Cleaning prep_electrodes->prep_cell cv_exp Cyclic Voltammetry (CV) prep_cell->cv_exp eis_exp Electrochemical Impedance Spectroscopy (EIS) prep_cell->eis_exp other_exp Other Techniques (e.g., SWV, DPV) prep_cell->other_exp data_acq Data Acquisition cv_exp->data_acq eis_exp->data_acq other_exp->data_acq data_proc Data Processing & Plotting data_acq->data_proc model_fit Equivalent Circuit Modeling (for EIS) data_proc->model_fit interpret Interpretation of Results data_proc->interpret model_fit->interpret

Caption: Generalized workflow for an electrochemical study.

electrode_interface cluster_solution Bulk Solution cluster_interface Electrode-Electrolyte Interface cluster_electrode Electrode Surface derivative Benzenesulfonate Derivative electrode Working Electrode derivative->electrode Adsorption / Reaction electrolyte Supporting Electrolyte Ions electrolyte->electrode interface_label electrode->derivative Electron Transfer (e-)

Caption: Conceptual model of interfacial interactions.

References

Benchmarking Sodium 4-Isopropylbenzenesulfonate in Catalytic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of sodium 4-isopropylbenzenesulfonate in catalytic reactions against common alternatives. The information is intended to assist researchers in selecting the most effective catalyst for their specific synthetic needs, with a focus on enhancing reaction rates and yields in aqueous media.

Introduction to Hydrotropic Catalysis

This compound, also known as sodium cumenesulfonate, is a hydrotropic compound. Hydrotropes are a class of amphiphilic substances that, at a certain concentration, significantly increase the solubility of sparingly soluble organic compounds in water.[1] This property makes them valuable in various chemical processes, including catalysis, where bringing reactants into a single phase is crucial for efficient transformation. Unlike traditional surfactants that form well-defined micelles, hydrotropes are thought to form smaller, looser aggregates that create a more dynamic and less structured hydrophobic environment, thereby facilitating reactions.

Performance Comparison in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of organic synthesis, particularly in the pharmaceutical and agrochemical industries. These reactions often suffer from low rates in multiphase systems. The use of phase-transfer catalysts (PTCs) or surfactants can significantly accelerate these reactions.

While direct comparative studies benchmarking this compound against a wide range of catalysts for a single, specific SNAr reaction are not extensively documented in publicly available literature, its role as a hydrotrope suggests its utility in enhancing reaction rates by improving the solubility of organic substrates in aqueous reaction media. Its performance can be conceptually compared to other common phase-transfer catalysts.

Table 1: Conceptual Performance Comparison of Catalysts in Aqueous SNAr Reactions

Catalyst/AdditiveTypeTypical ConcentrationAdvantagesDisadvantages
This compound Hydrotrope0.1 - 2.0 M- Excellent water solubility- Can handle a wide range of substrate polarities- Environmentally benign- May require higher concentrations than traditional PTCs- Less studied for specific catalytic cycles
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt (PTC)1-10 mol%- High catalytic efficiency at low concentrations- Well-established for a wide range of reactions- Can be less effective for highly polar substrates- Potential for emulsion formation, complicating work-up
18-Crown-6 Crown Ether (PTC)1-5 mol%- High affinity for specific cations (e.g., K⁺)- Can lead to very high reaction rates- High cost- Toxicity concerns- Specificity for certain cations can be limiting
Triton X-100 Non-ionic SurfactantAbove CMC- Forms stable micelles that can solubilize nonpolar reactants- Readily available- Can form stable emulsions- Micellar structure may sometimes hinder reactivity at the interface

Experimental Protocols

While a specific protocol for a direct comparative study is not available, a general procedure for conducting a hydrotrope-mediated nucleophilic aromatic substitution reaction is provided below. This can be adapted to benchmark this compound against other catalysts.

General Experimental Protocol for SNAr Reaction in an Aqueous Medium

Objective: To evaluate the efficacy of this compound in promoting the reaction between a hydrophobic aryl halide and a water-soluble nucleophile.

Materials:

  • Aryl halide (e.g., 1-chloro-4-nitrobenzene)

  • Nucleophile (e.g., sodium phenoxide)

  • This compound

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Stirring plate and magnetic stir bar

  • Reaction vessel (e.g., round-bottom flask) with condenser

  • Standard laboratory glassware for work-up and analysis

Procedure:

  • Preparation of the Aqueous Phase: In the reaction vessel, dissolve the desired concentration of this compound (e.g., 1.0 M) in deionized water with stirring until a clear solution is obtained.

  • Addition of Reactants: To the aqueous hydrotrope solution, add the nucleophile (e.g., 1.2 equivalents) and stir until dissolved. Then, add the aryl halide (e.g., 1.0 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) under vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Isolation and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the product by a suitable method (e.g., column chromatography) and characterize it (e.g., NMR, MS). Calculate the reaction yield.

For a comparative study, the above procedure should be repeated under identical conditions, replacing this compound with an equimolar amount (or catalytically relevant amount for PTCs) of the alternative catalyst (e.g., TBAB, 18-Crown-6).

Logical Workflow for Catalyst Selection

The selection of an appropriate catalyst or additive for a biphasic reaction depends on several factors, including the nature of the reactants, the desired reaction conditions, and cost considerations. The following diagram illustrates a logical workflow for this decision-making process.

CatalystSelection Start Define Reaction: Substrates, Nucleophile, Solvent SubstratePolarity Assess Substrate Polarity Start->SubstratePolarity HighPolarity Highly Polar or Water-Soluble Substrate SubstratePolarity->HighPolarity High LowPolarity Low Polarity or Water-Insoluble Substrate SubstratePolarity->LowPolarity Low CatalystChoice Select Catalyst Type HighPolarity->CatalystChoice LowPolarity->CatalystChoice Hydrotrope Consider Hydrotrope (e.g., this compound) CatalystChoice->Hydrotrope Broad applicability PTC Consider Phase-Transfer Catalyst (e.g., TBAB, Crown Ether) CatalystChoice->PTC High efficiency at low concentration Surfactant Consider Surfactant (e.g., Triton X-100) CatalystChoice->Surfactant Emulsion-based system Optimization Optimize Reaction Conditions: Concentration, Temperature, Time Hydrotrope->Optimization PTC->Optimization Surfactant->Optimization Analysis Analyze Yield, Selectivity, and Cost Optimization->Analysis

Caption: A decision-making flowchart for selecting a suitable catalyst or additive for biphasic reactions.

Signaling Pathway of Hydrotropic Action

The mechanism by which hydrotropes enhance solubility and facilitate reactions is a subject of ongoing research. The following diagram illustrates a simplified conceptual pathway of hydrotropic action in a catalytic reaction.

HydrotropicAction Start Immiscible Reactants (Aqueous & Organic Phase) AddHydrotrope Addition of Sodium 4-isopropylbenzenesulfonate Start->AddHydrotrope Aggregation Hydrotrope Self-Aggregation in Aqueous Phase AddHydrotrope->Aggregation Solubilization Solubilization of Organic Reactant in Hydrotrope Aggregates Aggregation->Solubilization Reaction Reaction between Solubilized Organic Reactant and Aqueous Nucleophile Solubilization->Reaction Product Product Formation Reaction->Product

Caption: A simplified diagram illustrating the proposed mechanism of hydrotropic catalysis.

Conclusion

This compound presents a viable and environmentally friendly option for promoting catalytic reactions in aqueous media, particularly for processes involving sparingly soluble organic substrates. Its primary mode of action is through hydrotropy, enhancing the mutual solubility of reactants. While it may require higher concentrations compared to traditional phase-transfer catalysts like quaternary ammonium salts or crown ethers, its high water solubility, stability, and lower toxicity profile make it an attractive alternative. For optimal catalyst selection, researchers are encouraged to perform comparative studies for their specific reaction of interest, using the general protocol provided as a starting point. Future research focusing on direct, quantitative comparisons of this compound with other catalytic systems will be invaluable to the scientific community.

References

Safety Operating Guide

Proper Disposal of Sodium 4-Isopropylbenzenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of sodium 4-isopropylbenzenesulfonate, a compound commonly used as a surfactant, emulsifier, and stabilizer in various industrial and research applications. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

This compound, also known as sodium cumenesulfonate, is classified as a hazardous substance due to its potential to cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, it must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[2][3] Under no circumstances should this chemical be discharged into the sanitary sewer system or surface waters.[2][4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label all containers holding this compound waste with the full chemical name and appropriate hazard symbols.

    • Segregate this waste from other chemical waste streams to prevent inadvertent mixing with incompatible materials. Specifically, keep it separate from strong acids and oxidizing agents.

  • Containerization:

    • Collect all solid and liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is kept tightly sealed when not in use to prevent the release of vapors or dust.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and volume. In some regions, this material may be classified under a specific waste code, such as "organic wastes containing dangerous substances" (European Waste Code 16 03 05*).[4]

Quantitative Data and Disposal Parameters

While specific quantitative limits for the disposal of this compound are not widely established and can vary by jurisdiction, the following table summarizes key safety and disposal information derived from safety data sheets. It is crucial to consult your local and institutional regulations for specific requirements.

ParameterGuidelineSource
Hazard Classification Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation[1][2][3]
Primary Disposal Route Hazardous Waste Collection by a Licensed Contractor[2][3]
Sewer Disposal Prohibited[2][4][5]
Personal Protective Equipment Safety Goggles, Chemical-Resistant Gloves, Lab Coat[2][3]
Incompatible Materials Strong Acids, Strong Oxidizing Agents
Biodegradability Readily Biodegradable (in appropriate treatment facilities)[4]

Note: "Readily biodegradable" indicates that the substance can be broken down by microorganisms in a suitable environment, such as a wastewater treatment plant. However, this does not permit direct disposal into the sanitary sewer from a laboratory setting due to the concentrated nature of the waste.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Initial Handling cluster_1 Containment & Storage cluster_2 Final Disposal start Waste Generated (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Incompatible Waste ppe->segregate container Collect in Labeled, Compatible Container segregate->container seal Keep Container Tightly Sealed container->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info pickup Arrange for Waste Pickup provide_info->pickup end Proper Disposal by Authorized Personnel pickup->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Sodium 4-isopropylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Sodium 4-isopropylbenzenesulfonate (CAS No. 15763-76-5). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required PPE:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact which can cause irritation.[1]
Body Protection Laboratory coat or chemical-resistant apron.To protect against accidental spills and skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.To prevent respiratory tract irritation.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean, well-ventilated, and equipped with an emergency eyewash station and safety shower.[1]

    • Confirm all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) before starting any new procedure.

  • Handling:

    • Avoid generating dust.

    • Weigh and transfer the chemical in a designated area, preferably within a fume hood.

    • Wash hands thoroughly after handling the substance.[1]

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste material in a designated, labeled, and tightly sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Decontamination:

    • Handle uncleaned containers in the same manner as the product itself.

    • Triple rinse empty containers with a suitable solvent (e.g., water) and collect the rinsate as hazardous waste.

  • Final Disposal:

    • Dispose of the chemical waste and contaminated containers through a licensed waste disposal company.[1]

    • All disposal activities must be in accordance with local, state, and federal regulations.[1]

Logical Workflow for Safe Handling

Safe Handling Workflow for this compound A Preparation - Review SDS - Verify PPE - Check Work Area B Handling - Weighing/Transfer - Avoid Dust Generation A->B Proceed C Storage - Tightly Closed Container - Cool, Dry, Ventilated Area B->C Store Unused Chemical D First Aid (In Case of Exposure) B->D Exposure Event E Disposal - Collect in Labeled Container - Follow Regulations B->E Generate Waste C->B Retrieve for Use F Decontamination - Clean Work Area - Decontaminate PPE E->F Post-Handling F->A Next Procedure

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.